molecular formula C7H5Cl2N3 B1402773 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1196157-27-3

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1402773
CAS No.: 1196157-27-3
M. Wt: 202.04 g/mol
InChI Key: WXFDPWLIEMUJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a versatile heterocyclic building block primarily used in pharmaceutical research and development. Its molecular formula is C7H5Cl2N3 . This compound is a valuable synthetic intermediate for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) . The dichloro-substituted pyrimidine ring makes it an excellent substrate for sequential nucleophilic aromatic substitution reactions, allowing researchers to selectively introduce a variety of amines and other nucleophiles to create diverse chemical libraries for biological screening. Compounds within the pyrrolopyrimidine family are of significant interest in medicinal chemistry due to their structural similarity to purine bases, which allows them to often act as enzyme inhibitors or modulators of biological pathways . This scaffold is frequently explored in the development of kinase inhibitors and other targeted therapies. As a key intermediate, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to efficiently generate analogs for structure-activity relationship (SAR) studies or as a precursor in multi-step synthetic routes. Proper storage conditions under an inert atmosphere at 2-8°C are recommended to maintain the stability and integrity of this reagent .

Properties

IUPAC Name

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-2-4-5(10-3)6(8)12-7(9)11-4/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFDPWLIEMUJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744642
Record name 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-27-3
Record name 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a pivotal heterocyclic intermediate in the field of medicinal chemistry. As a derivative of the 9-deazaguanine family, it serves as a versatile building block for the synthesis of a wide array of bioactive molecules, most notably kinase inhibitors for oncological and immunological targets. The strategic placement of reactive chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic substitution, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a robust and reproducible synthesis. The primary strategy detailed herein involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine core, followed by a critical chlorination step.

Core Synthesis Pathway: From Pyrimidine to Dichlorinated Pyrrolopyrimidine

The most reliable and frequently employed strategy for constructing the pyrrolo[3,2-d]pyrimidine core begins with a suitably substituted pyrimidine, such as 6-methyluracil. The synthesis logically divides into two main phases: the formation of the fused pyrrolopyrimidine dione ring system, and its subsequent conversion to the target dichloro-derivative.

Phase 1: Synthesis of 6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

The initial phase focuses on building the bicyclic dione precursor. This is achieved via a classical chemical route involving the introduction of a reactive nitrogen-based functional group at the C5 position of the pyrimidine ring, which then acts as a handle for the annulation of the pyrrole ring.

Step 1: Nitrosation of 6-Methyluracil

The synthesis commences with the activation of the C5 position of 6-methyluracil. This is accomplished through an electrophilic substitution reaction using nitrous acid, generated in situ from sodium nitrite and an acid.

  • Causality and Expertise: The C5 position of the uracil ring is electron-rich and susceptible to electrophilic attack. Nitrosation is a highly effective and regioselective method to introduce a functional group at this position. The resulting nitroso compound is a vibrantly colored solid, providing a convenient visual indicator of reaction progression. Careful temperature control is crucial to prevent decomposition of the nitrous acid and minimize side reactions.

Step 2: Reductive Conversion to 5-Amino-6-methyluracil

The nitroso group is a versatile precursor to an amine. Reduction is typically achieved with a mild reducing agent like sodium dithionite (Na₂S₂O₄), which is effective and operationally simple.

  • Causality and Expertise: Catalytic hydrogenation is an alternative, but the use of sodium dithionite avoids the need for specialized high-pressure equipment and is highly efficient for this transformation. The disappearance of the colored nitroso compound signals the completion of the reduction. The resulting 5-aminouracil derivative is significantly more nucleophilic, priming it for the subsequent cyclization step.

Step 3: Pyrrole Ring Annulation via Condensation and Cyclization

This step constitutes the key ring-forming reaction. The 5-amino-6-methyluracil is reacted with a C2-synthon, typically chloroacetaldehyde, which undergoes an initial condensation with the C5-amino group, followed by an intramolecular cyclization to form the fused pyrrole ring.

  • Causality and Expertise: The reaction proceeds via the formation of a Schiff base intermediate between the amino group and the aldehyde. Subsequent intramolecular nucleophilic attack from the C4-enamine onto the carbon bearing the chlorine atom, followed by elimination of HCl and tautomerization, yields the stable pyrrolopyrimidine dione. This reaction is often performed in an aqueous basic medium, such as with sodium bicarbonate, to facilitate the reaction and neutralize the generated acid.[1]

Phase 2: Chlorination of the Pyrrolopyrimidine Dione Core

With the bicyclic core constructed, the final and most critical transformation is the conversion of the stable dione (a cyclic diamide) into the highly reactive dichloro derivative.

Step 4: Dichlorination with Phosphorus Oxychloride

The conversion of the C=O groups of the dione into C-Cl bonds is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Causality and Expertise: This reaction is analogous to the Vilsmeier-Haack reaction mechanism. The carbonyl oxygens of the dione act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate which is then attacked by chloride ions. The use of a high-boiling solvent like toluene is common, and the addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often essential.[2] The base serves two purposes: it acts as a catalyst by activating the dione substrate and neutralizes the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product. This transformation is highly effective for converting pyrimidinediones and related heterocyclic amides to their corresponding chloro-derivatives.[1][2][3] Careful control of temperature and slow addition of reagents are paramount for safety and yield optimization.

Visualized Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Pathway cluster_phase2 Phase 2: Chlorination A 6-Methyluracil B 6-Methyl-5-nitrosouracil A->B 1. NaNO₂, Acetic Acid, H₂O 50-60 °C C 5-Amino-6-methyluracil B->C 2. Na₂S₂O₄, H₂O 70-80 °C D 6-Methyl-1H-pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione C->D 3. Chloroacetaldehyde, NaHCO₃ H₂O, Reflux E 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine D->E 4. POCl₃, DIPEA Toluene, Reflux

Caption: Overall synthesis scheme for this compound.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, grounded in established chemical transformations for this class of heterocycles.

Table 1: Summary of Synthesis Steps
StepReactionKey Reagents & SolventsConditionsPurpose & Rationale
1 Nitrosation6-Methyluracil, Sodium Nitrite, Acetic Acid, Water50-60 °C, 1-2 hElectrophilic substitution to functionalize the C5 position.
2 Reduction6-Methyl-5-nitrosouracil, Sodium Dithionite, Water70-80 °C, 1 hConversion of nitroso to amino group for subsequent cyclization.
3 Cyclization5-Amino-6-methyluracil, Chloroacetaldehyde, NaHCO₃, WaterReflux, 2-4 hAnnulation of the pyrrole ring to form the bicyclic dione core.[1]
4 DichlorinationPyrrolopyrimidine dione, POCl₃, DIPEA, TolueneReflux, 4-6 hConversion of dione to the target dichloro-product for subsequent chemistry.[2][3]
Protocol 1: Synthesis of 6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (Intermediate D)
  • Nitrosation & Reduction (Steps 1 & 2):

    • Suspend 6-methyluracil (1.0 eq) in a mixture of water and acetic acid. Warm the suspension to 50-60 °C with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature. The mixture will develop a deep color. Stir for 1-2 hours.

    • Cool the reaction mixture and collect the precipitated 6-methyl-5-nitrosouracil by filtration.

    • Suspend the crude nitroso intermediate in water and heat to 70-80 °C.

    • Add sodium dithionite (2.5-3.0 eq) portion-wise until the color disappears, indicating complete reduction to 5-amino-6-methyluracil.

    • Cool the mixture, collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Pyrrole Ring Formation (Step 3):

    • To a flask containing the crude 5-amino-6-methyluracil (1.0 eq), add water and sodium bicarbonate (2.0 eq).

    • Add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the stirred suspension.[1]

    • Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Acidify the mixture to pH 3-4 with a dilute acid (e.g., 2M HCl) to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under vacuum to yield 6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione as a solid.

Protocol 2: Synthesis of this compound (Target Compound E)
  • Dichlorination (Step 4):

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and generates HCl gas.

    • To a flame-dried, three-neck flask equipped with a reflux condenser and an inert atmosphere (N₂ or Argon), add 6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (1.0 eq) and toluene.

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.[2]

    • Warm the mixture to approximately 50 °C and then slowly add phosphorus oxychloride (POCl₃) (4.0-5.0 eq) dropwise via an addition funnel. The addition is exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Adjust the pH of the aqueous mixture to ~7-8 with a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a solid.

Conclusion

The synthetic pathway detailed in this guide represents a robust and scalable method for the preparation of this compound. By understanding the chemical principles behind each transformation—from the initial C5-functionalization of the uracil ring to the critical dichlorination step—researchers can confidently and efficiently produce this valuable intermediate. The protocols provided, grounded in established literature for analogous systems, offer a reliable foundation for laboratory synthesis, empowering further discovery and development in medicinal chemistry.

References

physicochemical properties of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and materials science, specific molecular scaffolds often emerge as templates for innovation. The pyrrolo[3,2-d]pyrimidine core is one such scaffold, recognized for its role in developing kinase inhibitors and other therapeutic agents. This guide focuses on a specific, yet sparsely documented derivative: This compound .

A thorough review of the current scientific literature reveals a significant data gap for this exact compound. However, this absence of data is not a roadblock but rather a starting point for scientific inquiry. For the researcher, scientist, or drug development professional, understanding how to characterize a novel compound is as critical as the data itself.

This document, therefore, takes a two-pronged approach. First, it provides a detailed analysis of structurally similar compounds to establish a predictive baseline for the physicochemical properties of our target molecule. Second, it outlines a comprehensive, field-proven experimental framework for the precise determination of these properties. This guide is designed not just to inform, but to empower the researcher to generate robust, reliable data for this promising molecule.

Molecular Profile and Structural Analogs

The target molecule, this compound, belongs to the deazapurine family. Its structure is characterized by a fused pyrrole and pyrimidine ring system, with chlorine substituents at the 2 and 4 positions and a methyl group at the 6-position. These features are critical in defining its reactivity and potential biological activity. The chlorine atoms act as reactive sites for nucleophilic substitution, a common strategy in medicinal chemistry for building molecular diversity.

To build a predictive profile, we will analyze two key analogs for which public data is available:

  • Analog A: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) : An isomer that serves as a crucial intermediate in the synthesis of drugs like Tofacitinib.[1][2]

  • Analog B: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4) : The direct parent scaffold of our target, lacking only the 6-methyl group.

The primary structural difference between our target and Analog B is the presence of the methyl group on the pyrrole ring. This substitution is expected to influence properties such as melting point, solubility, and electronic distribution.

Predicted Physicochemical Properties

The following table summarizes the known properties of the analogs and provides predicted values for this compound. The rationale for these predictions is detailed below.

PropertyAnalog A: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineAnalog B: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineTarget: this compound (Predicted)
CAS Number 90213-66-4[1][3][4]63200-54-4[5]Not Available
Molecular Formula C₆H₃Cl₂N₃[4][6]C₆H₃Cl₂N₃[5]C₇H₅Cl₂N₃
Molecular Weight 188.01 g/mol [4][6]188.01 g/mol 202.04 g/mol
Melting Point (°C) 247-250[1][4]No data available> 250 °C
Boiling Point (°C) 312 (Predicted)[1][4][7]No data available> 320 °C (Predicted)
Solubility Soluble in DMSO, ethyl acetate, methanol; Slightly soluble in water.[1][4]No data availableSoluble in DMSO, ethyl acetate, methanol; Poorly soluble in water.
pKa 9.18 (Predicted)[4]No data available~9.0-9.5 (Predicted)
Appearance Crystalline solid, Off-White to Yellow[1][4]No data availableOff-White to Yellow Solid (Predicted)

Rationale for Predictions:

  • Melting Point: The addition of a methyl group to the aromatic core generally increases molecular weight and can improve crystal lattice packing, leading to a higher melting point. Analog A already possesses a high melting point, and the target molecule is expected to be similar or slightly higher.

  • Boiling Point: The increased molecular weight from the methyl group leads to stronger van der Waals forces, suggesting a modest increase in the boiling point.

  • Solubility: The methyl group is hydrophobic, which is expected to slightly decrease the already limited solubility in aqueous media. Solubility in organic solvents like DMSO and methanol should remain high.

  • pKa: The methyl group is weakly electron-donating. This is unlikely to cause a significant shift in the pKa of the pyrrole N-H proton compared to the parent scaffold. Therefore, the predicted pKa remains in a similar range to that of Analog A.[4]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the empirical determination of the core physicochemical properties. Adherence to these protocols will ensure the generation of high-quality, reproducible data.

Workflow for Compound Characterization

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Analysis cluster_2 Data Interpretation & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structure_Verification Structure_Verification Purification->Structure_Verification Purified Sample (>98%) Melting_Point Melting_Point Structure_Verification->Melting_Point Verified Compound Solubility_Assay Solubility_Assay Melting_Point->Solubility_Assay pKa_Determination pKa_Determination Solubility_Assay->pKa_Determination LogP_Analysis LogP_Analysis pKa_Determination->LogP_Analysis Final_Report Final_Report LogP_Analysis->Final_Report

Caption: Experimental workflow for physicochemical characterization.

Structural Verification: NMR Spectroscopy

Causality: Before any property is measured, the identity and purity of the compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation of organic molecules. 1H NMR will confirm the proton environment, including the presence of the methyl group and the aromatic protons, while 13C NMR will verify the carbon backbone.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is based on the predicted high solubility of the compound in this solvent.[1][4]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals: A singlet for the methyl group (CH₃), distinct signals for the protons on the pyrrole ring, and a broad singlet for the N-H proton. Based on known spectra for similar compounds, the N-H proton signal may appear downfield (>10 ppm).[5][8]

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Resonances for the methyl carbon, aromatic carbons, and the two carbons bonded to chlorine.

  • Data Analysis: Integrate the proton signals to confirm proton ratios. Compare chemical shifts to predicted values and data from structural analogs to confirm the final structure.[5]

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry, crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to determine an approximate melting range.

    • Perform a second measurement with a new sample, heating rapidly to ~15°C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method (OECD Guideline 105) is a reliable technique for determining the solubility of a compound in a specific solvent.

Protocol:

  • System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4).

  • Equilibration: Add an excess amount of the solid compound to a known volume of the buffer in a sealed flask.

  • Shaking: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the aqueous solubility at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Causality: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. This is crucial for understanding its behavior in biological systems, including membrane permeability and receptor binding.

Protocol:

  • Sample Preparation: Prepare a solution of the compound at a known concentration in a mixture of an organic co-solvent (e.g., methanol, due to low water solubility) and water.

  • Titration Setup: Use an autotitrator equipped with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa) and then with sodium hydroxide (to determine acidic pKa).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. The N-H proton on the pyrrole ring is expected to be weakly acidic.

Implications for Research and Drug Development

The are pivotal to its potential applications.

  • Low Aqueous Solubility: The predicted poor water solubility is a common challenge for drug candidates. This information directs formulation scientists to consider strategies such as amorphous solid dispersions, salt formation (if a suitable basic center exists), or lipid-based formulations to enhance bioavailability.

  • Chemical Reactivity: The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution. This allows for the synthesis of a diverse library of analogs by reacting the scaffold with various amines, alcohols, or thiols. This chemical handle is the primary reason for its utility as a synthetic intermediate.[2][3]

  • High Melting Point: The high melting point suggests a stable crystalline lattice. This is generally a favorable property for drug substance stability and handling during manufacturing.

Conclusion

While direct experimental data for this compound remains to be published, a robust predictive and experimental framework can be established based on its structural analogs. The methodologies outlined in this guide provide a clear path for researchers to fully characterize this molecule. The anticipated properties—high melting point, poor aqueous solubility, and reactive chlorine substituents—position this compound as a valuable and versatile intermediate for the synthesis of novel chemical entities, particularly in the field of kinase inhibitor research.

References

An In-Depth Technical Guide to 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1196157-27-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Heterocycle

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine and its frequent appearance in potent kinase inhibitors. This guide focuses on a specific, less-documented derivative: 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine . Due to the limited publicly available data on this precise molecule, this document serves as a technical and prospective guide. By leveraging established chemical principles and data from closely related analogs, we aim to provide researchers with a robust framework for its synthesis, understanding its reactivity, and exploring its potential in drug discovery. Every protocol and claim herein is grounded in the well-understood chemistry of its constituent parts—the pyrrolo[3,2-d]pyrimidine core and the reactive 2,4-dichloropyrimidine moiety.

Section 1: Molecular Overview and Physicochemical Properties

This compound belongs to the family of fused nitrogen heterocycles. The core structure, a pyrrolo[3,2-d]pyrimidine, is an analog of adenine, which allows it to function as a scaffold for molecules that interact with ATP-binding sites in enzymes, particularly kinases.[1][2] The dichloro substitution at the 2 and 4 positions of the pyrimidine ring are key reactive sites, enabling a wide range of synthetic modifications. The methyl group at the 6-position influences the electronic properties and steric environment of the pyrrole ring.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 1196157-27-3Public Record
Molecular Formula C₇H₅Cl₂N₃Calculated
Molecular Weight 202.04 g/mol Calculated
Appearance Likely an off-white to pale yellow solidAnalogy to similar chlorinated heterocycles[3]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Toluene); Insoluble in water.[3]Analogy to 2,4-dichloro-6-methylpyrimidine[3]
Boiling Point Not available; likely to decompose at high temperatures.General behavior of similar complex heterocycles
Melting Point Not available; expected to be a solid at room temperature.Analogy to 2,4-dichloro-6-methylpyrimidine

Section 2: Synthesis Strategy and Methodologies

A key starting material for this synthesis is the commercially available 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5).[3][4] A common strategy for forming the fused pyrrole ring is through a reaction sequence involving amination followed by cyclization.

G cluster_synthesis Proposed Synthetic Pathway A 2,4-dichloro-6-methylpyrimidine B Introduction of an amino group at C4 A->B Nucleophilic Aromatic Substitution (SNAr) C Functionalization of the amino group B->C Acylation/Alkylation D Intramolecular cyclization C->D Ring-closing reaction E This compound D->E Final Product

Caption: Proposed synthetic workflow for the target compound.

Protocol 2.1: Proposed Synthesis of this compound

This protocol is a conceptualized procedure based on analogous syntheses of related pyrrolopyrimidines.[5][6]

Step 1: Synthesis of 4-amino-2-chloro-6-methylpyrimidine

  • Rationale: The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position.[7][8] This regioselectivity allows for the selective introduction of an amino group at C4.

  • Procedure:

    • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of ammonia in ethanol/isopropanol dropwise while maintaining the temperature at 0-5 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield 4-amino-2-chloro-6-methylpyrimidine.

Step 2: Introduction of a suitable side chain for cyclization

  • Rationale: To form the pyrrole ring, a two-carbon unit needs to be introduced at the C5 position. This is often achieved by first protecting the exocyclic amino group, followed by introduction of the side chain. A common method involves reaction with a protected chloroacetaldehyde or a similar reagent.

  • Procedure:

    • The 4-amino-2-chloro-6-methylpyrimidine can be reacted with chloroacetaldehyde in the presence of a base.[5]

    • Alternatively, a more controlled approach involves the protection of the amino group, followed by a Vilsmeier-Haack or similar reaction to introduce a functional group at C5, which can then be elaborated to form the pyrrole ring.

Step 3: Chlorination to form the final product

  • Rationale: If the pyrrolo[3,2-d]pyrimidinone is formed as an intermediate, a final chlorination step is required to obtain the 2,4-dichloro product.

  • Procedure:

    • Treat the pyrrolo[3,2-d]pyrimidinone intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][9]

    • The reaction is typically heated to reflux.

    • After completion, the excess POCl₃ is carefully quenched, and the product is isolated and purified.

Section 3: Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the two chlorine atoms on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Key Reactivity Sites A This compound B C4-Substituted Product A->B SNAr (amines, thiols, alkoxides) - Preferential site C C2-Substituted Product A->C SNAr (under specific conditions) Pd-catalyzed cross-coupling D C2,C4-Disubstituted Product B->D Further substitution at C2

Caption: Reactivity map for derivatization of the target compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. The general order of reactivity for dichloropyrimidines is C4 > C2.[7][8] This selectivity is attributed to the better stabilization of the Meisenheimer intermediate formed during attack at the C4 position.[10]

  • Amines: Reaction with primary or secondary amines will likely result in initial substitution at the C4 position. To achieve disubstitution, more forcing conditions (higher temperature, stronger base) would be required.

  • Alkoxides and Thiols: These nucleophiles are also expected to react preferentially at the C4 position under basic conditions.

Controlling Regioselectivity: While C4 is the kinetically favored site, C2 substitution can be achieved. Factors influencing regioselectivity include:

  • Solvent: The choice of solvent can influence the reaction outcome.

  • Base: The nature of the base can play a crucial role.

  • Catalysis: Palladium-catalyzed reactions can sometimes favor C2 selectivity.[11]

  • Substituents: The existing methyl group at C6 may have a modest electronic influence on the regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro groups are excellent handles for various cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce aryl or vinyl groups.

  • Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming C-N bonds, often under milder conditions.

  • Sonogashira Coupling: Introduction of alkyne moieties can be achieved through this reaction.

Section 4: Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on the analysis of its structural components and data from analogous compounds.[12][13][14][15][16][17]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.0-2.5 ppm. - Two doublets in the aromatic region for the pyrrole ring protons (H5 and H7), with characteristic coupling constants. - A broad singlet for the N-H proton of the pyrrole ring, which may be exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon around δ 20-25 ppm. - Signals for the pyrrole ring carbons. - Signals for the pyrimidine ring carbons, with the carbons attached to chlorine (C2 and C4) appearing at characteristic chemical shifts.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in a ratio of approximately 9:6:1).
Infrared (IR) Spectroscopy - N-H stretching vibration for the pyrrole ring (around 3100-3400 cm⁻¹). - C-H stretching vibrations for the methyl and aromatic protons. - C=C and C=N stretching vibrations characteristic of the fused aromatic system. - C-Cl stretching vibrations.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[3,2-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine scaffolds are of significant interest in drug discovery, primarily as inhibitors of various protein kinases.[1][2][18][19][20][21] Their structural similarity to adenine allows them to bind to the ATP-binding site of kinases, which are often dysregulated in diseases such as cancer and inflammatory disorders.

Potential Therapeutic Targets:

  • Kinase Inhibitors: Derivatives of the pyrrolopyrimidine core have been developed as inhibitors of a wide range of kinases, including:

    • Epidermal Growth Factor Receptor (EGFR)[22]

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[18]

    • Janus Kinases (JAKs)

    • Src family kinases

  • Antiviral Agents: The purine-like structure also makes this scaffold a candidate for the development of antiviral therapies.[23]

  • Antifolates: Some pyrrolopyrimidine derivatives have been investigated as antifolate antitumor agents, targeting enzymes like thymidylate synthase and dihydrofolate reductase.[24]

  • Antibacterial Agents: Certain derivatives have been evaluated for their antibacterial properties.[23][25]

The title compound, This compound , serves as a versatile starting material for building libraries of potential drug candidates. The two chloro groups can be sequentially replaced with various substituents to explore the structure-activity relationship (SAR) for a given biological target.

G cluster_applications Drug Discovery Workflow A This compound (Starting Material) B Library Synthesis via SNAr and Cross-Coupling A->B C Screening against Biological Targets (e.g., Kinases) B->C D Lead Optimization C->D E Preclinical Candidate D->E

Caption: Role of the target compound in a drug discovery pipeline.

Section 6: Safety and Handling

As with any chlorinated heterocyclic compound, This compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the closely related starting material, 2,4-dichloro-6-methylpyrimidine, indicates that it is corrosive and can cause severe skin burns and eye damage.[26][27]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant untapped potential as a building block in medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive, technically grounded overview of its likely properties, synthesis, and reactivity based on the established chemistry of its analogs. The strategic location of its reactive chloro groups, combined with the privileged pyrrolo[3,2-d]pyrimidine core, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this and related heterocyclic systems.

References

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system isosteric to purines, has garnered significant attention in medicinal chemistry due to its remarkable versatility as a pharmacophore. These compounds, while not naturally occurring, have been synthetically explored to yield a plethora of derivatives with a wide spectrum of biological activities.[1] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to potent therapeutic effects. This guide provides a comprehensive overview of the diverse biological activities of pyrrolo[3,2-d]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Pyrrolo[3,2-d]pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy through various mechanisms, including kinase inhibition, disruption of one-carbon metabolism, and induction of apoptosis.

Kinase Inhibition: Targeting Aberrant Signaling in Cancer

A significant number of pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

  • HER2/EGFR Dual Inhibition: Certain derivatives have been designed to target both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). By bearing bicyclic fused rings, these compounds can fit into the back pocket of the HER2/EGFR proteins, leading to potent inhibitory activity. Optimization of the N-5 side chain has been shown to improve metabolic stability and reduce CYP inhibition without compromising potency.[2] One preclinical candidate demonstrated significant tumor regression in xenograft models of HER2- and EGFR-overexpressing tumors.[2]

  • VEGFR/PDGFR Inhibition and Anti-Angiogenesis: A novel pyrrolo[3,2-d]pyrimidine derivative has been identified as a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases.[3] This compound effectively blocks VEGF- and PDGF-stimulated cellular phosphorylation and the proliferation of human umbilical vein endothelial cells (HUVECs).[3] In vivo studies have shown that oral administration of this derivative leads to significant antitumor effects in various human cancer xenograft models by suppressing tumor angiogenesis.[3] Histological analysis of tumors from treated mice revealed a decrease in microvessel density and inhibition of pericyte recruitment.[3]

  • Kinase Insert Domain Receptor (KDR) Inhibition: Molecular docking and 3D-QSAR studies have been performed on pyrrolo[3,2-d]pyrimidine derivatives as non-ATP competitive (type II) inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2.[4] These studies have led to the development of CoMFA and CoMSIA models that can guide the design of new and more potent KDR inhibitors.[4]

Targeting One-Carbon Metabolism

Novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target mitochondrial one-carbon metabolism, specifically serine hydroxymethyltransferase 2 (SHMT2).[5] These compounds have demonstrated in vitro antitumor efficacy against lung, colon, and pancreatic cancer cells.[5] Mechanistic studies, including metabolic rescue and targeted metabolomics, confirmed that in addition to SHMT2, these derivatives also inhibit cytosolic purine biosynthetic enzymes and SHMT1.[5] A lead compound from this series showed significant in vivo antitumor efficacy in pancreatic tumor xenografts.[5][6]

Induction of Apoptosis and Cell Cycle Arrest

Halogenated pyrrolo[3,2-d]pyrimidines have been shown to possess antiproliferative activities.[1] Specifically, a 2,4-dichloro derivative exhibited low micromolar antiproliferative activity, which was significantly enhanced by the introduction of iodine at the C7 position, resulting in sub-micromolar IC50 values.[1] Cell-cycle and apoptosis studies on these compounds in triple-negative breast cancer cells (MDA-MB-231) revealed different mechanisms of action. One compound induced G2/M phase arrest with minimal apoptosis, while its C7-iodinated counterpart robustly induced both apoptosis and G2/M cell cycle arrest.[1]

Antitubulin Activity

A series of water-soluble, substituted pyrrolo[3,2-d]pyrimidines have been designed and synthesized as antitubulin agents that bind to the colchicine site and induce microtubule depolymerization.[7] These compounds have demonstrated submicromolar potency against cellular proliferation, with some exhibiting nanomolar inhibitory activity against a panel of eight tumor cell lines.[7]

Data Summary: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound ClassTarget(s)Mechanism of ActionIn Vitro Activity (IC50)In Vivo EfficacyReference(s)
Bicyclic Fused Ring DerivativesHER2/EGFRDual Kinase Inhibition0.98 nM (HER2), 2.5 nM (EGFR)Potent tumor regression in xenograft models[2]
Angiogenesis InhibitorsVEGFR/PDGFRKinase Inhibition, Anti-angiogenesis2.5 nM (VEGF-stimulated phosphorylation), 3.6 nM (PDGF-stimulated phosphorylation)Antitumor effects in various xenograft models[3]
Halogenated DerivativesUndisclosedInduction of Apoptosis and G2/M Cell Cycle ArrestSub-micromolar rangeNot Reported[1]
SHMT2 InhibitorsSHMT2, GARFTase, AICARFTase, SHMT1Inhibition of One-Carbon MetabolismNanomolar rangeSignificant antitumor efficacy in pancreatic tumor xenografts[5][6]
Antitubulin AgentsTubulin (Colchicine Site)Microtubule DepolymerizationSubmicromolar to nanomolar rangeNot Reported[7]

Experimental Workflow: Evaluation of Anticancer Activity

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives cell_lines Selection of Cancer Cell Lines (e.g., MDA-MB-231, HUVEC, etc.) synthesis->cell_lines proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) cell_lines->proliferation_assay kinase_assay Kinase Inhibition Assay (Biochemical or Cellular) proliferation_assay->kinase_assay tubulin_assay Tubulin Polymerization Assay kinase_assay->tubulin_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cell_cycle_analysis->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot xenograft_model Xenograft Tumor Model Establishment western_blot->xenograft_model treatment Oral or IP Administration of Compounds xenograft_model->treatment tumor_measurement Tumor Volume and Body Weight Measurement treatment->tumor_measurement histology Histological Analysis of Tumors (e.g., Microvessel Density) tumor_measurement->histology

Caption: Workflow for evaluating the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives.

Anti-inflammatory and Antioxidant Activities

Recent studies have explored the potential of novel fused pyrrolopyrimidine derivatives as anti-inflammatory and antioxidant agents.[8][9] In vitro evaluation using lipopolysaccharide (LPS)-stimulated RAW264.7 cells has identified several potent analogues.[8][9] Molecular docking and simulation studies suggest that these compounds may exert their effects through the inhibition of COX-2, TLR-2, and TLR-4.[8][9]

Antiviral and Antibacterial Potential

The pyrrolo[3,2-d]pyrimidine scaffold has also been investigated for its antimicrobial properties.

  • Antiviral Activity: Novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][4][5][10]triazolo[4,3-c]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity against gastroenteric viruses such as Rotavirus and Coxsackievirus B4.[11] Several compounds exhibited significant antiviral activity, and molecular docking studies against viral polymerase enzymes have been used to rationalize their mechanism of action.[11]

  • Antibacterial Activity: A series of pyrrolo[3,2-d]pyrimidine derivatives have been tested for their antibacterial activity against pathogenic bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella.[12][13][14] While some of the synthesized compounds exhibited weak to moderate antibacterial activity, this area warrants further investigation to optimize the scaffold for potent antibacterial agents.[14]

Neurological Applications: Neuropeptide Y5 Receptor Antagonism

A series of pyrrolo[3,2-d]pyrimidine derivatives have been prepared and evaluated for their ability to bind to neuropeptide Y5 (NPY5) receptors.[10][15][16] Given that the Y5 receptor subtype is implicated in the regulation of food intake and energy balance, antagonists of this receptor are being explored as potential therapeutic agents for the treatment of obesity.[10][16] Structure-activity relationship studies have been conducted to identify potent Y5 antagonists and to develop a pharmacophore model for the human Y5 receptor.[10][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substitution at the 2- and 4-positions of the pyrimidine ring is crucial for modulating enzymatic recognition and antiproliferative activity.[17]

  • Halogenation, particularly at the C7 position , has been shown to significantly enhance the antiproliferative potency of certain derivatives.[1]

  • Modifications at the R1, R2, and R3 positions of the pyrrolo[3,2-d]pyrimidine core have been systematically explored to understand the structural requirements for binding to the NPY5 receptor.[15] For instance, substitution at the 2-position of the pyrrolopyrimidine core was found to be preferable for good binding affinity to the Y5 receptor.[15]

Synthetic Methodologies

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been achieved through various synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern on the heterocyclic core. Key synthetic approaches include the Madelung cyclization and other multi-step sequences designed to allow for facile modification of different positions of the scaffold.[15]

Conclusion and Future Directions

The pyrrolo[3,2-d]pyrimidine scaffold has proven to be a highly privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, immunology, and neurology. The continued exploration of the chemical space around this versatile core, guided by a deeper understanding of structure-activity relationships and target engagement, will undoubtedly lead to the discovery of new and improved drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this promising class of molecules.

References

An In-depth Technical Guide to the Structural Analysis of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine stands as a significant heterocyclic scaffold in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of potent kinase inhibitors. This guide provides a comprehensive structural analysis of this molecule, synthesizing available spectroscopic data and chemical principles to offer insights into its molecular architecture, reactivity, and potential for further functionalization. While a definitive crystal structure remains to be elucidated, this document leverages data from analogous compounds to construct a robust model of its structural and electronic properties, providing a critical resource for researchers engaged in the development of novel therapeutics based on the pyrrolo[3,2-d]pyrimidine core.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The fusion of a pyrimidine ring with a pyrrole ring gives rise to the pyrrolopyrimidine isomers, which are of significant interest in medicinal chemistry due to their structural resemblance to purines. This similarity allows them to interact with a wide range of biological targets, particularly protein kinases. The pyrrolo[3,2-d]pyrimidine core, in particular, has been identified as a privileged scaffold in the design of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] The substituents on this core play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The subject of this guide, this compound, is a key building block that offers multiple points for chemical modification, making a thorough understanding of its structure and reactivity paramount for rational drug design.

Molecular Structure: A Synthesis of Spectroscopic Evidence and Theoretical Analysis

In the absence of single-crystal X-ray diffraction data for this compound, its structural elucidation relies on a combination of spectroscopic techniques and comparative analysis with structurally related compounds.

Core Heterocyclic System

The molecule features a planar, bicyclic system composed of a pyrimidine ring fused to a pyrrole ring. The placement of the nitrogen atoms and the fusion pattern are critical determinants of the molecule's electronic distribution and reactivity.

Caption: Molecular structure of this compound.

Spectroscopic Characterization
  • ¹H NMR: For the parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, the proton signals of the pyrrole ring are observed.[3] For the 6-methyl derivative, a singlet corresponding to the methyl protons would be expected, likely in the range of 2.0-2.5 ppm. The pyrrole proton would also be present, and its chemical shift would be influenced by the electron-withdrawing nature of the dichloropyrimidine ring. The N-H proton of the pyrrole ring would appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon signals can be predicted based on the electronic environment. The carbons attached to the chlorine atoms (C2 and C4) would be significantly deshielded and appear downfield. The methyl carbon would appear upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
CH₃2.0 - 2.5 (s, 3H)15 - 25Aliphatic methyl group.
C7-H6.5 - 7.5 (s, 1H)100 - 120Pyrrole proton, influenced by adjacent heteroatoms and fused ring.
N5-H10.0 - 12.0 (br s, 1H)-Pyrrole N-H proton, subject to exchange and solvent effects.
C2-150 - 165Carbon attached to chlorine and flanked by two nitrogens.
C4-150 - 165Carbon attached to chlorine and flanked by two nitrogens.
C6-130 - 145Pyrrole carbon attached to the methyl group.
C4a, C7a-110 - 140Bridgehead carbons.

Mass spectrometry would confirm the molecular weight of the compound (202.04 g/mol for C₇H₅Cl₂N₃).[4] The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3400-3200 cm⁻¹), C-H stretching of the methyl group and the pyrrole ring, and C=C and C=N stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region).

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dominated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthesis Pathway

The synthesis of the pyrrolo[3,2-d]pyrimidine core can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a pre-existing pyrrole or vice versa.[5] A common strategy for related dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) or triphosgene.[6]

A 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol B This compound A->B  POCl₃ or Triphosgene   C Nucleophilic Substitution Products B->C  Nucleophile (e.g., R-NH₂)  

Caption: General synthetic and reactivity pathway.

Nucleophilic Aromatic Substitution

The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic aromatic substitution. The regioselectivity of this reaction is a key consideration in synthetic design. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This differential reactivity allows for the sequential introduction of different substituents. For instance, reaction with an amine can selectively displace the C4 chlorine, followed by a second, potentially different, nucleophile displacing the C2 chlorine.[2] This stepwise functionalization is a powerful tool for creating diverse libraries of compounds for biological screening.[7]

Applications in Drug Discovery

The 2,4-disubstituted pyrrolo[3,2-d]pyrimidine scaffold is a common feature in a number of potent and selective kinase inhibitors. The ability to readily modify the C2 and C4 positions allows for the fine-tuning of interactions within the ATP-binding pocket of kinases.

  • EGFR Inhibitors: Derivatives of this scaffold have shown promise as inhibitors of EGFR, a key target in non-small cell lung cancer.[1]

  • LRRK2 Inhibitors: Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines, a closely related isomer, have been developed as potent and selective inhibitors of LRRK2, a target for Parkinson's disease.[2]

  • Antibacterial Agents: Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their potential as antibacterial agents.[8]

The versatility of the this compound intermediate makes it a valuable starting point for the exploration of a wide range of biological targets.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. While a complete structural characterization through single-crystal X-ray analysis is still needed, a robust understanding of its molecular architecture and reactivity can be gleaned from spectroscopic data and comparison with related compounds. The differential reactivity of the two chlorine atoms provides a handle for the controlled, sequential introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery. Future work should focus on obtaining a definitive crystal structure to validate the theoretical and spectroscopic models and to provide a more precise understanding of its intermolecular interactions. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.

References

The Strategic Core: A Deep Dive into 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolo[3,2-d]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. This is largely due to its structural resemblance to adenine, a fundamental component of ATP, making it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2] Within this class of compounds, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine stands out as a critical intermediate, a versatile building block for the synthesis of a new generation of targeted therapeutics. Its two reactive chlorine atoms provide strategic handles for chemists to introduce a variety of functional groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the synthesis, chemical reactivity, and biological significance of this pivotal molecule, offering insights for its effective utilization in drug discovery programs.

Molecular Architecture and Physicochemical Properties

The this compound molecule possesses a unique electronic and steric profile that underpins its utility. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring creates a distinct chemical environment. The two chlorine atoms at the 2 and 4 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), a key feature exploited in the synthesis of diverse derivatives.

PropertyValueSource
Molecular Formula C7H5Cl2N3[3]
Molecular Weight 202.04 g/mol [3]
IUPAC Name This compound
CAS Number 129872-81-7[3]

The strategic placement of the methyl group at the 6-position can influence the molecule's interaction with target proteins and may also impact its metabolic stability.[3]

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. While specific literature for this exact molecule is sparse, a general and adaptable synthetic route can be constructed based on established methodologies for related pyrrolo[3,2-d]pyrimidine and dichloropyrimidine syntheses.[4][5]

Conceptual Synthetic Workflow

Synthesis_Workflow A Starting Materials (e.g., Substituted Pyrrole) B Cyclization to form Pyrrolo[3,2-d]pyrimidine-2,4-dione A->B Condensation C Chlorination B->C POCl3 or similar D Final Product: This compound C->D Purification

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Reaction Setup: To a solution of a suitable substituted pyrrole precursor (e.g., a 2-amino-3-cyanopyrrole derivative) in an appropriate solvent such as ethanol, add urea and a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrrolo[3,2-d]pyrimidine-2,4-dione intermediate.

Step 2: Chlorination to this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, suspend the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate in an excess of phosphorus oxychloride (POCl3). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice with vigorous stirring. The resulting aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Derivatization: The Gateway to Diversity

The true synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective substitution.[6] This provides a strategic handle to introduce a diverse array of substituents.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction A This compound Cl at C4 Cl at C2 B 4-substituted intermediate Nu at C4 Cl at C2 A:f1->B:f0 Nu1-H, Base (e.g., amine, alcohol) C 2,4-disubstituted final product Nu1 at C4 Nu2 at C2 B:f2->C:f0 Nu2-H, Base (harsher conditions)

Caption: Regioselective SNAr on the pyrrolopyrimidine core.

Common nucleophiles used in these reactions include amines, anilines, alcohols, and thiols. By carefully controlling the reaction conditions (temperature, base, and solvent), chemists can achieve high selectivity for the desired mono- or di-substituted product. For instance, reactions with primary or secondary amines often proceed readily at the C4 position at room temperature or with gentle heating. Subsequent substitution at the C2 position typically requires more forcing conditions.[6][7]

Biological Significance and Therapeutic Applications

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have shown remarkable activity against a range of therapeutic targets, particularly protein kinases.[8] The ability to readily diversify the substituents at the C2 and C4 positions allows for the optimization of interactions within the ATP-binding pocket of these enzymes.

Targeting Protein Kinases in Oncology

Many pyrrolo[2,3-d]pyrimidine derivatives, close structural isomers of the topic compound, have been investigated as potent kinase inhibitors.[1][2] This provides a strong rationale for the exploration of this compound-based compounds in oncology.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Derivatives of 2,4-dichloropyrimidine have been designed as selective inhibitors of mutant forms of EGFR, such as EGFRT790M/L858R, which are responsible for resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[9] The pyrrolopyrimidine core can mimic the hinge-binding interactions of ATP, while substituents at the C2 and C4 positions can be tailored to occupy specific pockets within the kinase domain, enhancing both potency and selectivity.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key regulator of angiogenesis, and its inhibition is a validated anti-cancer strategy. Pyrrolo[3,2-d]pyrimidine derivatives have been successfully developed as potent VEGFR-2 inhibitors.[8] The strategic introduction of a diphenylurea moiety at the C4-position, for example, has led to compounds that bind to the inactive conformation of VEGFR2, demonstrating a different inhibitory mechanism.[8]

Antimicrobial and Other Therapeutic Potential

Beyond oncology, pyrrolo[3,2-d]pyrimidine derivatives have also demonstrated potential as antibacterial agents.[10] The scaffold's ability to be readily functionalized allows for the exploration of a wide chemical space to identify compounds with novel mechanisms of action against pathogenic bacteria.

Conclusion and Future Directions

This compound is a molecule of significant strategic importance in modern medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the predictable reactivity of its chloro-substituents make it an invaluable building block for the creation of diverse chemical libraries. The demonstrated success of the broader pyrrolopyrimidine class as potent kinase inhibitors provides a strong impetus for the continued exploration of derivatives of this specific core. Future research will likely focus on the development of more efficient and scalable synthetic routes, the exploration of novel derivatization chemistries, and the biological evaluation of the resulting compounds against a wider range of therapeutic targets. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively leverage the potential of this powerful scaffold in their drug discovery endeavors.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidine core, an isomeric purine analog also known as 9-deazapurine, has emerged from a rich history of chemical synthesis to become a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a multitude of biological targets, yet the replacement of the N9 nitrogen with a carbon atom imparts unique physicochemical properties and metabolic stability. This guide traces the journey of the pyrrolo[3,2-d]pyrimidine system from its initial synthesis to its current prominence in the development of targeted therapeutics. We will delve into the foundational synthetic strategies, explore the evolution of its chemical preparation, and chart the course of its biological evaluation, which has culminated in its application in potent kinase inhibitors and other therapeutic agents. This comprehensive overview is designed to provide researchers and drug development professionals with a deep understanding of the historical context and chemical principles that underpin the ongoing success of this remarkable heterocycle.

The Dawn of Deazapurines: Foundational Synthesis

The story of pyrrolo[3,2-d]pyrimidines is intrinsically linked to the broader exploration of purine analogs in the mid-20th century. Driven by the goal of creating antimetabolites for cancer and antiviral therapies, chemists sought to modify the natural purine structure to antagonize metabolic pathways. The replacement of a ring nitrogen with a carbon atom, a concept known as "deazapurine" synthesis, was a key strategy. While the pyrrolo[2,3-d]pyrimidine (7-deazapurine) system, which is found in nature, received early attention, the synthetic, non-natural pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold also became a subject of intense investigation.

Pioneering work in this area led to the development of fundamental strategies for constructing the fused pyrrole and pyrimidine ring system. One of the earliest and most versatile approaches involved the construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring.

Key Synthetic Strategy: From Substituted Pyrroles to the Fused Core

A common historical approach begins with a pre-functionalized pyrrole. The general logic of this strategy is to build the pyrimidine ring onto a pyrrole that already contains the necessary substituents or functional groups that can be converted into the desired pyrimidine framework.

Experimental Protocol: A Representative Early Synthesis of a Pyrrolo[3,2-d]pyrimidine-2,4-dione

This protocol illustrates a classical approach to forming the core structure, adapted from early synthetic principles.

  • Starting Material: A 2,3-dicarboxypyrrole derivative.

  • Functional Group Interconversion: The 2-carboxy group of the pyrrole is converted to an azidocarbonyl group via treatment with a reagent like diphenylphosphoryl azide (DPPA).

  • Curtius Rearrangement: The 2-azidocarbonylpyrrole undergoes a Curtius rearrangement upon heating, forming an isocyanate intermediate.

  • Urea Formation: The isocyanate is then reacted with ammonia or a primary/secondary amine to form a pyrrolylurea derivative.

  • Cyclization: The pyrrolylurea is subjected to base-catalyzed cyclization. The base (e.g., sodium ethoxide in ethanol) promotes the intramolecular condensation between the urea and the ester at the 3-position of the pyrrole ring.

  • Final Product: This cyclization yields the 7-methylpyrrolo[3,2-d]pyrimidine-2,4-dione.

This foundational approach provided a reliable pathway to the pyrrolo[3,2-d]pyrimidine core and opened the door for the synthesis of a wide array of derivatives for biological screening.

Evolution of Synthetic Methodologies

As the biological significance of the pyrrolo[3,2-d]pyrimidine scaffold became more apparent, chemists developed more efficient and versatile synthetic routes. These newer methods often offered better control over regioselectivity and allowed for the introduction of a wider range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Building from the Pyrimidine Up: The Nitropyrimidine Approach

An alternative and powerful strategy involves starting with a substituted pyrimidine and constructing the pyrrole ring onto it. This approach has proven to be highly effective for creating diverse libraries of pyrrolo[3,2-d]pyrimidines.

A notable example is the reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines, followed by a reductive cyclization. This one-pot reaction provides a simple and high-yielding method for accessing the pyrrolo[3,2-d]pyrimidine framework[1].

Experimental Workflow: Nitropyrimidine-Based Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A 6-Arylethynyl-5-nitropyrimidine C Enamine Intermediate A->C Nucleophilic Attack B Secondary Amine (e.g., Morpholine) B->C E Pyrrolo[3,2-d]pyrimidine Core C->E Intramolecular Condensation D Reducing Agent (e.g., Sodium Dithionite) D->E

Caption: Workflow for the synthesis of pyrrolo[3,2-d]pyrimidines from nitropyrimidines.

Modern Palladium-Catalyzed Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized heterocyclic chemistry, and the synthesis of pyrrolo[3,2-d]pyrimidines was no exception. Palladium-catalyzed reactions, such as the Sonogashira coupling, have been instrumental in creating complex derivatives.

For instance, a modern approach involves the Sonogashira coupling of a 5-bromo-6-chlorouracil derivative with a terminal alkyne. The resulting alkynylated uracil can then undergo a domino C-N coupling/hydroamination reaction with an aniline in the presence of a palladium catalyst to furnish the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione skeleton[2]. This methodology offers a high degree of flexibility in introducing substituents at various positions of the heterocyclic core.

Biological Significance and Therapeutic Applications

The initial interest in pyrrolo[3,2-d]pyrimidines stemmed from their identity as purine isosteres, suggesting potential as antimetabolites. Early studies explored their effects on purine-metabolizing enzymes and their potential as anticancer and antimicrobial agents.

Early Investigations: From Antimicrobial to PNP Inhibition

Initial biological screenings of novel pyrrolo[3,2-d]pyrimidine derivatives investigated a broad range of activities. Some of the earliest explorations focused on their potential as antibacterial agents, given the essential role of purine metabolism in bacterial growth[3][4].

A significant milestone in understanding the therapeutic potential of this scaffold was the discovery of its ability to inhibit purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, and its inhibition can lead to the accumulation of dGTP in T-cells, inducing apoptosis. This finding established 9-deazapurine nucleosides as a new class of potent, non-cleavable PNP inhibitors, with compounds like 9-deazaguanosine and 9-deazainosine showing significant activity[5].

The Kinase Inhibitor Era: A Privileged Scaffold in Oncology

The true ascent of the pyrrolo[3,2-d]pyrimidine scaffold to "privileged" status began with the discovery of its utility as a core for protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[3,2-d]pyrimidine core serves as an excellent mimic of the adenine portion of ATP, allowing it to bind competitively to the ATP-binding site of various kinases.

This has led to the development of numerous potent and selective kinase inhibitors targeting key oncogenic drivers, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[6].

Signaling Pathway: EGFR/HER2 Inhibition

Ligand Growth Factor (EGF, etc.) Receptor EGFR/HER2 Receptor ATP-Binding Site Ligand->Receptor Binds & Activates Signaling Downstream Signaling (MAPK, PI3K/Akt pathways) Receptor->Signaling Phosphorylation Cascade PyrroloPyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor PyrroloPyrimidine->Receptor Blocks ATP Binding Proliferation Tumor Cell Proliferation, Survival, and Growth Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Mechanism of action for pyrrolo[3,2-d]pyrimidine-based EGFR/HER2 inhibitors.

The development of these inhibitors showcases the versatility of the scaffold, where modifications at different positions can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For example, substituents can be designed to interact with specific "back pockets" of the kinase active site, leading to enhanced affinity and selectivity[6].

Table 1: Representative Biological Activities of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound ClassBiological TargetTherapeutic AreaKey Findings
Halogenated DerivativesAntiproliferativeOncology2,4-dichloro and 7-iodo derivatives show potent cytostatic activity against various cancer cell lines, inducing G2/M cell cycle arrest and apoptosis.
Nucleoside AnalogsPurine Nucleoside Phosphorylase (PNP)Immunology, Oncology9-Deazaguanosine and 9-deazainosine are potent competitive inhibitors of PNP.
Substituted Anilino DerivativesEGFR/HER2 KinasesOncologyPotent dual inhibitors with tumor regressive efficacy in xenograft models.
Fused-Ring SystemsAntiproliferativeOncologyNovel pyrrolo[3,2-d]pyrimidin-7-one 5-oxides demonstrate antiproliferative activity and induce G2/M arrest.

Conclusion and Future Outlook

From its origins in the fundamental pursuit of purine analogs, the pyrrolo[3,2-d]pyrimidine scaffold has carved an indelible niche in medicinal chemistry. Its historical development, from classical cyclization reactions to modern transition-metal-catalyzed syntheses, reflects the broader evolution of organic chemistry. The journey from early explorations of its antimicrobial properties to its current success as a cornerstone of targeted kinase inhibitors in oncology is a testament to its versatility and privileged nature.

The deep understanding of its synthesis and structure-activity relationships, built over decades of research, continues to empower scientists and drug development professionals. As we move forward, the rich history of the pyrrolo[3,2-d]pyrimidine core will undoubtedly serve as the foundation for the discovery of next-generation therapeutics targeting an ever-expanding array of biological targets.

References

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine NMR and mass spec data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel heterocyclic compound this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide employs a rigorous, data-driven approach based on the spectral characteristics of structurally analogous compounds. By dissecting the known NMR and MS data for key substructures—2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and 2,4-dichloro-6-methylpyrimidine—we construct a reliable, predictive framework for the spectral features of the target compound. This document is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, identification, or utilization of this and related pyrrolopyrimidine scaffolds.

Introduction: The Pyrrolo[3,2-d]pyrimidine Core in Modern Research

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The chloro-substituents at the 2 and 4 positions offer reactive handles for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the methyl group at the 6-position can influence solubility and metabolic stability.

Accurate characterization of such novel compounds is paramount, with NMR and MS being the cornerstone techniques for structural elucidation. This guide addresses the current information gap by providing a detailed, predictive analysis of the expected ¹H NMR, ¹³C NMR, and mass spectra of the title compound.

Methodology for Spectral Prediction

The predictions herein are derived from a comparative analysis of the experimental data for the following closely related, commercially available compounds:

  • Analog A: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: This analog provides the complete fused ring system, offering direct insight into the chemical shifts and couplings of the pyrrole ring protons.

  • Analog B: 2,4-dichloro-6-methylpyrimidine: This analog informs the expected chemical shift of the methyl group and its influence on the pyrimidine ring.

By superimposing the electronic and structural effects observed in these analogs, we can project the spectral characteristics of the target molecule with a high degree of confidence.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, with distinct signals for the methyl group, the two pyrrole ring protons, and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Justification
-CH₃~2.5SingletN/ABased on the signal for the methyl group in 2,4-dichloro-6-methylpyrimidine.[3]
H-7~6.6Doublet~3.0Inferred from the pyrrole protons of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, with a slight upfield shift due to the electron-donating methyl group.[4]
H-8~7.6Doublet~3.0Inferred from the pyrrole protons of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[4]
N-H>12.0Broad SingletN/AThe N-H proton of the pyrrole ring in this type of fused system is typically deshielded and appears as a broad signal at a high chemical shift.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule. The predicted chemical shifts are based on the known values for the analogous compounds and standard substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Justification
-CH₃~22Typical for a methyl group on an aromatic ring.
C-7~105Based on the pyrrole carbons in the parent pyrrolo[3,2-d]pyrimidine system.
C-8~128Based on the pyrrole carbons in the parent pyrrolo[3,2-d]pyrimidine system.
C-4a~118Quaternary carbon at the ring junction.
C-8a~150Quaternary carbon at the ring junction, adjacent to nitrogen.
C-6~155Carbon bearing the methyl group.
C-2~158Carbon bearing a chlorine atom, adjacent to two nitrogens.
C-4~160Carbon bearing a chlorine atom, adjacent to a nitrogen.

Predicted Mass Spectrum and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms.

  • Molecular Ion (M⁺): The nominal molecular weight is 201 g/mol . The molecular ion region will exhibit a distinctive cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected pattern will be:

    • m/z 201 (M⁺): Relative intensity of 100% (containing two ³⁵Cl atoms).

    • m/z 203 (M+2): Relative intensity of approximately 65% (containing one ³⁵Cl and one ³⁷Cl).

    • m/z 205 (M+4): Relative intensity of approximately 10% (containing two ³⁷Cl atoms).

  • Key Fragmentation Pathways: The molecule is expected to undergo fragmentation through the loss of a chlorine atom and subsequent elimination of HCN, which is characteristic of pyrimidine rings.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following generalized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power and will allow for the observation of the N-H proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Generalized NMR data acquisition workflow.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is ideal for obtaining fragmentation data. For accurate mass, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

  • High-Resolution MS (HRMS) via ESI:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Mass Range: m/z 50-500.

    • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental composition.

Conclusion

While direct experimental data for this compound is not yet publicly documented, this guide provides a robust, predictive analysis of its key spectral characteristics. The predicted ¹H NMR, ¹³C NMR, and mass spectra are founded on the established data of close structural analogs and serve as a reliable reference for any researcher working on the synthesis and characterization of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and quality in experimental results.

References

The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of a Fused Heterocycle

The pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to interact with a wide array of biological targets, often by mimicking the binding of adenosine triphosphate (ATP) or other natural ligands. This inherent bio-compatibility, coupled with the synthetic tractability of the core, has made it a fertile ground for the development of novel therapeutics across a spectrum of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. This guide provides a comprehensive overview of the key therapeutic targets of the pyrrolo[3,2-d]pyrimidine core, delving into the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for target engagement.

I. Targeting One-Carbon Metabolism in Oncology

A pivotal area where the pyrrolo[3,2-d]pyrimidine scaffold has shown immense promise is in the targeting of one-carbon (C1) metabolism, a complex network of pathways essential for nucleotide and amino acid biosynthesis that is frequently upregulated in cancer cells to support rapid proliferation.[1][2]

A. Serine Hydroxymethyltransferase (SHMT): A Dual-Compartment Target

Serine hydroxymethyltransferase (SHMT) exists in two isoforms, SHMT1 in the cytosol and SHMT2 in the mitochondria, which catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a critical node in C1 metabolism, and its inhibition can starve cancer cells of the building blocks needed for growth.[1][2][3]

Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed as potent inhibitors of both SHMT1 and SHMT2.[1][2] These inhibitors often function as antifolates, competing with the natural folate substrate. The lead compound AGF347, for instance, has demonstrated broad-spectrum antitumor efficacy in preclinical models of pancreatic, lung, and colon cancer.[1][2][4]

Causality in Experimental Design: The rationale for targeting both mitochondrial and cytosolic C1 metabolism stems from the compartmentalization of these pathways. While cytosolic C1 metabolism is crucial for purine and thymidylate synthesis, mitochondrial C1 metabolism provides the necessary C1 units to the cytosol.[1][2] Therefore, a dual-targeting approach is hypothesized to be more effective in shutting down cancer cell proliferation.

Structure-Activity Relationship (SAR) of Pyrrolo[3,2-d]pyrimidine-based SHMT Inhibitors

The development of these inhibitors has been guided by molecular modeling and extensive SAR studies.[1] Key insights are summarized below:

CompoundR1-substituent at C5SHMT2 InhibitionAntitumor Activity (MIA PaCa-2)
AGF291 [Structure Detail]+++Potent
AGF320 [Structure Detail]+++Potent
AGF347 [Structure Detail]++++Very Potent, with in vivo efficacy

(Note: Specific structural details and IC50 values would be populated from primary literature in a full whitepaper)

Experimental Protocol: In Vitro SHMT2 Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a pyrrolo[3,2-d]pyrimidine derivative against purified human SHMT2.

Principle: The assay measures the conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-CH2-THF. The production of glycine is quantified using a fluorescent probe.

Materials:

  • Recombinant human SHMT2 enzyme

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM DTT)

  • Test compounds (pyrrolo[3,2-d]pyrimidine derivatives) dissolved in DMSO

  • Fluorescent glycine quantification kit

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, and L-serine.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known SHMT2 inhibitor) and a negative control (DMSO vehicle).

  • Add the SHMT2 enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding THF to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and proceed with the glycine quantification protocol according to the manufacturer's instructions.

  • Measure the fluorescence intensity on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

One_Carbon_Metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF Glycine_mito Glycine SHMT2->Glycine_mito Formate Formate SHMT2->Formate C1 unit C1_THF C1-THF Formate->C1_THF Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 THF Glycine_cyto Glycine SHMT1->Glycine_cyto SHMT1->C1_THF Purine_synthesis Purine Synthesis Thymidylate_synthesis Thymidylate Synthesis C1_THF->Purine_synthesis C1_THF->Thymidylate_synthesis Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor (e.g., AGF347) Pyrrolo_pyrimidine->SHMT2 Pyrrolo_pyrimidine->SHMT1 Pyrrolo_pyrimidine->Purine_synthesis GARFTase/ AICARFTase

Caption: Inhibition of mitochondrial and cytosolic one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.

II. Kinase Inhibition: A Cornerstone of Targeted Cancer Therapy

The structural similarity of the pyrrolo[3,2-d]pyrimidine scaffold to adenine makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers.

A. Kinase Insert Domain Receptor (KDR/VEGFR2)

KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as type II inhibitors of KDR, which bind to the inactive "DFG-out" conformation of the kinase.[7] This mode of inhibition can offer greater selectivity compared to type I inhibitors that target the active conformation.

Experimental Protocol: KDR Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring KDR inhibition.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the KDR kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used to generate a FRET signal. Inhibition of KDR results in a decrease in the FRET signal.

Materials:

  • Recombinant KDR kinase domain

  • LanthaScreen™ Tb-anti-pTyr (PY20) Antibody

  • GFP-STAT1 substrate

  • ATP

  • Kinase buffer

  • Test compounds (pyrrolo[3,2-d]pyrimidine derivatives) in DMSO

  • Low-volume 384-well plates

  • Fluorescence plate reader with TR-FRET capability

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the test compounds, GFP-STAT1 substrate, and KDR kinase to the wells of the microplate.

  • Incubate for a defined period (e.g., 20 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a solution containing the Tb-anti-pTyr antibody.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm and 495 nm.

  • Calculate the emission ratio and determine the percent inhibition and IC50 values.

Signaling Pathway Visualization

KDR_Signaling VEGF VEGF KDR KDR (VEGFR2) Dimerization & Autophosphorylation VEGF->KDR PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K RAF Raf KDR->RAF Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->KDR

Caption: Inhibition of the KDR signaling pathway by pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.

III. Modulating G-Protein Coupled Receptors (GPCRs)

Beyond intracellular enzymes, the pyrrolo[3,2-d]pyrimidine core has been successfully employed to target transmembrane receptors, such as GPCRs.

A. Neuropeptide Y5 (NPY5) Receptor Antagonists for Obesity

Neuropeptide Y (NPY) is a potent appetite stimulant in the central nervous system, and its effects are partly mediated by the Y5 receptor subtype.[8][9] Therefore, antagonists of the NPY5 receptor are being investigated as potential anti-obesity agents. A series of pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent NPY5 receptor antagonists.[8][10]

Causality in Experimental Design: The development of NPY5 antagonists is based on the hypothesis that blocking the orexigenic (appetite-stimulating) signal of NPY in the brain will lead to reduced food intake and subsequent weight loss.

Structure-Activity Relationship (SAR) of Pyrrolo[3,2-d]pyrimidine-based NPY5 Antagonists

SAR studies have revealed the importance of substituents at various positions of the pyrrolo[3,2-d]pyrimidine core for high-affinity binding to the Y5 receptor.[10]

PositionSubstituent Effect on Binding Affinity
C2 Substitution is preferred for good activity.[10]
R1, R2, R3 Modifications at these positions significantly impact binding.[10]

(Note: A detailed table with specific examples and binding affinities would be included in a full report.)

Experimental Protocol: NPY5 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the NPY5 receptor expressed in a cell line.

Materials:

  • Cell membranes from a cell line stably expressing the human NPY5 receptor (e.g., HEK293)

  • Radiolabeled ligand (e.g., ¹²⁵I-PYY)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Test compounds (pyrrolo[3,2-d]pyrimidine derivatives)

  • Non-specific binding control (e.g., high concentration of unlabeled NPY)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of unlabeled NPY.

  • Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki or IC50 value for the test compound.

IV. Future Directions and Emerging Targets

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold continues to be explored, with research expanding into new therapeutic areas:

  • Antiviral Agents: Related pyrrolopyrimidine scaffolds have shown activity against various viruses, including Rotavirus, Coxsackievirus, and Hepatitis C virus, by targeting viral polymerases.[11][12] This suggests potential for the development of pyrrolo[3,2-d]pyrimidine-based antivirals.

  • Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling, such as Janus kinases (JAKs), pyrrolopyrimidine derivatives hold promise for the treatment of autoimmune and inflammatory diseases.[13][14]

  • Neurodegenerative Diseases: Inhibition of kinases like Glycogen Synthase Kinase 3β (GSK-3β) is a therapeutic strategy for Alzheimer's disease, and related scaffolds have shown potent inhibitory activity.[15]

Conclusion

The pyrrolo[3,2-d]pyrimidine core represents a highly successful and enduring scaffold in modern drug discovery. Its ability to engage a diverse range of therapeutic targets, from metabolic enzymes and kinases to GPCRs, underscores its privileged nature. The ongoing exploration of this scaffold, driven by a deep understanding of medicinal chemistry principles and target biology, is poised to deliver the next generation of innovative medicines for a multitude of unmet medical needs.

References

homologous series of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Homologous Series of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Privileged Scaffold for Kinase Inhibition

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of the 7-Deazapurine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that, through strategic modification, can interact with a wide array of biological targets. The pyrrolo[3,2-d]pyrimidine system, a 9-deazapurine isomer, represents one such scaffold. Its structural resemblance to adenine allows it to function as a potent ATP-competitive inhibitor, making it a cornerstone in the development of kinase inhibitors for oncology and other therapeutic areas.[1] This guide focuses on a specific, highly versatile starting material: This compound . The two chlorine atoms at the C2 and C4 positions serve as reactive handles, offering a gateway to systematically explore the chemical space and unlock novel therapeutic potential through the generation of homologous series.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies and the logic of structure-activity relationship (SAR) exploration. We will dissect the synthesis of the core scaffold, detail the strategic generation of homologous series at key positions, and provide robust, field-tested protocols for their synthesis and characterization. Our objective is to equip you with the foundational knowledge and practical methodologies required to leverage this powerful scaffold in your research endeavors.

The Pyrrolo[3,2-d]pyrimidine Core: Synthesis and Rationale

The journey into any homologous series begins with a reliable and scalable synthesis of the core structure. The this compound scaffold is a potent starting point due to the differential reactivity of its chloro-substituents, which allows for selective and sequential functionalization.

Strategic Synthesis of the Core Scaffold

A common and effective strategy for constructing the pyrrolo[3,2-d]pyrimidine core involves a multi-step sequence starting from readily available pyrimidine precursors. This approach ensures high yields and purity, which are critical for subsequent diversification.

A plausible synthetic pathway can be conceptualized as a domino C-N coupling/hydroamination reaction sequence, starting from a functionalized pyrimidine.[2] An alternative, robust method involves the intramolecular cyclization of arylethynyl-nitropyrimidines.[3]

Below is a generalized, self-validating protocol derived from established chemical principles for related heterocyclic systems.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold for subsequent homologous series generation.

Materials:

  • 6-Methyl-5-nitropyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous Toluene

Procedure:

  • Chlorination: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-methyl-5-nitropyrimidine-2,4-diol (1.0 eq) in phosphorus oxychloride (10.0 eq).

  • Add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C. The causality here is the use of a base to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates completion.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The resulting precipitate is the chlorinated intermediate, 2,4-dichloro-6-methyl-5-nitropyrimidine.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Reductive Cyclization: Suspend the dried 2,4-dichloro-6-methyl-5-nitropyrimidine (1.0 eq) in anhydrous toluene.

  • Add triethyl phosphite (3.0 eq) and heat the mixture to reflux for 8-12 hours. This step involves a Cadogan-style reductive cyclization where the phosphite reduces the nitro group to a nitrene, which then undergoes intramolecular cyclization to form the pyrrole ring.

  • Cool the mixture. The product, this compound, will precipitate.

  • Filter the solid, wash with cold hexanes, and dry under vacuum.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR (DMSO-d₆) signals would include a singlet for the methyl group, a signal for the pyrrole C7-H, and a broad singlet for the N5-H.

Synthetic Workflow Diagram

G cluster_synthesis Core Synthesis Workflow A 6-Methyl-5-nitropyrimidine-2,4-diol B 2,4-Dichloro-6-methyl- 5-nitropyrimidine A->B POCl₃, N,N-Dimethylaniline Reflux C 2,4-Dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine B->C P(OEt)₃, Toluene Reductive Cyclization

Caption: Workflow for the synthesis of the core scaffold.

Design and Synthesis of Homologous Series

With the core scaffold in hand, we can now explore the generation of homologous series. The primary sites for modification are the C4-Cl, C2-Cl, and N5-H positions. The differential reactivity of the C4-Cl (more reactive) versus the C2-Cl allows for selective, stepwise functionalization.

Series A: C4-Substituted Homologues (Nucleophilic Aromatic Substitution)

The C4-chloro group is more susceptible to nucleophilic aromatic substitution (SNAᵣ) than the C2-chloro group. This provides a strategic entry point for introducing a homologous series of alkylamines.

Protocol 2: Synthesis of C4-(Alkylamino) Homologous Series

Objective: To synthesize a homologous series of N-alkyl-2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amines.

Materials:

  • This compound (Core Scaffold)

  • Homologous primary amines (e.g., methylamine, ethylamine, propylamine, butylamine in THF or as hydrochloride salts)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

Procedure:

  • Dissolve the Core Scaffold (1.0 eq) in anhydrous DMF.

  • Add the corresponding primary amine (1.1 eq) followed by the base (e.g., TEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The choice of a non-nucleophilic base is crucial to prevent side reactions.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure C4-substituted product.

  • Validation: Characterize each member of the series by NMR and Mass Spectrometry to confirm the selective substitution at C4.

Series B: N5-Substituted Homologues (N-Alkylation)

The pyrrole nitrogen (N5) can be alkylated to introduce another homologous series. This modification can significantly impact the compound's pharmacokinetic properties, such as metabolic stability and toxicity.[4]

Protocol 3: Synthesis of N5-(Alkyl) Homologous Series

Objective: To synthesize a homologous series of 5-alkyl-2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidines.

Materials:

  • This compound (Core Scaffold)

  • Homologous alkyl halides (e.g., iodomethane, iodoethane, 1-iodopropane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF

Procedure:

  • In a flame-dried flask under nitrogen, suspend NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of the Core Scaffold (1.0 eq) in DMF dropwise. The deprotonation of the pyrrole nitrogen is the key step.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the respective alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the desired N5-alkylated product.

  • Validation: Confirm the site of alkylation for each homologue using 2D NMR techniques (e.g., HMBC) to show correlation between the N5-alkyl protons and the pyrrolo-pyrimidine core carbons.

Diversification Strategy Diagram

G cluster_C4 Series A: C4-Alkylation cluster_N5 Series B: N5-Alkylation cluster_C2 Series C: C2-Alkylation (Post-C4 Functionalization) Core 2,4-Dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine C4_1 C4-Methylamino Core->C4_1 R-NH₂ (SNAᵣ) N5_1 N5-Methyl Core->N5_1 R-X, Base (N-Alkylation) C4_2 C4-Ethylamino C2_1 C2-Amino C4_1->C2_1 Nucleophile (SNAᵣ) C4_3 C4-Propylamino C4_dots ... N5_2 N5-Ethyl N5_3 N5-Propyl N5_dots ... C2_2 C2-Methoxy C2_dots ...

Caption: Diversification pathways for generating homologous series.

Structure-Activity Relationships and Biological Rationale

The strategic synthesis of homologous series is fundamentally driven by the need to understand and optimize biological activity. For the pyrrolo[3,2-d]pyrimidine scaffold, the primary application lies in kinase inhibition.[1][5]

The Kinase Hinge-Binding Motif

The pyrrolo[3,2-d]pyrimidine core acts as a bioisostere of adenine, the core of ATP. The N5-H group and one of the pyrimidine nitrogens typically form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets.

Predicted SAR from Homologous Series

Based on extensive research on the related 7-deazapurine scaffold, we can predict the impact of our homologous series on kinase inhibitory activity.[6][7][8]

SeriesModificationPredicted Biological Impact & Rationale
Series A (C4) Increasing alkyl chain length on the C4-amino substituent.Potency Modulation: The C4 position often points towards the solvent-exposed region or a hydrophobic pocket. A short alkyl chain (methyl, ethyl) may improve potency by filling a small pocket. Longer chains could either enhance binding through increased hydrophobic interactions or cause a steric clash, reducing potency. This series is critical for probing the size and nature of this pocket.
Series B (N5) Increasing alkyl chain length on the N5-pyrrole nitrogen.Loss of Hinge-Binding & Altered PK: Alkylation at N5 removes a key hydrogen bond donor. This typically reduces or ablates direct kinase inhibition unless the molecule can adopt an alternative binding mode. However, N5-alkylation can serve as a prodrug strategy, improving pharmacokinetics and metabolic stability, with the alkyl group being cleaved in vivo to release the active, unsubstituted parent compound.[4]
Series C (C2) Substitution at the C2 position (e.g., with small amines or alkoxy groups).Selectivity and Potency Tuning: The C2 position often points towards the "selectivity pocket" of the kinase. Modifying this position is a classic strategy to tune the inhibitor's selectivity profile across the kinome and can also impact overall potency.
Hypothetical Kinase Inhibition Pathway

Many pyrrolopyrimidine derivatives target receptor tyrosine kinases (RTKs) like EGFR and HER2, which are pivotal in cancer cell proliferation and survival.[5][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) Ligand->RTK ADP ADP RTK->ADP P Pathway Downstream Signaling (RAS-RAF-MAPK) RTK->Pathway Dimerization & Autophosphorylation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->RTK Binds to ATP Pocket, Blocks Phosphorylation ATP ATP ATP->RTK Response Cell Proliferation, Survival Pathway->Response

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to exploring the chemical and biological potential of the This compound scaffold. By leveraging the differential reactivity of the C2 and C4 positions and the modifiable N5 position, researchers can efficiently generate homologous series to probe structure-activity relationships. The protocols provided are designed to be robust and self-validating, forming a solid foundation for experimental work.

The true power of this scaffold lies in its potential for multi-dimensional optimization. Future work should focus on combining the most promising substituents from each series into single molecules. For instance, an optimized C4-alkylamino group could be combined with a C2-substituent that confers selectivity, creating a highly potent and specific drug candidate. The continued exploration of this privileged scaffold promises to yield novel therapeutics for kinase-driven diseases.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The pyrrolopyrimidine scaffold, a bioisostere of the natural purine core of ATP, has proven to be a particularly fruitful template for the design of potent and selective kinase inhibitors. While the pyrrolo[2,3-d]pyrimidine core is present in several FDA-approved drugs, the isomeric 5H-pyrrolo[3,2-d]pyrimidine scaffold is an emerging and promising chemotype.

This document provides a detailed guide for researchers on the potential application of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine as a kinase inhibitor. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related analogs within the halogenated pyrrolo[3,2-d]pyrimidine and the broader pyrrolopyrimidine class to propose likely kinase targets, mechanisms of action, and robust experimental protocols for its characterization. Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated activity against key oncology targets, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) families of kinases.[1][2]

The dichloro-substitution at the 2 and 4 positions of the pyrimidine ring offers a versatile chemical handle for structure-activity relationship (SAR) studies, allowing for the generation of derivatives with improved potency, selectivity, and pharmacokinetic properties. The 6-methyl group is anticipated to influence the steric and electronic properties of the molecule, potentially contributing to its binding affinity and selectivity for specific kinase targets.

Predicted Mechanism of Action and Potential Kinase Targets

Based on the analysis of related pyrrolopyrimidine compounds, this compound is predicted to function as an ATP-competitive kinase inhibitor . The core scaffold mimics the adenine region of ATP, enabling it to bind to the highly conserved ATP-binding pocket in the kinase domain. The specificity of the inhibitor for different kinases is then determined by the interactions of its substituents (the chloro and methyl groups) with the surrounding amino acid residues, which vary across the kinome.

Studies on analogous compounds suggest that potential targets for this molecule could include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR): Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as non-ATP competitive (Type II) inhibitors of KDR, a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

  • Epidermal Growth Factor Receptor (EGFR) and HER2: Analogs such as the 5-ethyl derivative of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine have shown potent inhibition of EGFR and HER2 by binding to their ATP pockets.[2] Given the structural similarity, the 6-methyl variant is a strong candidate for targeting these receptors, which are critical drivers in many epithelial cancers.

The diagram below illustrates the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase_Inhibited No_Phosphorylation No Reaction Kinase_Inhibited->No_Phosphorylation Inhibitor 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine Inhibitor->Kinase_Inhibited Binds to ATP Pocket ATP_blocked ATP ATP_blocked->Kinase_Inhibited

Caption: General mechanism of ATP-competitive kinase inhibition.

Quantitative Data Summary for Analogous Compounds

To provide a predictive baseline for the activity of this compound, the following table summarizes publicly available inhibitory concentration (IC₅₀) data for structurally related pyrrolopyrimidine derivatives against relevant cancer cell lines and kinases.

Compound ClassTarget Cell Line / KinaseIC₅₀ ValueReference
5-ethyl-pyrrolo[3,2-d]pyrimidine analogEGFR12 nM[2]
5-ethyl-pyrrolo[3,2-d]pyrimidine analogHer28 nM[2]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 7)EGFRPotent Inhibition[3]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 5)VEGFR-2Potent Inhibition[3]
Halogenated pyrrolo[3,2-d]pyrimidine analogsVarious Cancer Cell Lines0.014 - 14.5 µM (EC₅₀)[4]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 12i)EGFR (T790M mutant)0.21 nM[5]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 12i)EGFR (wild-type)22 nM[5]

Note: This table is intended to be illustrative of the potential of the compound class. The actual activity of this compound must be determined experimentally.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency (IC₅₀) of the test compound against a specific protein kinase by measuring the amount of ATP remaining in solution following the kinase reaction. A decrease in signal indicates higher kinase activity, and thus, a potent inhibitor will result in a higher signal (less ATP consumed).

Causality: This assay directly measures the catalytic activity of the kinase. By quantifying the depletion of ATP, a universal substrate for kinases, we can directly infer the inhibitory effect of the compound on the enzyme's function. This method is highly sensitive and suitable for high-throughput screening.[6]

G cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Dispense Dispense Kinase, Substrate, and Inhibitor to 384-well Plate Prepare_Reagents->Dispense Incubate_1 Incubate at RT (e.g., 15 min) Dispense->Incubate_1 Initiate_Reaction Add ATP to Initiate Kinase Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Add Kinase-Glo® Reagent (Stops reaction, generates light) Incubate_2->Stop_Reaction Incubate_3 Incubate at RT (e.g., 10 min, dark) Stop_Reaction->Incubate_3 Read_Luminescence Read Plate on Luminometer Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Positive control inhibitor (e.g., Sunitinib for VEGFR-2, Gefitinib for EGFR)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in an intermediate plate. A typical starting range is from 100 µM to 1 nM in assay buffer containing a final DMSO concentration of ≤1%.

  • Reaction Setup: To each well of the 384-well plate, add the components in the following order:

    • 5 µL of assay buffer

    • 2.5 µL of the test compound dilution (or DMSO vehicle control)

    • 2.5 µL of the kinase/substrate mixture (pre-diluted in assay buffer)

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Optimize incubation time based on kinase activity to ensure the reaction is within the linear range (typically <30% ATP consumption in vehicle control wells).

  • Signal Detection: Add 15 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Final Incubation: Incubate the plate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context. This provides more physiologically relevant data than an in vitro assay.[7][8]

Causality: This assay measures the functional consequence of kinase inhibition within a living cell. A reduction in the phosphorylated form of a known downstream substrate, detected by a phospho-specific antibody, provides strong evidence that the compound is engaging its target and disrupting the signaling pathway in a complex biological environment.[9]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR-2, A431 for EGFR)

  • Cell culture medium and supplements (FBS, antibiotics)

  • Growth factor/stimulant (e.g., VEGF for HUVEC, EGF for A431)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-phospho-target (e.g., p-VEGFR2 Tyr1175, p-EGFR Tyr1068), anti-total-target, and anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Plating: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate overnight. This reduces basal kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Kinase Stimulation: Stimulate the kinase by adding the appropriate growth factor (e.g., 50 ng/mL VEGF or 100 ng/mL EGF) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with the primary anti-phospho-protein antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and capture the signal with an imaging system.

  • Re-probing: Strip the membrane and re-probe with the anti-total-protein and anti-loading-control antibodies to confirm equal protein loading.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Observe the dose-dependent decrease in substrate phosphorylation in response to the inhibitor.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls are essential within each protocol:

  • Positive Control: A known inhibitor of the target kinase should be run in parallel to validate assay performance and provide a benchmark for potency.

  • Negative Control (Vehicle): A DMSO control is crucial to establish the baseline kinase activity and ensure that the vehicle itself has no effect.

  • Counter-Screening: To assess selectivity, the compound should be tested against a panel of related and unrelated kinases.

By integrating these validation steps, researchers can build a robust and trustworthy dataset for the characterization of this compound as a novel kinase inhibitor.

References

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine isomer, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its value stems from its structural similarity to adenine, allowing it to function as a versatile hinge-binding element in various enzyme active sites. The precursor, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, is a powerful and versatile starting material for the synthesis of diverse compound libraries.[3] This guide provides a detailed technical overview of the core principles and step-by-step protocols for the regioselective synthesis of derivatives from this key intermediate, focusing on nucleophilic aromatic substitution (SNAr) strategies.

Core Principles: Reactivity and Regioselectivity

The synthetic utility of this compound is dominated by the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. Both positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atoms. However, a distinct and predictable hierarchy of reactivity exists.

1.1. The Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring.

1.2. The Causality of C4 Regioselectivity

In nearly all standard cases involving 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position .[4][5] This regioselectivity is a cornerstone of synthetic design and can be explained by two primary factors:

  • Electronic Stabilization: Attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the N1 nitrogen atom without involving the already electron-rich N3 atom. In contrast, attack at C2 forces delocalization in close proximity to both nitrogen atoms, leading to greater electron-electron repulsion and a less stable intermediate.[5]

  • Steric Hindrance: The C2 position is flanked by two nitrogen atoms (N1 and N3), creating a more sterically hindered environment compared to the C4 position, which is adjacent to only one nitrogen (N3).

This inherent reactivity difference is the key to selectively synthesizing mono-C4-substituted derivatives or planning sequential disubstitution strategies.

Caption: Regioselectivity of Nucleophilic Attack.

Synthetic Protocols & Application Notes

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific nucleophile used.

2.1. Protocol 1: Regioselective Monosubstitution at the C4 Position

This protocol leverages the inherent reactivity of the C4 position to achieve selective monosubstitution using primary or secondary amines as nucleophiles. The reaction is typically performed at or below room temperature to minimize competitive substitution at C2.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM, or isopropanol) to a concentration of 0.1-0.2 M.

  • Addition of Base: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.), to the solution. The base scavenges the HCl generated during the reaction.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add the desired amine nucleophile (1.0-1.2 eq.) dropwise over 5-10 minutes. Using a slight excess of the amine can drive the reaction to completion but may complicate purification.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure 4-amino-2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

ParameterRecommended ConditionRationale / Field Insight
Solvent Isopropanol, THF, DCMIsopropanol is often a good first choice due to its polarity and ability to dissolve both reactants.
Base DIPEA, Et₃NDIPEA is preferred due to its steric bulk, which minimizes potential side reactions.
Temperature 0 °C to Room Temp.Low temperature is critical for maintaining C4 selectivity and preventing disubstitution.
Equivalents (Nu) 1.0 - 1.2A slight excess of the nucleophile ensures full conversion of the starting material.

2.2. Protocol 2: Sequential Disubstitution (C4 then C2)

To synthesize 2,4-disubstituted derivatives with different nucleophiles, a sequential approach is employed. The less reactive C2-chloro group is substituted in a second step, often requiring more forcing conditions.

Step-by-Step Methodology:

  • Synthesize C4-Intermediate: First, synthesize and purify the 4-substituted-2-chloro intermediate as described in Protocol 1 .

  • Second Substitution (C2): Dissolve the purified C4-substituted intermediate (1.0 eq.) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or dioxane.

  • Add Nucleophile and Base: Add the second nucleophile (Nu₂, 1.5-3.0 eq.) and a suitable base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq.).

  • Heating: Heat the reaction mixture to an elevated temperature (typically 80-140 °C). The specific temperature and time will depend heavily on the nucleophilicity of Nu₂.

  • Reaction Monitoring: Monitor the disappearance of the starting material by LC-MS. These reactions can require 12-48 hours.

  • Workup & Purification: After cooling to room temperature, perform an aqueous workup (e.g., pour into water and extract with ethyl acetate). Purify the crude product by flash chromatography or preparative HPLC to obtain the final 2,4-disubstituted derivative.

Expert Insight: The electronic nature of the C4 substituent influences the reactivity of the C2 position. An electron-donating group at C4 will decrease the electrophilicity at C2, requiring harsher conditions for the second substitution.

Characterization of Synthesized Derivatives

Confirmation of regiochemistry is critical. The following table summarizes expected analytical data.

TechniqueC4-MonosubstitutedC2,4-Disubstituted
¹H NMR Aromatic/aliphatic signals from the new substituent appear. Pyrrole N-H proton typically observed.Signals from both substituents are present.
¹³C NMR The signal for C4 shifts significantly upfield upon substitution. The C2 signal remains in the ~150-160 ppm region.Signals for both C2 and C4 are shifted upfield compared to the dichloro starting material.
Mass Spec (HRMS) Observed mass corresponds to the addition of the nucleophile and loss of HCl. Isotopic pattern for one chlorine atom is present.Observed mass corresponds to the addition of both nucleophiles and loss of 2xHCl. No chlorine isotopic pattern.

Overall Synthetic Workflow

The strategic derivatization of this compound allows for the creation of diverse chemical entities through a controlled and predictable reaction cascade.

G start { this compound | Starting Material} step1 Protocol 1: C4 Substitution Nucleophile 1 (Nu¹-H) DIPEA, IPA, 0°C → RT start->step1 step2b C2 Substitution (Same Nu) Nucleophile 1 (Nu¹-H) Excess Nu¹, High Temp start->step2b mono_sub 2-Chloro-4-(Nu¹)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Key Intermediate step1->mono_sub step2a Protocol 2: C2 Substitution Nucleophile 2 (Nu²-H) K₂CO₃, DMF, 120°C mono_sub->step2a di_sub_diff 2-(Nu²)-4-(Nu¹)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Asymmetrical Product step2a->di_sub_diff di_sub_same 2,4-di(Nu¹)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Symmetrical Product step2b->di_sub_same

Caption: Synthetic workflow for derivative synthesis.

Troubleshooting and Key Considerations

  • N5-Alkylation: Under strongly basic conditions or with alkylating agents, the pyrrole nitrogen (N5) can be alkylated. If this is not desired, protection-deprotection strategies (e.g., with a SEM or BOC group) may be necessary.

  • Poor Solubility: Both the starting material and products can have poor solubility. Experiment with different solvent systems (e.g., THF, dioxane, DMF) to find optimal conditions.

  • Incomplete C2 Substitution: The C2 position can be very unreactive. If a reaction stalls, consider using microwave irradiation to increase the reaction rate and yield. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can also be effective alternatives for forming C-N bonds at the C2 position.[6]

References

Application Notes and Protocols for the Experimental Setup of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines. This structural mimicry allows compounds bearing this framework to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of the pyrrolo[3,2-d]pyrimidine system have demonstrated potential as potent inhibitors of key enzymes in cancer and infectious disease pathways, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[2] The strategic functionalization of this scaffold is therefore of paramount importance in the discovery of novel therapeutic agents.

The subject of these application notes, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, represents a versatile building block for the synthesis of a multitude of derivatives. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to displacement by various nucleophiles, offering a gateway to diverse chemical space. The methyl group at the C6 position, being a weak electron-donating group, can subtly influence the regioselectivity of these substitution reactions. This document provides a detailed guide to the experimental setup for key reactions of this important synthetic intermediate, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity and Regioselectivity

The reactivity of 2,4-dichloropyrimidines is well-documented, with nucleophilic attack generally favoring the C4 position over the C2 position. However, the regioselectivity of SNAr reactions on the pyrimidine ring is highly sensitive to the electronic nature of other substituents on the ring. The presence of an electron-donating group at the C6 position can, in some cases, lead to a preference for substitution at the C2 position. Therefore, careful consideration of reaction conditions is crucial to achieve the desired regioselectivity in the reactions of this compound.

Key Reactions and Experimental Protocols

Two of the most powerful methods for the functionalization of this compound are nucleophilic aromatic substitution and the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro substituents by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of this reaction can often be controlled by temperature and the nature of the nucleophile.

General Considerations:

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the SNAr reaction.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), is often required to neutralize the HCl generated during the reaction.

  • Temperature: Reactions are typically carried out at elevated temperatures, ranging from 80 °C to 150 °C, sometimes with the aid of microwave irradiation to shorten reaction times.[3]

Protocol 1: Selective Mono-amination at the C4-Position

This protocol describes a typical procedure for the selective reaction of an amine at the C4 position of this compound.

dot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound (1 equiv) E Heat to 80-100 °C A->E B Amine (1.1 equiv) B->E C DIPEA (2 equiv) C->E D DMF D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G H Extract with EtOAc G->H I Purify by column chromatography H->I

Caption: Workflow for selective C4-amination.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

ParameterValueReference
Reactants This compound, Amine[4]
Solvent DMF[4]
Base DIPEA[4]
Temperature 80-100 °C[4]
Typical Yield 60-85%[4]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl or heteroaryl substituents at the C2 and C4 positions. The regioselectivity of the Suzuki coupling on dichloropyrimidines generally favors the C4 position.[5]

General Considerations:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh3)4 or a combination of a palladium(II) precursor like Pd(OAc)2 with a suitable phosphine ligand, is typically employed.

  • Base: An inorganic base, commonly sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), is required for the activation of the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used.

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields.[5]

Protocol 2: Selective C4-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C4 position.

dot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound (1 equiv) F Heat to reflux or Microwave A->F B Arylboronic acid (1.2 equiv) B->F C Pd(PPh3)4 (0.05 equiv) C->F D Na2CO3 (2 equiv) D->F E Toluene/Ethanol/Water E->F G Monitor by TLC/LC-MS F->G H Dilute with water G->H I Extract with EtOAc H->I J Purify by column chromatography I->J

Caption: Workflow for selective C4-arylation.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux or in a microwave reactor at a set temperature (e.g., 100-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

ParameterValueReference
Reactants This compound, Arylboronic acid[5][6]
Catalyst Pd(PPh3)4[5]
Base Na2CO3[7]
Solvent Toluene/Ethanol/Water[7]
Temperature Reflux or Microwave (100-120 °C)[5]
Typical Yield 70-90%[5]

Synthesis of a Key Intermediate: N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

A valuable intermediate for the synthesis of 2-amino-4-substituted-6-methyl-5H-pyrrolo[3,2-d]pyrimidines is the pivaloyl-protected 2-amino derivative. This intermediate can be synthesized from 2-amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, which in turn can be prepared from the corresponding 2-amino-4-hydroxy precursor.

dot

G A 2-Amino-4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine C 2-Amino-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine A->C Chlorination B POCl3 B->C E N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide C->E Protection D Pivaloyl chloride D->E

Caption: Synthesis of a key intermediate.

The resulting N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide can then undergo nucleophilic substitution at the C4 position, followed by deprotection of the pivaloyl group to yield the desired 2-amino-4-substituted derivatives.[2][4]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. By carefully controlling the reaction conditions, researchers can achieve selective functionalization at the C2 and C4 positions through well-established methodologies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols and guidelines presented in these application notes are intended to serve as a practical resource for scientists engaged in the design and synthesis of novel pyrrolo[3,2-d]pyrimidine derivatives for drug discovery and development.

References

The Strategic Intermediate: 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[3,2-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The pyrrolo[3,2-d]pyrimidine core, a 7-deazapurine isostere, is a prime example of such a scaffold. Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif in numerous ATP-competitive kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This application note provides a detailed guide for researchers on the synthesis and utilization of a key intermediate, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine . This highly reactive and versatile building block serves as a linchpin in the synthesis of a multitude of biologically active compounds, including potent inhibitors of critical oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3][4] We will delve into the synthetic protocols for this intermediate, explore its reactivity in regioselective substitutions, and provide a case study on its application in the synthesis of advanced kinase inhibitors.

Synthesis of the Key Intermediate: this compound

The journey to our target intermediate begins with the construction of the pyrrolo[3,2-d]pyrimidine core, followed by a crucial chlorination step. The precursor, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as 6-methyl-7-deazaxanthine, is the foundation upon which the dichlorinated intermediate is built.

Protocol 1: Synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione

This protocol is adapted from established methods for the synthesis of substituted 7-deazaxanthines.[5] The synthesis involves the condensation of a substituted aminouracil with a suitable three-carbon synthon to construct the fused pyrrole ring.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium acetate

  • Acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (1 equivalent) and sodium acetate (2 equivalents) in a mixture of ethanol and water (3:1).

  • Heat the mixture to 60°C with stirring.

  • Slowly add chloroacetaldehyde (1.2 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, reflux the mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add acetic acid to neutralize the solution, which will precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Protocol 2: Chlorination to this compound

The conversion of the dihydroxy precursor to the dichloro intermediate is a critical step that activates the scaffold for subsequent nucleophilic substitutions. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

  • 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (10-15 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: Regioselective Substitution

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity, allowing for a stepwise and regioselective introduction of various nucleophiles. This is a cornerstone of its utility in constructing diverse chemical libraries for drug screening. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][6] This selectivity can be influenced by reaction conditions and the nature of the nucleophile.[7]

Workflow for Sequential Substitution

G start 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine step1 Nucleophilic Aromatic Substitution (SNAr) - Amine 1 (Nu1-H) - Mild base (e.g., DIPEA) - Lower temperature start->step1 intermediate 4-Amino-2-chloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine step1->intermediate step2 Second Nucleophilic Aromatic Substitution (SNAr) - Amine 2 (Nu2-H) - Stronger conditions (e.g., higher temp.) - or Pd-catalyzed cross-coupling intermediate->step2 final_product 2,4-Disubstituted-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine (e.g., Kinase Inhibitor) step2->final_product

Caption: Sequential substitution workflow for this compound.

Protocol 3: Regioselective Mono-amination at the C4-Position

This protocol outlines the selective substitution of the C4-chloro group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous isopropanol or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous isopropanol or DMF in a round-bottom flask.

  • Add the desired amine (1.1 equivalents) followed by DIPEA (1.5 equivalents).

  • Stir the reaction mixture at room temperature to 50°C for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-amino-2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

Protocol 4: Substitution at the C2-Position

The remaining chloro group at the C2 position can be displaced under more forcing conditions or via palladium-catalyzed cross-coupling reactions to introduce a second point of diversity.

Materials:

  • 4-Amino-2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative

  • Second desired amine or other nucleophile (1.5-2 equivalents)

  • Solvent (e.g., dioxane, DMF)

  • For SNAr: A stronger base (e.g., NaH) or higher temperatures (reflux).

  • For Buchwald-Hartwig coupling: Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

Procedure (for SNAr):

  • Dissolve the 4-amino-2-chloro intermediate in a high-boiling solvent like dioxane or DMF.

  • Add the second nucleophile.

  • Heat the reaction mixture to reflux (100-150°C) for 12-24 hours. Monitor by TLC.

  • Work-up and purification are similar to Protocol 3.

Case Study: Synthesis of a HER2/EGFR Dual Kinase Inhibitor Analog

The pyrrolo[3,2-d]pyrimidine scaffold is at the heart of several potent HER2/EGFR dual inhibitors, such as TAK-285.[8] The following is a representative synthetic route to a key analog, showcasing the application of the dichlorinated intermediate.

Synthetic Scheme for a HER2/EGFR Inhibitor Analog

G start 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine step1 1. SNAr with 3-chloro-4- (3-(trifluoromethyl)phenoxy)aniline (DIPEA, iPrOH) start->step1 intermediate1 4-Anilino-2-chloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine step1->intermediate1 step2 2. Alkylation of Pyrrole-N with 2-(Boc-amino)ethyl bromide (NaH, DMF) intermediate1->step2 intermediate2 N-Alkylated Intermediate step2->intermediate2 step3 3. Boc Deprotection (TFA, DCM) intermediate2->step3 intermediate3 Primary Amine Intermediate step3->intermediate3 step4 4. Amide Coupling with 3-hydroxy-3-methylbutanoic acid (EDC, HOBt) intermediate3->step4 final_product TAK-285 Analog step4->final_product

Caption: Synthetic pathway to a TAK-285 analog.

Signaling Pathway Inhibition

The synthesized compounds target the ATP-binding pocket of EGFR and HER2, inhibiting their kinase activity and downstream signaling pathways that promote cell proliferation and survival.

G cluster_pathway Downstream Signaling ligand Growth Factor (e.g., EGF) receptor EGFR/HER2 ligand->receptor ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf P pi3k_akt PI3K/Akt/mTOR Pathway receptor->pi3k_akt P inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor inhibitor->receptor proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: Inhibition of EGFR/HER2 signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold, highlighting their potent biological activity.

Compound IDTarget(s)IC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
TAK-285 HER2/EGFR11 / 11BT-47456[4]
Analog 51m HER2/EGFR0.98 / 2.5BT-4742.0[2]

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the differential reactivity of its two chloro substituents provide a robust platform for the creation of diverse libraries of compounds. The protocols and workflows detailed in this application note offer a practical guide for researchers to leverage this powerful scaffold in the development of novel therapeutics, particularly in the realm of targeted cancer therapy. The proven success of this core in generating potent kinase inhibitors underscores its continued importance in the quest for more effective and selective medicines.

References

In Vivo Efficacy and Safety Assessment of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Researchers

This document provides a detailed framework and actionable protocols for researchers engaged in the in vivo evaluation of novel therapeutic agents derived from the 5H-pyrrolo[3,2-d]pyrimidine scaffold. As a privileged heterocyclic system, these analogues have demonstrated significant potential across a range of therapeutic targets, from critical metabolic enzymes to protein kinases and structural proteins.[1][2][3] The successful translation of a promising compound from benchtop discovery to a viable clinical candidate is contingent upon meticulously designed and executed in vivo studies. This guide, grounded in established methodologies, explains the critical strategic decisions and provides step-by-step protocols for assessing anti-tumor efficacy, pharmacokinetics, and safety.

Part 1: The Strategic Blueprint for In Vivo Evaluation

The design of an in vivo study is not a one-size-fits-all process. It is a strategic exercise where the experimental model and endpoints are chosen to rigorously test a specific mechanistic hypothesis. The inherent biological activity of the pyrrolo[3,2-d]pyrimidine analogue under investigation must dictate the entire experimental approach.

Mechanism-Driven Model Selection

The choice of animal model is the most critical decision for ensuring the clinical relevance of the study.[4] It must be selected based on the compound's validated in vitro mechanism of action.

  • For Metabolic Pathway Inhibitors: Analogues targeting enzymes in pathways like one-carbon metabolism, such as the novel SHMT2 inhibitors AGF347, AGF291, and AGF320, have shown efficacy in cancers known to be dependent on these pathways.[1][5] For these compounds, xenograft models using cell lines with a known metabolic phenotype, such as MIA PaCa-2 (pancreatic) or HCT116 (colon), are highly appropriate.[1][5]

  • For Kinase Inhibitors: If the analogue is designed as a kinase inhibitor (e.g., targeting HER2/EGFR), the ideal models are xenografts of human cancer cell lines that overexpress these specific receptors, such as the BT-474 (breast cancer) or 4-1ST (gastric cancer) lines.[3]

  • For Anti-mitotic Agents: Analogues that function as antitubulin agents by binding to the colchicine site require models with rapid cell proliferation to demonstrate efficacy.[2][6] A broad range of solid tumor xenografts, like MDA-MB-435, can be utilized.[2]

  • Syngeneic Models: For compounds hypothesized to engage the immune system, immunocompetent syngeneic models are essential. These models allow for the evaluation of the interplay between the therapeutic compound and the host immune response, which is a critical aspect of modern cancer therapy.[4]

Pharmacokinetic (PK) and Formulation Imperatives

A compound's efficacy is meaningless if it cannot reach its target in sufficient concentrations. Therefore, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[4]

  • Lead Optimization for PK: Initial lead compounds are often modified to enhance their pharmacokinetic profiles. For instance, chemical modifications to the N-5 side chain of a pyrrolo[3,2-d]pyrimidine kinase inhibitor and conversion to a tosylate salt significantly improved its drug metabolism and pharmacokinetic (DMPK) profile, leading to potent in vivo efficacy.[3]

  • Vehicle Formulation: The compound must be formulated in a vehicle that ensures solubility, stability, and bioavailability without causing undue toxicity to the animal. A common starting point for formulation involves dissolving the compound in a small amount of an organic solvent like DMSO, which is then diluted with biocompatible excipients such as PEG300, Tween 80, and saline.[7] Preliminary vehicle safety studies are mandatory.

Part 2: Core Protocols for In Vivo Efficacy Assessment

The following protocols provide a robust framework for evaluating the anti-tumor activity of pyrrolo[3,2-d]pyrimidine analogues in vivo.

Protocol 2.1: Subcutaneous Xenograft Model for Solid Tumors

This protocol is the gold standard for assessing the direct anti-tumor activity of a compound on human cancers.[4][8]

Methodology

  • Cell Culture & Preparation:

    • Culture the selected human cancer cell line (e.g., MIA PaCa-2 for a metabolic inhibitor, 4-1ST for a kinase inhibitor) in the appropriate medium supplemented with 10% FBS at 37°C and 5% CO2.[4]

    • Harvest cells during the exponential growth phase (80-90% confluency).[8]

    • Prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For certain cell lines, mixing 1:1 with Matrigel can enhance tumor establishment.[4]

  • Tumor Implantation:

    • Subcutaneously inject 0.1 mL of the cell suspension (containing ~5 x 10⁶ cells) into the right flank of 4-6 week old female athymic nude mice.[4][9]

  • Tumor Growth Monitoring & Animal Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[4]

    • Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4][9]

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (typically n=5-10 mice per group).[4]

  • Compound Administration:

    • Administer the test compound (e.g., AGF347 or 2cb) and vehicle control according to the predetermined dose, route (e.g., oral gavage, intraperitoneal, intravenous), and schedule.[3][7]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[9]

    • Observe animals daily for clinical signs of toxicity, such as changes in behavior, appetite, or posture.[4]

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), if significant toxicity is observed, or at the end of the study period.[4]

    • Calculate the Tumor Growth Inhibition (TGI) to quantify efficacy.

    • Collect tumors and major organs for downstream analysis, such as histopathology or pharmacodynamic biomarker assessment.[4]

Workflow for a Subcutaneous Xenograft Study

G cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treat Treatment Phase cluster_end Endpoint & Analysis cell_culture 1. Cell Line Culture (e.g., MIA PaCa-2) cell_harvest 2. Harvest & Prepare Cell Suspension cell_culture->cell_harvest implant 3. Subcutaneous Implantation in Mice cell_harvest->implant tumor_growth 4. Monitor Tumor Growth to 100-150 mm³ implant->tumor_growth randomize 5. Randomize Mice into Groups tumor_growth->randomize treatment 6. Administer Compound & Vehicle Control randomize->treatment monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint 8. Study Endpoint (Tumor Size / Toxicity) monitoring->endpoint analysis 9. Data Analysis (TGI) & Tissue Collection endpoint->analysis G cluster_mito Mitochondria cluster_cyto Cytosol serine_mito Serine shmt2 SHMT2 serine_mito->shmt2 glycine_mito Glycine shmt2->glycine_mito c1_mito Formate (C1 units) shmt2->c1_mito purine_synthesis De Novo Purine Biosynthesis c1_mito->purine_synthesis provides C1 shmt1 SHMT1 garftase GARFTase nucleotides Nucleotides (DNA/RNA) purine_synthesis->nucleotides prolif Tumor Cell Proliferation nucleotides->prolif inhibitor AGF347 Analogue inhibitor->shmt2 Inhibits inhibitor->shmt1 Inhibits inhibitor->garftase Inhibits

References

analytical techniques for quantifying 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Authored by: Senior Application Scientist

Abstract

This compound is a heterocyclic compound with a structure analogous to purine nucleosides, making it a molecule of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] As a potential synthetic intermediate or impurity in the manufacturing of active pharmaceutical ingredients (APIs), its precise and accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. This document provides detailed application notes and validated protocols for the quantification of this analyte using two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level analysis. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[4][5][6]

Introduction and Analytical Rationale

The pyrrolo[3,2-d]pyrimidine scaffold is a core component in a variety of biologically active molecules, including kinase inhibitors used in oncology.[1][3] The subject of this guide, this compound, serves as a crucial building block or may arise as a process-related impurity. Given the stringent regulatory expectations for impurity control in pharmaceuticals, validated analytical methods are not merely a recommendation but a necessity.[7][8][9]

The selection of an analytical technique is dictated by the intended purpose of the measurement.

  • HPLC-UV is selected for its robustness, accessibility, and suitability for quantifying analytes with a UV-active chromophore, which is present in the pyrrolo[3,2-d]pyrimidine ring system. It is the workhorse for assay and impurity quantification in many quality control laboratories.

  • LC-MS/MS is chosen for its superior sensitivity and selectivity. It is the gold standard for trace-level quantification, especially in complex matrices where co-eluting substances might interfere with UV detection.[10][11] Its specificity makes it an ideal confirmatory technique.

Analyte Physicochemical Properties

Understanding the physicochemical properties of the target analyte is fundamental to method development. The properties for this compound, summarized in Table 1, are largely inferred from its structure and data on similar heterocyclic compounds.

PropertyValue (Predicted/Inferred)Rationale for Analytical Method Development
Molecular Formula C₇H₅Cl₂N₃Used for accurate mass determination in MS.
Molecular Weight 202.04 g/mol Essential for preparing standard solutions and for MS tuning.
UV Absorbance (λmax) ~220-240 nm and ~270-290 nmThe fused aromatic ring system is a strong chromophore. The primary λmax is expected in the lower UV range, with a secondary peak at a higher wavelength. Detection at the secondary maximum can offer better selectivity against some matrix components.
Polarity Moderately PolarThe presence of nitrogen atoms and the pyrrole ring imparts polarity, while the dichloro and methyl groups add non-polar character. This profile makes it ideally suited for reverse-phase chromatography.
pKa Predicted: ~1-3The pyrimidine nitrogens are weakly basic. This suggests that mobile phase pH control can be used to ensure consistent retention and peak shape in HPLC.

Method 1: Quantification by HPLC-UV

This method provides a robust and reliable approach for the routine quantification of this compound in drug substances or intermediates.

Causality of Experimental Choices
  • Reverse-Phase C18 Column: A C18 stationary phase is chosen due to the analyte's moderate polarity, which will provide optimal retention and separation from more polar or non-polar impurities through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase serves to protonate any residual free silanols on the silica-based stationary phase. This minimizes peak tailing and ensures a sharp, symmetrical peak shape for the analyte.

  • UV Detection at 275 nm: While the primary absorbance may be at a lower wavelength, detection at a higher wavelength like 275 nm often provides greater specificity by avoiding interference from common, less conjugated impurities or excipients that absorb only in the far UV region.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Standard Prep (1 mg/mL Stock) Calibration 3. Calibration Curve (Serial Dilution) Sample 2. Sample Prep (Dissolve & Filter) Injection 5. Inject Standards & Samples Sample->Injection Calibration->Injection HPLC 4. HPLC System (C18 Column, UV-Vis) Integration 6. Peak Integration (Area vs. Time) Injection->Integration Quant 7. Quantification (Interpolate from Curve) Integration->Quant

Caption: High-level workflow for HPLC-UV analysis.

Detailed HPLC-UV Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).

  • Reference standard of this compound (>99% purity).

Chromatographic Conditions:

ParameterRecommended Starting Condition
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the reference standard in ACN to prepare a 1.0 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of ACN and water to create calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample material (e.g., API batch) in ACN to achieve an expected analyte concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • Analysis Sequence:

    • Inject a blank (50:50 ACN:Water) to establish the baseline.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared samples.

  • Quantification:

    • Integrate the peak area for this compound in all chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas against the linear regression of the calibration curve (y = mx + c).

Method Validation Framework

The developed method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][5][12]

ParameterObjective & Typical Acceptance Criteria
Specificity Demonstrate that the analyte peak is free from interference from impurities, degradants, or matrix components. Criterion: Peak purity index (if using PDA) > 0.999; baseline resolution (>1.5) from adjacent peaks.[7][13]
Linearity & Range Show a direct proportional relationship between concentration and response over a defined range. Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy Measure the closeness of the experimental value to the true value. Performed by spike-recovery experiments at three levels (e.g., 80%, 100%, 120%). Criterion: Mean recovery between 98.0% and 102.0%.
Precision Assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Criterion: Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Criterion: S/N of ~10:1; RSD ≤ 10%.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). Criterion: System suitability parameters (e.g., retention time, peak area) remain within predefined limits.

Method 2: Quantification by LC-MS/MS

For applications requiring ultra-high sensitivity and specificity, such as quantifying trace-level impurities or analyzing samples from complex biological matrices, LC-MS/MS is the definitive technique.

Causality of Experimental Choices
  • MS-Compatible Mobile Phase: Phosphoric acid is involatile and will contaminate a mass spectrometer source. Formic acid is volatile and an excellent proton source, making it the ideal mobile phase modifier for positive-ion electrospray ionization (ESI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar, thermally labile molecules like the target analyte. It efficiently generates protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation in the source.

  • Multiple Reaction Monitoring (MRM): MRM is the key to the unparalleled selectivity of tandem MS. The first quadrupole (Q1) isolates the specific parent ion ([M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This two-stage filtering eliminates nearly all chemical noise, allowing for confident quantification at femtogram levels.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis LC Separation & MS Detection cluster_data Data Processing Standard 1. Standard & IS Prep Sample 2. Sample Prep (Spike with IS) Standard->Sample LC 3. UPLC Separation (C18 Column) Sample->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Integration 5. Peak Integration (Analyte & IS) MS->Integration Ratio 6. Area Ratio Calc. Integration->Ratio Quant 7. Quantification Ratio->Quant

References

Application Notes and Protocols for 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrrolo[3,2-d]pyrimidines in Oncology

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a purine isostere that can interact with a variety of enzymatic targets. Within the landscape of cancer research, derivatives of this core have emerged as potent modulators of critical cellular pathways. While extensive research has been conducted on various substituted analogs, this document focuses on the prospective application of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine as a novel investigational agent.

Due to the limited direct literature on this specific molecule, this guide synthesizes data from closely related, well-characterized pyrrolo[3,2-d]pyrimidine compounds. Notably, extensive studies on compounds like AGF347 have revealed that this structural class can function as powerful, multi-targeted inhibitors of one-carbon (C1) metabolism, a pathway increasingly implicated in tumorigenesis and cancer cell survival[1][2][3][4]. The dichloro and methyl substitutions on the core of the title compound suggest it may share this mechanism of action, making it a compelling candidate for evaluation in cancer models.

This document serves as a comprehensive guide for researchers, providing a hypothesized mechanism of action, detailed protocols for its investigation, and a framework for its development as a potential anti-cancer therapeutic.

Part 1: Hypothesized Mechanism of Action - Targeting One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a complex network of interconnected pathways that provides the necessary building blocks for nucleotide and amino acid biosynthesis, crucial for rapidly proliferating cancer cells. This metabolic network is compartmentalized between the mitochondria and the cytosol, with the mitochondrial pathway playing a key role in feeding the cytosolic reactions[1][2].

Based on the activity of structurally similar pyrrolo[3,2-d]pyrimidines, we propose that This compound acts as an inhibitor of key enzymes within this network. The primary hypothesized targets are:

  • Serine Hydroxymethyltransferase (SHMT1/2): SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. The mitochondrial isoform, SHMT2, is a critical link, providing one-carbon units to the cytosol and is frequently upregulated in various cancers[1][4].

  • Purine Biosynthesis Enzymes: The de novo purine synthesis pathway, occurring in the cytosol, relies on C1 units. Key enzymes like β-glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) are potential secondary targets[1][3].

Inhibition of these targets by This compound would be expected to disrupt nucleotide synthesis, leading to cell cycle arrest and apoptosis. Furthermore, downstream effects may include the suppression of mTOR signaling and an increase in reactive oxygen species (ROS) due to the depletion of glutathione[3].

Visualizing the Hypothesized Pathway Inhibition

One_Carbon_Metabolism_Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_M Serine SHMT2 SHMT2 Serine_M->SHMT2 Glycine_M Glycine SHMT2->Glycine_M C1_THF_M C1-THF SHMT2->C1_THF_M C1_THF_C C1-THF C1_THF_M->C1_THF_C Export Serine_C Serine SHMT1 SHMT1 Serine_C->SHMT1 Glycine_C Glycine SHMT1->Glycine_C SHMT1->C1_THF_C Purine_Synth de novo Purine Synthesis (GARFTase, AICARFTase) Glycine_C->Purine_Synth C1_THF_C->Purine_Synth Nucleotides Purine Nucleotides (ATP, GTP) Purine_Synth->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Compound 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine Compound->SHMT2 Inhibition Compound->SHMT1 Inhibition Compound->Purine_Synth Inhibition

Caption: Hypothesized inhibition of key enzymes in one-carbon metabolism.

Part 2: Experimental Protocols for Target Validation and Efficacy Testing

This section provides detailed, step-by-step protocols to investigate the anti-cancer properties of This compound .

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is designed to determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines. Based on the activity of related compounds, cell lines from pancreatic (e.g., MIA PaCa-2), lung, and colon cancers are recommended starting points[1][2].

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • This compound (dissolved in DMSO to a 10 mM stock)

  • Selected cancer cell lines (e.g., MIA PaCa-2, A549, HCT116)

  • Complete growth medium (specific to each cell line)

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A typical starting range is from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment (using Resazurin):

    • Add 20 µL of Resazurin stock solution (e.g., 0.15 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis:

    • Subtract the background fluorescence (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC50 value.

Causality and Self-Validation:

  • Rationale for Cell Line Choice: Pancreatic, lung, and colon cancers have been shown to be sensitive to inhibitors of one-carbon metabolism[1].

  • 72-hour Incubation: This duration allows for multiple cell doublings, ensuring that the observed effect is due to anti-proliferative or cytotoxic activity rather than acute toxicity.

  • Dose-Response Curve: A clear sigmoidal curve validates that the observed effect is specific to the compound's concentration and not an artifact.

Protocol 2: Target Engagement via Western Blot

This protocol aims to confirm that the compound engages its hypothesized targets by assessing downstream markers of pathway inhibition. A reduction in the expression of key enzymes or an increase in stress markers can indicate successful target engagement.

Objective: To measure changes in the protein levels of SHMT2 and markers of cellular stress.

Materials:

  • Cancer cells (e.g., MIA PaCa-2)

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-SHMT2, anti-phospho-mTOR, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed 500,000 cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with chemiluminescent substrate and image the blot.

Data Presentation:

Treatment GroupSHMT2 Expression (Relative to Loading Control)p-mTOR (S2448) (Relative to total mTOR)Cleaved PARP (Relative to Loading Control)
Vehicle Control1.001.000.15
Compound (0.5x IC50)0.950.780.45
Compound (1x IC50)0.880.451.20
Compound (2x IC50)0.750.212.50

Experimental Workflow Visualization:

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Protein Extraction A->B C 3. SDS-PAGE & Transfer B->C D 4. Antibody Incubation C->D E 5. Imaging & Quantification D->E

Caption: A streamlined workflow for Western Blot analysis.

Part 3: In Vivo Efficacy Evaluation

For compounds that show promising in vitro activity, the next logical step is to evaluate their anti-tumor efficacy in a preclinical animal model.

Protocol 3: Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor activity of the compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • MIA PaCa-2 cells (or another sensitive cell line)

  • Matrigel

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 million MIA PaCa-2 cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

    • Euthanize all animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth curves and final tumor weights between the treated and control groups.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

The pyrrolo[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel anti-cancer agents. Based on the established activity of its close analogs, This compound is a strong candidate for investigation as a multi-targeted inhibitor of one-carbon metabolism. The protocols outlined in this guide provide a robust framework for validating this hypothesis, assessing its in vitro and in vivo efficacy, and elucidating its mechanism of action. Successful validation would position this compound as a novel lead for further preclinical and clinical development, potentially addressing unmet needs in the treatment of cancers dependent on altered metabolic pathways.

References

Application Notes & Protocols for Developing Structure-Activity Relationship (SAR) Studies with 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry. As a bioisostere of purine, it provides a versatile framework for designing molecules that can interact with a wide array of biological targets, most notably protein kinases.[1][2] The 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative is a particularly attractive starting point for drug discovery campaigns. The two chlorine atoms at the C2 and C4 positions offer differential reactivity, allowing for sequential and regioselective substitution. This enables the systematic construction of a chemical library to explore the structure-activity relationships (SAR) that govern a compound's potency and selectivity against a target of interest.

This guide provides a comprehensive overview of the key steps and experimental protocols for developing a robust SAR study around the this compound scaffold, with a focus on its application as a potential kinase inhibitor.

I. Synthesis of the Core Scaffold and Library Generation

A successful SAR campaign begins with a reliable synthetic route to the core scaffold and its subsequent diversification.

Protocol 1: Synthesis of this compound (A Proposed Route)

Step 1: Synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol

  • Reaction Setup: To a solution of 2-amino-3-cyanopyrrole in a suitable solvent such as ethanol, add urea and sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum to yield 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol.

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, suspend the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine may be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the this compound scaffold.

Library Synthesis: Diversification at C2 and C4 Positions

The differential reactivity of the chlorine atoms at C2 and C4 is key to library synthesis. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[3][4][5][6] This allows for a sequential diversification strategy.

Typical Reaction for C4 Substitution:

  • Nucleophilic Aromatic Substitution (SNAr): A primary or secondary amine is reacted with the dichloropyrrolopyrimidine in a suitable solvent (e.g., isopropanol, dioxane) with a base (e.g., diisopropylethylamine, DIPEA) at elevated temperatures.

Typical Reaction for C2 Substitution:

  • Buchwald-Hartwig Amination: Following substitution at C4, the less reactive C2-chloride can be displaced using a palladium-catalyzed cross-coupling reaction with an amine.[7][8][9][10][11] This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.

II. Biological Evaluation: In Vitro Assays

Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. For kinase inhibitor development, this typically involves an initial biochemical screen followed by cell-based assays.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.[12][13][14][15][16]

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (a fluorescently labeled ATP-competitive ligand)

  • Test compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare Reagents: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the assay buffer.

  • Assay Plate Setup: Add 5 µL of the 3X test compound to the assay plate.

  • Add Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add Tracer: Add 5 µL of the 3X tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17]

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: For adherent cells, carefully aspirate the media and add 150 µL of the solubilization solution to each well.[18][19] For suspension cells, add the solubilization solution directly.[18][19]

  • Incubation: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

III. SAR Analysis and Lead Optimization

The data from the biological assays is then used to establish the structure-activity relationship.

Data Presentation:

CompoundR¹ (C4-position)R² (C2-position)Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
Scaffold ClCl>10,000>100
1 3-chloroanilineH50025
2 3-ethynylanilineH1508.2
3 3-chloro-4-fluoroanilineH803.5
4 3-ethynylanilinemethylamine250.8
5 3-ethynylanilinecyclopropylamine100.3

This is a representative table with hypothetical data for illustrative purposes.

Interpretation of SAR:

  • C4-Position: The initial SAR exploration typically focuses on the C4 position. The data might reveal that certain anilines are preferred. For example, small, electron-withdrawing groups at the meta-position of the aniline ring may enhance potency (Compound 1 vs. Scaffold). The introduction of a terminal alkyne (Compound 2) could provide a handle for further derivatization or act as a key interaction motif.

  • C2-Position: Subsequent modifications at the C2 position can further refine activity. Replacing the chlorine with small, basic amines (Compounds 4 and 5) often leads to a significant increase in potency. This may be due to the formation of a key hydrogen bond with the hinge region of the kinase.[20][21]

IV. Mechanistic Insights and Pathway Analysis

Understanding how a lead compound exerts its biological effect is crucial. For kinase inhibitors, this involves confirming target engagement in cells and understanding the downstream signaling consequences.

Signaling Pathway Visualization:

The pyrrolo[3,2-d]pyrimidine scaffold has been shown to be effective against kinases in the VEGFR and EGFR signaling pathways, which are critical for tumor growth and angiogenesis.

VEGFR_EGFR_Signaling cluster_0 VEGF Signaling cluster_1 EGF Signaling cluster_2 Inhibitor Action VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis & Proliferation ERK_V->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF_E RAF RAS->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation Cell Proliferation & Survival ERK_E->Proliferation PyrroloPyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor PyrroloPyrimidine->VEGFR2 Inhibits PyrroloPyrimidine->EGFR Inhibits

Caption: Inhibition of VEGFR2 and EGFR signaling pathways by a pyrrolo[3,2-d]pyrimidine-based kinase inhibitor.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. A systematic approach involving efficient synthesis of a diversified chemical library, robust in vitro biological evaluation, and careful analysis of the resulting SAR data can lead to the identification of potent and selective lead compounds. Further mechanistic studies are then essential to validate the mode of action and advance these compounds in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.

Introduction

The pyrrolo[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The synthesis of this compound, a key intermediate for further functionalization, can be challenging. This guide offers practical, experience-based solutions to common problems encountered during its preparation.

A plausible and efficient synthetic route commences with the construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring, and finally, a chlorination step. This guide will focus on a two-step process:

  • Step 1: Synthesis of the Precursor: 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione.

  • Step 2: Chlorination to Yield this compound.

Part 1: Synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione

The formation of the pyrrolopyrimidine core is the foundational stage of this synthesis. A common and effective method involves the cyclization of a functionalized pyrrole precursor. One such precursor is 2-amino-3-cyano-4-methylpyrrole.

Proposed Synthetic Workflow

cluster_0 Step 1: Pyrrolopyrimidine Core Synthesis A N-acetyl-α-amino ketone + Malononitrile B 2-Amino-3-cyano-4-methylpyrrole A->B Thorpe-Ziegler Reaction C Cyclization with Urea or Isocyanate B->C Reagent Addition D 6-methyl-5H-pyrrolo[3,2-d]pyrimidine- 2,4(1H,3H)-dione C->D Heating

Caption: Workflow for the synthesis of the dihydroxy precursor.

Frequently Asked Questions & Troubleshooting

Question 1: The yield of 2-amino-3-cyano-4-methylpyrrole is low. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the substituted pyrrole are often traced back to issues with the Thorpe-Ziegler reaction conditions.

  • Causality: The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization. The choice of base and solvent is critical. A base that is too strong can lead to side reactions and decomposition of the starting materials. Conversely, a base that is too weak will result in an incomplete reaction.

  • Troubleshooting Protocol:

    • Base Optimization: If you are using a strong base like sodium hydride, consider switching to a milder base such as sodium ethoxide or potassium carbonate. The optimal base strength can be starting material dependent.

    • Solvent Selection: The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or DMSO to ensure the solubility of the reactants and the intermediate salt. Ensure your solvent is strictly anhydrous, as water can quench the base and hydrolyze the nitrile groups.

    • Temperature Control: The reaction can be exothermic. Maintain a low temperature (0-5 °C) during the addition of the base to prevent polymerization and other side reactions. After the initial addition, the reaction may require gentle heating to proceed to completion. Monitor the reaction progress by TLC.

    • Purification: The crude product may contain unreacted starting materials and polymeric byproducts. Purification by column chromatography on silica gel is often necessary.

ParameterRecommended RangeRationale
Base Sodium ethoxide, Potassium carbonateMilder bases can reduce side reactions.
Solvent Anhydrous DMF, Anhydrous DMSOEnsures solubility and prevents unwanted hydrolysis.
Temperature 0-25 °C initially, then gentle heatingControls exothermicity and drives the reaction to completion.

Question 2: I am having difficulty with the cyclization of 2-amino-3-cyano-4-methylpyrrole to form the pyrrolopyrimidine core. What are the key parameters to consider?

Answer: The cyclization step involves the reaction of the 2-amino group and the 3-cyano group of the pyrrole with a C1 synthon, typically urea or an isocyanate, to form the pyrimidine ring.

  • Causality: Incomplete cyclization can be due to several factors including insufficient temperature, inappropriate reaction time, or decomposition of the starting material under harsh conditions. The choice of the C1 synthon also plays a significant role.

  • Troubleshooting Protocol:

    • Reagent Choice: Urea is a common and cost-effective reagent for this cyclization. However, the reaction often requires high temperatures and can be slow. Using an isocyanate, such as chlorosulfonyl isocyanate, can lead to a more facile reaction at lower temperatures.

    • Reaction Conditions with Urea: When using urea, the reaction is typically performed by heating a melt of the two reactants or by using a high-boiling solvent like diphenyl ether. Ensure the temperature is high enough to facilitate the elimination of ammonia and subsequent ring closure.

    • Reaction Conditions with Isocyanates: With more reactive isocyanates, the reaction can be performed in a suitable aprotic solvent like dioxane or toluene at reflux.

    • Work-up and Purification: The product, 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione, is often a high-melting solid and may precipitate from the reaction mixture upon cooling. It can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

ParameterRecommended Condition (Urea)Recommended Condition (Isocyanate)
Temperature 180-220 °CReflux in Dioxane or Toluene
Reaction Time 2-6 hours1-4 hours
Purification RecrystallizationColumn Chromatography or Recrystallization

Part 2: Chlorination of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione

The conversion of the dihydroxy precursor to the dichloro product is a critical step, typically achieved using phosphorus oxychloride (POCl₃). This reaction is often the source of significant yield loss if not performed and worked up correctly.

Proposed Synthetic Workflow

cluster_1 Step 2: Chlorination E 6-methyl-5H-pyrrolo[3,2-d]pyrimidine- 2,4(1H,3H)-dione F Reaction with POCl₃ (with or without a base) E->F Heating G Quenching and Work-up F->G Careful Addition to Ice/Base H 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine G->H Extraction and Purification

Caption: Workflow for the chlorination of the dihydroxy precursor.

Frequently Asked Questions & Troubleshooting

Question 3: My chlorination reaction with POCl₃ appears to be complete by TLC, but upon work-up, I isolate mainly the starting material. What is happening?

Answer: This is a classic issue in chlorinations with POCl₃ and is due to the hydrolysis of the chlorinated product back to the starting dihydroxy compound during the aqueous work-up.

  • Causality: The dichloro product is susceptible to hydrolysis, especially under the acidic conditions generated when excess POCl₃ is quenched with water. The intermediate phosphate esters formed during the reaction are also readily hydrolyzed.

  • Troubleshooting Protocol:

    • Minimize Water Contact: The key is to neutralize the acidic byproducts and excess POCl₃ before extensive contact with water.

    • Quenching Procedure: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice and a base, such as sodium bicarbonate or ammonia solution. This neutralizes the generated HCl and phosphoric acid, minimizing hydrolysis of the product.

    • Removal of Excess POCl₃: Before the work-up, it is highly recommended to remove the excess POCl₃ under reduced pressure. This significantly reduces the exothermicity of the quenching step and the amount of acidic byproducts.[1]

    • Use of a Base in the Reaction: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, to the reaction mixture can scavenge the HCl produced during the reaction and may lead to a cleaner reaction and easier work-up.[2]

ParameterRecommended ProcedureRationale
Quenching Pour reaction mixture onto ice/base (e.g., NaHCO₃, NH₄OH)Neutralizes acidic byproducts, preventing product hydrolysis.
Excess Reagent Remove excess POCl₃ under vacuum before work-upReduces exothermicity and acidity during quenching.
Additives N,N-diethylaniline or triethylamineScavenges HCl, potentially improving yield and purity.

Question 4: The chlorination reaction is sluggish and does not go to completion, even after prolonged heating. How can I drive the reaction forward?

Answer: Incomplete chlorination can be due to poor solubility of the starting material in POCl₃ or insufficient reactivity.

  • Causality: The dihydroxy pyrrolopyrimidine may have limited solubility in POCl₃ alone. Additionally, the tautomeric equilibrium between the keto and enol forms of the starting material can influence its reactivity.

  • Troubleshooting Protocol:

    • Addition of a Co-solvent: While POCl₃ can act as both reagent and solvent, adding a high-boiling inert co-solvent like toluene or acetonitrile can improve the solubility of the starting material.

    • Use of Additives: The addition of a catalytic amount of DMF can sometimes accelerate these types of chlorinations through the in-situ formation of the Vilsmeier reagent.

    • Temperature and Reaction Time: Ensure the reaction is heated to a sufficiently high temperature (reflux) and for an adequate amount of time. Monitor the reaction by TLC until the starting material is no longer observed.

    • Consider PCl₅: In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective for chlorinating less reactive hydroxyl groups.[3]

ParameterRecommendationRationale
Solubility Add high-boiling co-solvent (e.g., toluene)Improves solubility of the starting material.
Reactivity Add catalytic DMFForms Vilsmeier reagent in-situ, which can be a more potent chlorinating agent.
Reagents Use a POCl₃/PCl₅ mixturePCl₅ can enhance the chlorinating power of the reagent system.

Question 5: My final product is difficult to purify and contains several side products. What are the likely impurities and how can I improve the purity?

Answer: Impurities can arise from incomplete reaction, side reactions, or decomposition during work-up and purification.

  • Causality: Common impurities include the starting dihydroxy material, mono-chlorinated intermediates, and potentially products of over-chlorination or ring-opening under harsh conditions.

  • Troubleshooting Protocol:

    • Optimize Reaction Conditions: As detailed above, optimizing the reaction time, temperature, and reagents can minimize the formation of side products.

    • Careful Work-up: A careful and controlled quenching and work-up procedure is crucial to prevent the formation of hydrolysis byproducts.

    • Purification Method: The crude product can typically be purified by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be an effective final purification step.

References

Technical Support Center: 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the handling, stability, and analysis of this compound. Our goal is to empower you with the scientific rationale and practical methodologies needed to ensure the integrity of your experiments.

Introduction: The Importance of Stability

This compound is a heterocyclic compound with a pyrrolopyrimidine core, a scaffold of interest in medicinal chemistry. The two chlorine substituents on the pyrimidine ring are key reactive sites that influence both its synthetic utility and its stability. Understanding the degradation pathways of this molecule is critical, as unstable compounds can lead to inconsistent assay results, erroneous structure-activity relationships (SAR), and potential toxicity from degradation products.[1] This guide provides a framework for identifying and mitigating stability issues through proactive handling and systematic investigation.

Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability in its solid form, the compound should be stored in a tightly sealed container, protected from light, and kept in a desiccator at low temperature (-20°C is recommended for long-term storage). The primary concerns for this molecule are hydrolysis and photodegradation. The dichloropyrimidine moiety is susceptible to reaction with moisture, and heterocyclic aromatic systems can be sensitive to light, especially UV.[2]

Q2: I need to prepare a stock solution. What is the best solvent, and how should I store it?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, be aware that DMSO is hygroscopic (absorbs moisture from the air) and can contribute to hydrolysis over time. For maximum stability:

  • Use anhydrous, high-purity DMSO.

  • Prepare fresh solutions whenever possible.

  • If storage is necessary, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air. Store at -80°C.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Q3: Can I use protic solvents like methanol or ethanol?

A3: It is strongly advised to avoid protic solvents for long-term storage. Solvents with active protons (like alcohols or water) can participate in nucleophilic substitution reactions, replacing one or both chlorine atoms with alkoxy (-OR) or hydroxyl (-OH) groups, respectively. This will degrade your parent compound. These solvents should only be used for immediate experimental steps where the compound's integrity over a short period is known to be acceptable.

Part 2: Troubleshooting Guide - Investigating Degradation

This section addresses specific experimental issues you might encounter.

Issue 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of an aged sample.

  • Potential Cause: Compound degradation. The new peaks are likely degradation products. Given the structure, the most probable initial degradation pathways are hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use LC-MS to determine the molecular weights of the new species.

      • A +18 Da mass shift (relative to the parent compound with one chlorine replaced by H) suggests hydrolysis (Cl replaced by OH).

      • A +36 Da mass shift (relative to parent with two chlorines replaced by 2H) suggests dihydrolysis .

      • A +16 Da mass shift suggests oxidation (e.g., formation of an N-oxide or hydroxylation of the pyrrole ring).

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions to confirm the identity of the degradants. This is a standard industry practice to establish degradation pathways.[3][4] A detailed protocol is provided in Part 3.

    • Validate Your Analytical Method: Ensure your HPLC method is a "stability-indicating method." This means it must be capable of separating the parent compound from all its potential degradation products.[5]

Issue 2: My biological assay results are inconsistent or show a loss of activity over time.

  • Potential Cause: The compound may be degrading in the assay medium. The degradation products may have lower or no biological activity.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Incubate the compound in your complete assay buffer (including all additives) for the full duration of your experiment. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or LC-MS. Quantify the amount of parent compound remaining at each point.

    • Consider pH Effects: The pH of your buffer can dramatically affect the rate of hydrolysis.[6] Dichloropyrimidines are generally more susceptible to hydrolysis under basic or strongly acidic conditions. If you observe pH-dependent degradation, you may need to adjust your buffer system or minimize the incubation time.

    • Evaluate Additives: Components in your media, such as serum proteins or reducing agents like DTT, can potentially react with the compound. Run control experiments by incubating the compound with individual components to pinpoint any interactions.

Issue 3: I observe a color change in my stock solution (e.g., turning yellow or brown).

  • Potential Cause: This often indicates oxidative degradation or the formation of polymeric impurities. The pyrrole ring system can be susceptible to oxidation.[7]

  • Troubleshooting Steps:

    • Protect from Light and Air: Store solutions under an inert atmosphere (argon or nitrogen) and in amber vials to protect from light. Photodegradation can be a significant issue for heterocyclic aromatic compounds.[8][9][10][11]

    • Analyze for Oxidative Products: Use LC-MS to look for mass increases corresponding to oxygen addition (+16 Da, +32 Da).

    • Consider Antioxidants: If oxidative degradation is confirmed and cannot be avoided through inert handling, the addition of a small amount of an antioxidant (like BHT) to the stock solution could be considered, but its compatibility with downstream assays must be verified.

Part 3: Hypothesized Degradation Pathways & Experimental Protocols

Based on the chemical structure of this compound, we can predict several likely degradation pathways.

Predicted Degradation Pathways
  • Hydrolytic Pathway: This is often the most common degradation route for chloropyrimidines.[12] It proceeds via nucleophilic aromatic substitution, where water acts as the nucleophile. This is expected to occur sequentially.

    • Step 1: Formation of 2-chloro-4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

    • Step 2: Formation of 2,4-dihydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.

  • Oxidative Pathway: The electron-rich pyrrole ring and the pyrimidine nitrogen atoms are susceptible to oxidation.

    • Possible products include N-oxides on the pyrimidine ring or hydroxylation of the pyrrole ring.

  • Photolytic Pathway: Exposure to light, particularly UV, can provide the energy for radical reactions or rearrangements, leading to complex mixtures of degradants.[13]

Visualization of Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway parent 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine monohydroxy Monohydroxy Product (Cl replaced by OH) parent->monohydroxy H₂O (pH dependent) n_oxide N-Oxide Product (+16 Da) parent->n_oxide [O] ring_hydroxylated Ring Hydroxylated Product (+16 Da) parent->ring_hydroxylated [O] photoproducts Complex Mixture of Degradation Products parent->photoproducts hv (Light) dihydroxy Dihydroxy Product (2Cl replaced by 2OH) monohydroxy->dihydroxy H₂O (pH dependent)

Caption: Hypothesized degradation pathways for the target compound.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify likely degradation products and establish the specificity of analytical methods.[3][14][15]

Objective: To generate degradation products under various stress conditions. A good target is to achieve 10-20% degradation of the parent compound.[15]

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile or DMSO, co-solvents may be needed for aqueous conditions[3])

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent.

  • Stress Conditions: For each condition, mix 1 mL of the compound stock with 1 mL of the stressor solution. Run a control sample (1 mL stock + 1 mL water/solvent) in parallel.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature. (Base hydrolysis is often faster).

    • Oxidation: 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal: Heat the stock solution at 80°C in an oven.

    • Photolytic: Expose the stock solution to a photostability chamber (with controlled light, e.g., ICH Q1B option).[3]

  • Time Points: Sample at intervals (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction.[3]

  • Analysis: Analyze all samples by a suitable HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile the degradation products.

Data Presentation: Expected Degradation Products
Stress ConditionExpected Degradation PathwayPotential Product NameExpected Mass Change (vs. Parent)
Acid/Base Hydrolysis2-chloro-4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-17.5 Da (M+H of C₈H₈ClN₄O vs C₈H₇Cl₂N₃)
Acid/Base Dihydrolysis2,4-dihydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-35 Da (M+H of C₈H₉N₄O₂ vs C₈H₇Cl₂N₃)
Oxidative OxidationN-oxide derivative+16 Da
Oxidative OxidationRing-hydroxylated derivative+16 Da
Thermal VariousDependent on weakest bondsVaries
Photolytic PhotodegradationComplex mixtureVaries
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] High-Performance Liquid Chromatography (HPLC) is a very common technique for this purpose.[16]

Objective: To develop an HPLC method that resolves the parent compound from all major degradation products generated during forced degradation.

Workflow Diagram:

G start Start: Degraded Sample Mixture col_select 1. Column Selection (e.g., C18, Phenyl-Hexyl) start->col_select mobile_phase 2. Mobile Phase Screening (ACN/MeOH vs. H₂O/Buffer) col_select->mobile_phase gradient_opt 3. Gradient Optimization (Adjust slope and time) mobile_phase->gradient_opt check_res 4. Check Resolution (Is parent peak pure?) gradient_opt->check_res check_res->mobile_phase No, poor separation peak_purity 5. Peak Purity Analysis (Use PDA/MS detector) check_res->peak_purity Yes final_method End: Validated Stability- Indicating Method peak_purity->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Initial Conditions:

    • Column: Start with a standard reverse-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Detector: UV/Vis (monitor at multiple wavelengths, e.g., 254 nm and λmax) and/or Mass Spectrometer (MS). A photodiode array (PDA) detector is highly recommended.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Method Development:

    • Inject a mixture of the control and stressed samples (e.g., a sample from the base hydrolysis study that shows ~15% degradation).

    • Run a broad gradient (e.g., 5-95% B in 15 minutes) to elute all components.

    • Analyze the chromatogram. Are the parent peak and the new degradant peaks well-separated (resolution > 1.5)?

  • Optimization:

    • If separation is poor, modify the gradient (make it shallower to increase separation).

    • If necessary, try a different organic modifier (e.g., methanol instead of ACN) or a different column chemistry (e.g., Phenyl-Hexyl).

    • Adjusting the pH of the mobile phase can also significantly alter selectivity, especially for ionizable compounds.

  • Peak Purity Analysis: Once good separation is achieved, use a PDA detector to assess peak purity. The UV spectrum should be consistent across the entire peak. An MS detector can confirm that only the parent mass is present under the main peak.

By following this structured approach, you can confidently assess the stability of this compound and ensure the reliability and accuracy of your experimental data.

References

Technical Support Center: Purification of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these potent heterocyclic compounds. The unique electronic and structural features of this scaffold can present specific challenges in purification, from stability issues to the removal of closely-related impurities.

This guide is structured to provide actionable solutions to common problems encountered in the laboratory. We will delve into troubleshooting common issues and answer frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, hands-on problems you may encounter during the purification of this compound derivatives.

Issue 1: Low Recovery After Silica Gel Column Chromatography

Question: "I'm experiencing significant loss of my this compound derivative on my silica gel column. My crude NMR looks promising, but the final yield is consistently below 30%. What's happening?"

Root Cause Analysis:

The pyrrolo[3,2-d]pyrimidine core is rich in nitrogen atoms, which can act as Lewis bases. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of your compound to the stationary phase. This is a well-documented issue with nitrogen-containing heterocycles. Furthermore, the dichloropyrimidine moiety can be susceptible to hydrolysis or reaction on the acidic silica surface, leading to decomposition.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, neutralize the acidic sites on the silica. This can be achieved by pre-treating the silica with a triethylamine (TEA) solution.

  • Incorporate a Modifier in the Mobile Phase: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system. This competitively binds to the acidic sites on the silica, preventing your product from adsorbing too strongly.

  • Consider Alternative Stationary Phases: If the issue persists, switch to a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative. For highly sensitive substrates, consider using a C18-functionalized silica gel (reverse-phase chromatography).

Step-by-Step Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.

  • Pack your column with the treated silica slurry as you normally would.

  • Equilibrate the packed column with your mobile phase, which should also contain 0.1-1% triethylamine.

  • Proceed with loading your sample and running the chromatography.

Workflow for Troubleshooting Low Recovery

A Low Recovery from Silica Column B Hypothesis: Strong Adsorption or Decomposition on Acidic Silica A->B C Solution 1: Deactivate Silica with TEA B->C D Solution 2: Add Basic Modifier (e.g., TEA) to Eluent B->D E Solution 3: Switch to Alternative Stationary Phase (Alumina, C18) B->E F Implement Solution 1/2 C->F D->F K Implement Solution 3 E->K G Assess Recovery and Purity F->G H Problem Solved? G->H I Yes H->I Success J No H->J Failure J->K K->G

Caption: Troubleshooting workflow for low recovery during silica gel chromatography.

Issue 2: Co-elution with a Persistent, UV-Active Impurity

Question: "I have a persistent impurity that co-elutes with my product in nearly every solvent system I've tried (EtOAc/Hexane, DCM/Methanol). How can I separate it?"

Root Cause Analysis:

This common issue often arises from an impurity with very similar polarity to your desired product. In the case of this compound, a likely culprit is the mono-hydrolyzed species (e.g., 2-chloro-4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine) or a starting material that is structurally very similar. These impurities can be challenging to resolve using standard normal-phase chromatography.

Solutions:

  • Recrystallization: This is often the most powerful and scalable method for removing closely related impurities. The key is to find a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.

  • Change the Chromatographic Mode: If normal-phase chromatography is failing, switch to reverse-phase. The different separation mechanism, based on hydrophobicity rather than polarity, can often resolve compounds that are inseparable on silica.

  • Utilize a Different Solvent System: Explore solvent systems with different selectivities. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or using a toluene/acetone gradient can alter the interactions with the stationary phase and improve separation.

Comparative Table for Purification Strategies

MethodPrinciple of SeparationBest ForPotential Drawbacks
Normal-Phase Chromatography PolarityGeneral purpose, initial cleanupPoor separation of isomers/analogs, potential for compound degradation
Reverse-Phase Chromatography HydrophobicityPolar compounds, resolving close-eluting impuritiesCan be more expensive, may require different solvent systems
Recrystallization Differential SolubilityHigh-purity final product, scalableRequires screening for suitable solvents, potential for lower yield

Step-by-Step Protocol: Screening for a Recrystallization Solvent

  • Place a small amount (10-20 mg) of your impure solid into several different test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) dropwise while heating and agitating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields high-quality crystals of your product while leaving the solution colored with impurities.

  • The ideal solvent will fully dissolve the compound when hot but result in significant crystal formation upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for column chromatography of these derivatives?

A gradient of ethyl acetate in hexanes is a good starting point. However, given the potential for strong adsorption, a system of dichloromethane and methanol (e.g., 99:1 to 95:5) often provides better results, especially with the addition of 0.1% triethylamine.

Q2: My compound appears to be degrading during purification. The NMR shows new, unexpected peaks after sitting on the column. Why?

As mentioned, the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold can be sensitive to acid. If you are using untreated silica gel, you are essentially exposing your compound to an acidic environment for an extended period. This can lead to hydrolysis of the chloro groups or other acid-catalyzed decomposition pathways. The solution is to use deactivated silica and work quickly. Do not let your compound sit on the column for an unnecessarily long time.

Q3: Can I use preparative HPLC for purification?

Absolutely. Reverse-phase preparative HPLC is an excellent method for obtaining highly pure samples of these derivatives, especially on a smaller scale (<1g). A common mobile phase system is a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) or formic acid as a modifier to improve peak shape. However, be aware that if your compound is acid-sensitive, a neutral pH mobile phase system may be required.

Q4: How can I confirm the purity of my final compound?

A combination of techniques is essential for confirming purity.

  • ¹H and ¹³C NMR: To confirm the structure and look for any residual impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique to detect even trace amounts of impurities and confirm the molecular weight of your product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Purity Verification Workflow

A Purified Compound B ¹H & ¹³C NMR A->B C LC-MS A->C D HRMS A->D E Melting Point A->E F Confirm Structure & Purity >95%? B->F G Confirm Molecular Weight C->G H Confirm Elemental Composition D->H I Sharp Melting Range? E->I J High Purity Confirmed F->J G->J H->J I->J

Technical Support Center: Pyrrolo[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into identifying, understanding, and overcoming common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address specific issues encountered during the synthesis of the pyrrolo[3,2-d]pyrimidine core, focusing on the critical cyclization step and subsequent functionalization.

Section 1: Issues During Pyrimidine Ring Formation & Cyclization

The construction of the pyrimidine ring onto a pyrrole precursor is a pivotal stage where selectivity and reaction completeness are paramount.

Question 1: My cyclization of a 3-amino-2-cyanopyrrole precursor with formic acid is producing a significant amount of a stubborn, polar byproduct alongside my desired pyrrolo[3,2-d]pyrimidin-4-one. What is it and how can I prevent it?

Answer:

Diagnosis: The byproduct is likely the formylated intermediate, N-(2-cyano-1H-pyrrol-3-yl)formamide, which has failed to cyclize. This intermediate is often highly polar and can complicate purification. You can identify it by:

  • ¹H NMR: Presence of a formyl proton singlet (~8.0-8.5 ppm) and the absence of the characteristic pyrimidine C2-H proton signal.

  • LC-MS: A molecular weight corresponding to the starting aminopyrrole + 28 Da (CHO group).

Root Cause & Mechanism: The reaction proceeds in two steps: (1) N-formylation of the 3-amino group, followed by (2) intramolecular cyclization onto the cyano group, which is often the rate-limiting step. Incomplete cyclization occurs due to:

  • Insufficient Heat: The energy barrier for the cyclization step is higher than that for the initial formylation.

  • Steric Hindrance: Bulky substituents on the pyrrole ring can disfavor the conformation required for cyclization.

  • Deactivation: Electron-withdrawing groups on the pyrrole can reduce the nucleophilicity of the cyano nitrogen, slowing the cyclization.

Solutions & Recommended Protocol: To drive the reaction to completion, you must provide sufficient thermal energy and time for the cyclization to occur. Using a higher boiling solvent/reagent is a common and effective strategy.

Protocol: Cyclization using Formamide

  • Reagent: Substitute formic acid with formamide, which acts as both the formylating agent and a high-boiling solvent (BP: 210 °C).

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine your 3-amino-2-cyanopyrrole derivative (1.0 eq) with an excess of formamide (10-20 equivalents or as the solvent).

  • Reaction: Heat the mixture to 160-180 °C. The high temperature is crucial for overcoming the activation energy of the cyclization step.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the formylated intermediate. Reactions typically require 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water to precipitate the crude product. Filter the solid, wash thoroughly with cold water to remove residual formamide, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Question 2: I am attempting a one-pot synthesis of a substituted pyrrolo[3,2-d]pyrimidine from a dicarboxypyrrole derivative and observing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Diagnosis: You are likely forming both the desired pyrrolo[3,2-d]pyrimidine and the undesired pyrrolo[2,3-d]pyrimidine isomer.[1] The ratio of these isomers can be difficult to determine without careful spectroscopic analysis (2D NMR, NOESY) or by comparing with authenticated standards.

Root Cause & Mechanism: This issue arises when the pyrrole precursor has two reactive sites that can participate in pyrimidine ring formation, such as a 2-carboxy-3-ethoxycarbonylpyrrole.[1] The cyclization pathway is determined by which carbonyl group first forms an amide/urea intermediate and subsequently cyclizes. This is governed by the relative reactivity of the two carbonyl groups and the reaction conditions.

Solutions & Recommended Protocol: Regiocontrol is best achieved by differentiating the reactivity of the two carbonyl groups before introducing the cyclizing agent. This converts the one-pot problem into a stepwise, controlled synthesis.

Workflow for Regiocontrolled Synthesis

G Start 2,3-Dicarboxypyrrole Derivative (1) Step1 Selective Curtius Rearrangement at C2 Start->Step1 1. (COCl)₂ 2. NaN₃ Intermediate 2-Isocyanato-3-ethoxycarbonyl Pyrrole Step1->Intermediate Step2 React with Amine/ Ammonia Intermediate->Step2 Urea Pyrrolylurea (6) Step2->Urea Step3 Base-mediated Cyclization Urea->Step3 e.g., NaOEt Product Pyrrolo[3,2-d]pyrimidine (Regioisomer A) Step3->Product

Caption: Regiocontrolled synthesis workflow.

Protocol: Stepwise Synthesis via Curtius Rearrangement[1]

  • Selective Activation: Start with 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole (1.0 eq). Cool to 0 °C in an inert solvent (e.g., dry THF). Add oxalyl chloride (~1.2 eq) dropwise. The more reactive carboxylic acid at C2 will be selectively converted to the acid chloride.

  • Azide Formation: After stirring for 1-2 hours, add a solution of sodium azide (~1.5 eq) in water dropwise, keeping the temperature at 0 °C. Stir for another hour to form the 2-azidocarbonylpyrrole.

  • Curtius Rearrangement: Carefully extract the azide into an organic solvent. Heat the solution gently (e.g., in toluene at 80-100 °C) to induce the Curtius rearrangement, forming the C2-isocyanate intermediate.

  • Urea Formation: Add the desired amine or ammonia (e.g., bubbling ammonia gas or adding an alcoholic solution) to the isocyanate to form the key pyrrolylurea precursor.

  • Cyclization: Treat the isolated pyrrolylurea with a base, such as sodium ethoxide in ethanol, and heat to reflux. This will induce cyclization of the urea onto the C3-ester, yielding the desired pyrrolo[3,2-d]pyrimidine-2,4-dione exclusively.

This stepwise approach, while longer, provides unambiguous control over the final regiochemical outcome.

Section 2: Issues in Post-Cyclization Modifications

Functionalizing the newly formed pyrrolo[3,2-d]pyrimidine core is a common strategy for building molecular diversity. However, the reactivity of the scaffold can lead to specific side reactions.

Question 3: I am trying to synthesize a 4-aminopyrrolo[3,2-d]pyrimidine from a 4-chloro precursor via nucleophilic aromatic substitution (SNAr). My reaction is sluggish and gives low yields, and I see a new, more polar spot on TLC.

Answer:

Diagnosis: The sluggish reaction and formation of a polar byproduct strongly suggest competitive hydrolysis of the 4-chloro intermediate back to the 4-hydroxy (or 4-oxo tautomer) starting material. The 4-position of the pyrrolopyrimidine scaffold is highly susceptible to nucleophilic attack, and water (present as a solvent impurity or from non-anhydrous reagents) can be a competing nucleophile.

Root Cause & Mechanism: The chlorine atom at the C4 position is an excellent leaving group, making the position highly electrophilic. While this facilitates the desired reaction with amines, it also enhances its reactivity with water, especially under basic or acidic conditions that can protonate the ring system and further activate it.

Solutions & Recommended Protocol: The key to success is rigorously excluding water from the reaction system and choosing the right reaction conditions to favor the amine nucleophile.

Troubleshooting Decision Tree

G Start Low yield of 4-amino product? Check_SM Is 4-hydroxy starting material observed? Start->Check_SM Anhydrous Ensure Anhydrous Conditions: - Dry solvents (e.g., over mol. sieves) - Use freshly opened reagents - Run under inert gas (N₂/Ar) Check_SM->Anhydrous Yes Solvent_Temp Optimize Solvent & Temperature: - Use polar aprotic solvent (e.g., NMP, DMA) - Consider microwave heating to  accelerate desired reaction Check_SM->Solvent_Temp No Base_Choice Use a Non-Nucleophilic Base: - DIPEA is preferred over K₂CO₃ - Avoid strong bases like NaOH/KOH Anhydrous->Base_Choice Base_Choice->Solvent_Temp

References

Technical Support Center: Stabilizing 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Its high reactivity, which makes it a valuable precursor for kinase inhibitors and other pharmacologically active molecules, also presents a significant challenge for long-term storage.[1][2][3][4] Maintaining the chemical integrity of this compound is paramount for reproducible and successful downstream applications.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common stability issues, grounded in the fundamental chemical principles governing its degradation.

Section 1: Understanding the Inherent Instability

The stability of this compound is primarily dictated by the two electrophilic carbon atoms on the pyrimidine ring, which are bonded to chlorine atoms. These chlorine atoms are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions.

Primary Degradation Pathways

The principal routes of degradation under typical storage and handling conditions are hydrolysis and photodegradation.

  • Hydrolysis: This is the most common degradation pathway. Atmospheric moisture can act as a nucleophile, attacking the chloro-substituted carbons. This reaction proceeds in a stepwise manner, first replacing one chlorine atom to form the 2-chloro-4-hydroxy-6-methyl intermediate, and can proceed further to the 2,4-dihydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine.[5][6] Each hydrolysis step releases a molecule of hydrochloric acid (HCl), which can then catalyze further degradation of the compound.

  • Photodegradation: Like many aromatic and heterocyclic compounds, the pyrrolo[3,2-d]pyrimidine core can absorb UV light.[7] This energy can induce the homolytic cleavage of the carbon-chlorine bonds, generating radical species that can lead to a complex mixture of impurities or polymerization.

  • Acid-Catalyzed Decomposition: The HCl generated from hydrolysis can create an acidic microenvironment, which may accelerate the decomposition of the pyrrole ring or promote other side reactions.[8]

cluster_main Primary Degradation Pathway: Hydrolysis A 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine (Parent Compound) B 2-chloro-4-hydroxy-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine (First Degradant) A->B Step 1 (Slow Hydrolysis) HCl1 HCl A->HCl1 H2O1 + H₂O (Atmospheric Moisture) C 2,4-dihydroxy-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine (Final Degradant) B->C Step 2 (Further Hydrolysis) HCl2 HCl B->HCl2 H2O2 + H₂O

Caption: Stepwise hydrolysis of this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of this compound in a practical question-and-answer format.

Q1: What are the absolute optimal conditions for storing this compound for over a year?

A1: To ensure maximum stability and preserve purity, a multi-faceted approach is required. The goal is to mitigate all primary degradation pathways simultaneously.

  • Temperature: Store at -20°C or lower . Low temperatures drastically reduce the rate of all chemical reactions, including hydrolysis and any potential self-reaction. Some vendors recommend storage at 0-8°C for shorter periods, but -20°C is strongly advised for long-term preservation.[9][10]

  • Atmosphere: Store under a dry, inert atmosphere , such as argon or nitrogen.[8][11] This is the most critical step to prevent hydrolysis by displacing atmospheric moisture and oxygen. The container should be backfilled with inert gas after each use.

  • Light: Protect from light by storing the compound in an amber glass vial and keeping it in a dark location (e.g., inside a freezer box).[12][13] This directly prevents photodegradation.

  • Container: Use a high-quality borosilicate glass vial with a PTFE-lined cap . The PTFE liner provides an excellent barrier against moisture ingress and prevents any reaction between the compound and the cap material.

Q2: I opened my container of the compound, and it has a brownish tint, whereas it was initially an off-white solid. What happened?

A2: A color change from off-white/light yellow to brown or tan is a strong indicator of degradation.[14] The most probable cause is a combination of hydrolysis and subsequent acid-catalyzed decomposition.

  • Causality: Trace amounts of moisture likely entered the container during previous openings. This initiated hydrolysis, releasing HCl. The HCl then catalyzed the formation of more complex, colored impurities.

  • Troubleshooting Steps:

    • Do not use for critical reactions: The purity is compromised. Using this material will likely result in lower yields and complex purification challenges.

    • Perform a Purity Check: Dissolve a small sample in a suitable solvent (like DMSO or acetonitrile) and analyze by HPLC-UV or LC-MS to determine the purity and identify potential degradation products.

    • Review Handling Procedures: Ensure that any future handling involves minimal exposure to ambient air and that containers are properly flushed with inert gas before sealing.

Q3: How can I set up a reliable analytical method to monitor the stability of my compound over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. The key is to develop a method that can separate the parent compound from its potential degradants.

  • Principle: A robust method will show a single, sharp peak for the pure compound and will be able to resolve additional peaks corresponding to the mono- and di-hydrolyzed products if degradation has occurred.

  • Self-Validation through Forced Degradation: To ensure your method is stability-indicating, perform a forced degradation study.[15][16]

    • Acidic Hydrolysis: Dissolve a small amount of the compound in acetonitrile/water and add a drop of dilute HCl. Heat gently (e.g., 40-50°C) for a few hours.

    • Basic Hydrolysis: Repeat the above with a drop of dilute NaOH.

    • Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide.

    • Photolytic Stress: Expose a solution of the compound to direct UV light for 24-48 hours.

    • Analysis: Analyze these stressed samples by your HPLC method. A successful method will show a decrease in the parent peak area and the appearance of new peaks for the degradation products, all of which should be well-resolved.

Q4: I need to weigh out the compound for a reaction. What is the best practice to avoid introducing contaminants?

A4: Minimizing exposure to the atmosphere is key.

  • Equilibration: Allow the sealed container to warm to room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense on the solid, leading to rapid degradation. This may take 30-60 minutes.

  • Inert Atmosphere: If possible, handle the solid inside a glovebox or glove bag with a dry nitrogen or argon atmosphere.

  • Quick Weighing: If a glovebox is unavailable, open the vial, quickly remove the required amount of solid, and immediately reseal the vial. It is highly recommended to flush the vial headspace with argon or nitrogen before sealing.

  • Use Aliquots: For frequently used batches, it is best practice to divide the bulk material into smaller, single-use aliquots upon receipt. This prevents repeated exposure of the main stock to the atmosphere.

Section 3: Protocols and Workflows

Protocol 1: Recommended Long-Term Storage Procedure
  • Receipt: Upon receiving the compound, inspect the container for an intact seal.

  • Equilibration: Allow the container to reach room temperature before the initial opening.

  • Aliquoting (Recommended): In a controlled environment (ideally a glovebox), divide the bulk material into several smaller, pre-weighed amber glass vials suitable for single experiments.

  • Inerting: Backfill the headspace of each vial with dry argon or nitrogen for at least 30 seconds.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, batch number, date of aliquoting, and a "Protect from Light & Moisture" warning.

  • Storage: Place the labeled vials into a secondary container or box and store them in a dedicated -20°C freezer.

Workflow: Troubleshooting Suspected Compound Degradation

Caption: A logical workflow for identifying and responding to compound degradation.

Section 4: Summary of Stability Data

The following table summarizes the key parameters for ensuring the long-term stability of this compound.

ParameterRecommended ConditionCondition to AvoidRationale & Likely Outcome of Avoidance
Temperature -20°C or below Room temperature or 4°C for extended periodsSlows the rate of all degradation reactions. Higher temperatures accelerate hydrolysis.[10]
Atmosphere Dry Argon or Nitrogen Ambient AirExcludes moisture and oxygen, preventing hydrolysis and oxidation. Air exposure leads to hydrolysis and HCl formation.[8][11]
Light Exposure Amber vial, stored in dark Clear vial, exposure to lab light/sunlightPrevents UV-induced C-Cl bond cleavage and photodegradation. Light exposure can generate radical impurities.[12][13]
Container Glass vial with PTFE-lined cap Plastic vials, caps with reactive linersEnsures inert storage environment. Some plastics are permeable to moisture or may degrade upon contact with the compound or HCl.
Handling Equilibrate to RT before opening; Handle under inert gas Opening vial while cold; Prolonged weighing in open airPrevents moisture condensation and minimizes exposure time. Failure leads to rapid surface-level hydrolysis.

References

Technical Support Center: Optimizing C-N Coupling with 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of C-N coupling reactions involving the 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this challenging transformation. The unique electronic and steric properties of this heterocyclic system necessitate a carefully considered approach to achieve high yields and regioselectivity.

Introduction: The Challenge of the Pyrrolo[3,2-d]pyrimidine Core

The this compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] However, its successful functionalization via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, is often non-trivial. The electron-deficient nature of the pyrimidine ring, coupled with the presence of two distinct chlorine atoms and a potentially reactive N-H group on the pyrrole ring, presents several challenges. These include controlling regioselectivity, preventing catalyst inhibition, and avoiding unwanted side reactions.[4]

This guide provides a structured approach to overcoming these hurdles, presented in a question-and-answer format to directly address the common issues encountered in the laboratory.

Troubleshooting Guide: Common Issues and Actionable Solutions

This section is dedicated to resolving specific experimental problems. Each issue is analyzed from a mechanistic standpoint, followed by a set of practical solutions.

Issue 1: Low to No Product Yield

Question: My Buchwald-Hartwig reaction with this compound and a primary amine is showing no conversion. What are the likely causes and how can I fix it?

Answer: A complete lack of reactivity points to a fundamental problem with one or more components of the catalytic system. Let's break down the potential culprits.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle.[5][6] If it's not being generated or is rapidly deactivated, the reaction will stall.

    • Solution 1: Precatalyst Selection. Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, which can be inefficient, consider using modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts).[6][7] These are designed for clean and efficient generation of the active catalyst upon exposure to a base.[6]

    • Solution 2: Ligand Choice. The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[8][9] For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required.

      • Recommended Ligands: Start with a screening of ligands known to be effective for challenging substrates. Good candidates include XPhos, RuPhos, or BrettPhos.[5][10][11]

    • Solution 3: Inert Atmosphere. Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[9] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[12]

  • Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.[13][14] An incorrect choice can halt the reaction.

    • Solution 1: Base Strength. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though they may require higher temperatures.[5][6]

    • Solution 2: Base Solubility. The physical properties of the base matter. Finely grinding inorganic bases like K₃PO₄ before use can increase their surface area and reactivity.[6][7]

  • Solvent Issues: The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature.

    • Solution 1: Solvent Screening. Toluene and 1,4-dioxane are excellent starting points for Buchwald-Hartwig reactions.[5][13] If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO, but be aware they can sometimes coordinate to the palladium and inhibit catalysis.[13][15]

Issue 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)

Question: I am getting a mixture of C2 and C4 amination products. How can I selectively functionalize one position over the other?

Answer: Achieving high regioselectivity is a primary challenge with this substrate. The relative reactivity of the C2 and C4 positions is influenced by a combination of electronic and steric factors. Generally, for many dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack and oxidative addition.[4][15] However, this can be modulated.

Controlling Regioselectivity:

  • Kinetic Control (Favoring C4):

    • Solution 1: Milder Conditions. Running the reaction at lower temperatures (e.g., room temperature to 60 °C) can often favor the more kinetically accessible C4 position.

    • Solution 2: Ligand Choice. Less bulky ligands may preferentially react at the sterically more accessible C4 position. However, for dichloropyridines, very sterically hindered ligands have been shown to favor C4 coupling.[16] A screening of ligands is essential.

  • Thermodynamic Control / Directed Amination (Favoring C2):

    • Solution 1: Protecting Groups. The N-H of the pyrrole ring can be protected (e.g., with a tosyl or pivaloyloxymethyl (POM) group).[2][17] This can alter the electronic properties of the ring system and potentially direct the reaction towards the C2 position. The protecting group can be removed in a subsequent step.[17]

    • Solution 2: Sequential Coupling. A common strategy is to first perform a selective reaction at the more reactive C4 position under optimized conditions. The resulting mono-substituted product can then be isolated and subjected to a second, more forcing C-N coupling at the C2 position.[17] This often requires a different catalyst/ligand system and higher temperatures.

Issue 3: Formation of Side Products

Question: Besides my desired product, I am observing significant amounts of hydrodehalogenation (loss of chlorine) and starting material dimerization. What is causing this?

Answer: These side products are indicative of competing reaction pathways that can plague palladium-catalyzed couplings.

Minimizing Side Reactions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. It can arise from β-hydride elimination from the palladium-amide intermediate or from reactions with trace water.

    • Solution 1: Rigorously Anhydrous Conditions. Ensure all reagents and solvents are scrupulously dry.[9] Use freshly dried solvents and handle hygroscopic bases in a glovebox.

    • Solution 2: Ligand Modification. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[8] Bulky ligands that promote rapid reductive elimination can often suppress this side reaction.

  • Homocoupling of Amines: This can occur, especially with primary amines, leading to diarylamines.

    • Solution 1: Stoichiometry Control. Use a slight excess of the amine (typically 1.1-1.4 equivalents) relative to the dichloro-pyrimidine substrate.[18]

  • Homocoupling of Boronic Acids (if performing a Suzuki prior to amination): If you are performing a Suzuki reaction first, homocoupling of the boronic acid can be a problem, often exacerbated by the presence of oxygen.[19]

    • Solution 1: Thorough Degassing. As mentioned, a robustly inert atmosphere is key to preventing oxidative processes that lead to homocoupling.[19]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for this reaction? A1: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species, which can be inconsistent. For challenging substrates like this, modern palladacycle precatalysts such as [G3-XPhos] or [G4-RuPhos] are highly recommended. They provide a more reliable and efficient entry into the catalytic cycle.[6][7]

Q2: How important is the purity of the amine? A2: Extremely important. Impurities in the amine can poison the catalyst. It is advisable to purify liquid amines by distillation or by passing them through a short plug of activated alumina before use.[7]

Q3: Can I use microwave irradiation to speed up the reaction? A3: Yes, microwave heating can be a very effective tool to accelerate these reactions, often reducing reaction times from hours to minutes.[10][17] It is particularly useful for less reactive aryl chlorides or when using weaker bases. However, it is crucial to perform initial optimization under conventional heating to establish a baseline before transitioning to microwave conditions.

Q4: My reaction is sluggish. Should I increase the temperature or the catalyst loading? A4: Both are valid strategies, but they should be approached systematically. First, try increasing the temperature in 10-20 °C increments. If the reaction is still slow, then consider increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%). However, be aware that higher catalyst loadings can sometimes lead to more side products. A better approach is often to re-screen ligands to find a more active catalyst system.[7]

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination

This is a representative starting point. Optimization will be required for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen phosphine ligand (1.5-2.5 mol%), and the palladium precatalyst (1-2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M).

  • Degassing: Sparge the reaction mixture with argon for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[12]

Table 1: Recommended Starting Conditions for Ligand and Base Screening
ParameterCondition ACondition BCondition C
Pd Source XPhos Pd G3 (2 mol%)RuPhos Pd G4 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (2.5 mol%)RuPhos (2.5 mol%)SPhos (4 mol%)
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene1,4-Dioxanet-Amyl alcohol
Temperature 100 °C110 °C100 °C

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed C-N bond formation. Understanding this cycle is fundamental to effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_reactants Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Amine Coordination Complex OxAdd->AmineComplex Ligand Exchange AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) AmidoComplex->Product ArCl Ar-Cl (Pyrrolopyrimidine) ArCl->OxAdd Amine R₂NH (Amine) Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

When encountering a problematic reaction, a logical, step-by-step approach is the most efficient way to identify and solve the issue.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) CheckReagents Verify Reagent Purity & Integrity (Substrate, Amine, Solvent, Base) Start->CheckReagents CheckSetup Confirm Inert Atmosphere & Dry Conditions CheckReagents->CheckSetup ScreenCatalyst Screen Catalyst System (Precatalyst, Ligand) CheckSetup->ScreenCatalyst ScreenBase Screen Bases (NaOtBu, K₃PO₄, Cs₂CO₃) ScreenCatalyst->ScreenBase If still no improvement ScreenSolvent Screen Solvents (Toluene, Dioxane, t-AmOH) ScreenBase->ScreenSolvent If still no improvement OptimizeTemp Optimize Temperature & Concentration ScreenSolvent->OptimizeTemp Once conversion is observed Success Successful Reaction OptimizeTemp->Success

Caption: A systematic workflow for troubleshooting C-N coupling reactions.

References

Technical Support Center: A Troubleshooting Guide for 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of working with this versatile heterocyclic compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to ensure the success of your synthetic and biological endeavors.

Section 1: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This section addresses common challenges encountered during its preparation.

FAQ 1: My synthesis of the pyrrolo[3,2-d]pyrimidine core is resulting in a complex mixture of products. What are the likely side reactions?

The construction of the pyrrolo[3,2-d]pyrimidine scaffold can be susceptible to side reactions, primarily depending on the chosen synthetic route. For instance, in methods involving the cyclization of pyrimidine precursors, incomplete cyclization or the formation of isomeric byproducts are common issues.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can lead to a cascade of side reactions.

  • Reaction Temperature and Time: The temperature and duration of the reaction are critical. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent the formation of degradation products.

  • Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

A common synthetic strategy involves the reaction of a substituted pyrimidine with a suitable three-carbon synthon to form the fused pyrrole ring. A potential side reaction in this process is the formation of a furo[2,3-d]pyrimidine derivative, especially when using α-haloketones in solvents like DMF. To favor the desired pyrrolo[2,3-d]pyrimidine, consider using aqueous conditions with a mild base like sodium acetate.[1]

FAQ 2: I'm observing poor yield during the chlorination of the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione precursor. How can I optimize this step?

The conversion of the di-oxo precursor to the dichloro derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). Low yields in this step can often be attributed to incomplete reaction or degradation of the product.

Troubleshooting Steps:

  • Excess of Chlorinating Agent: Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion.

  • Temperature Control: The reaction temperature is crucial. While heating is necessary, excessive temperatures can lead to decomposition. A typical reflux in POCl₃ is employed.

  • Work-up Procedure: The work-up is critical. The reaction mixture should be cooled significantly before being carefully quenched with ice water or a base solution to neutralize the excess POCl₃. Rapid or uncontrolled quenching can lead to product degradation.

  • Co-solvents: In some cases, the addition of a high-boiling inert solvent like toluene can help to moderate the reaction and improve yields.[2]

Section 2: Handling, Storage, and Stability

Chlorinated heterocyclic compounds can exhibit sensitivity to environmental conditions. Proper handling and storage are paramount to maintaining the integrity of this compound.

FAQ 3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.
Light Amber vial or dark containerProtects the compound from light-induced degradation.
FAQ 4: I suspect my compound has degraded upon storage. What are the likely decomposition pathways?

Chlorinated heterocycles can be susceptible to hydrolysis. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack, and water can act as a nucleophile, leading to the formation of the corresponding hydroxy- or dihydroxy-pyrrolopyrimidines. This process can be accelerated by the presence of acids or bases.

Troubleshooting Workflow for Suspected Decomposition:

start Suspected Decomposition check_appearance Check Physical Appearance (color change, clumping) start->check_appearance analytical_check Perform Analytical Checks (TLC, LC-MS, NMR) check_appearance->analytical_check new_spots New spots/peaks observed? analytical_check->new_spots confirm_hydrolysis Confirm Hydrolysis Products (check for M-Cl+OH masses) new_spots->confirm_hydrolysis Yes no_change No significant change new_spots->no_change No re_purify Re-purify if necessary confirm_hydrolysis->re_purify discard Discard if extensively degraded confirm_hydrolysis->discard proceed Proceed with experiment re_purify->proceed no_change->proceed

Caption: Workflow for investigating suspected compound decomposition.

Section 3: Downstream Reactions and Troubleshooting

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

FAQ 5: I am performing a nucleophilic aromatic substitution with an amine and getting a mixture of C2 and C4 substituted products. How can I control the regioselectivity?

The regioselectivity of SNAr on 2,4-dichloropyrimidines is a well-documented challenge and is highly sensitive to the substituents on the pyrimidine ring and the nature of the nucleophile.[3] For 2,4-dichloropyrimidines, substitution at the C4 position is generally favored. However, the presence of an electron-donating group at the C6 position, such as a methyl group, can increase the reactivity of the C2 position, potentially leading to a mixture of isomers.[3]

Strategies to Control Regioselectivity:

StrategyRationaleKey Considerations
Low Temperature The activation energy for substitution at C4 is often lower than at C2. Running the reaction at a lower temperature can favor the kinetically controlled C4 product.Reaction times may be significantly longer.
Choice of Base The choice of base can influence the nucleophilicity of the amine and the reaction pathway. Non-nucleophilic bases are preferred.Strong bases can deprotonate the pyrrole nitrogen, altering the electronics of the ring system.
Palladium Catalysis For amination reactions, palladium catalysis has been shown to strongly favor the formation of the C4-substituted product.[4]Requires careful selection of the palladium source and ligand.
Protecting Groups Protection of the pyrrole nitrogen can influence the electronic properties of the ring and thus the regioselectivity of the substitution.The protecting group must be stable to the reaction conditions and easily removable.
FAQ 6: My Suzuki coupling reaction with this compound is failing or giving low yields. What are the common pitfalls?

Suzuki coupling on electron-rich heterocyclic systems can be challenging. Common issues include catalyst deactivation, slow oxidative addition, and side reactions of the boronic acid.

Troubleshooting Workflow for Suzuki Coupling:

start Low/No Suzuki Coupling Yield check_reagents Check Reagent Quality (Aryl halide, Boronic acid, Base) start->check_reagents check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) start->check_conditions optimize_base Optimize Base check_reagents->optimize_base optimize_ligand Optimize Ligand check_catalyst->optimize_ligand optimize_temp Optimize Temperature check_conditions->optimize_temp success Successful Coupling optimize_base->success optimize_ligand->success optimize_temp->success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Key Considerations for Suzuki Coupling:

  • Catalyst and Ligand: For electron-rich halides, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can promote the oxidative addition step.[5]

  • Base: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base not only facilitates the transmetalation step but can also influence the stability of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often used. The aqueous phase is typically necessary for the dissolution of the base.

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by using milder bases, anhydrous conditions, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6]

Section 4: Analytical Characterization

Accurate characterization of this compound and its derivatives is essential for confirming structure and assessing purity.

FAQ 7: What are the expected signals in the ¹H and ¹³C NMR spectra of this compound?

¹H NMR:

  • A singlet for the methyl group (CH₃) protons.

  • Two doublets in the aromatic region corresponding to the protons on the pyrrole ring.

  • A broad singlet for the N-H proton of the pyrrole ring.

¹³C NMR:

  • A signal for the methyl carbon.

  • Signals for the carbons of the pyrrole ring.

  • Signals for the carbons of the pyrimidine ring, with the carbons attached to chlorine atoms appearing at characteristic chemical shifts.

It is crucial to compare the obtained spectra with those of the starting materials to ensure complete conversion.

FAQ 8: How can I effectively monitor the progress of my reactions using TLC?

TLC is a quick and effective way to monitor reaction progress. For chlorinated pyrrolopyrimidines, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Tips for TLC Analysis:

  • Co-spotting: Always co-spot the reaction mixture with the starting material to accurately gauge its consumption.

  • Visualization: Use a UV lamp (254 nm) for visualization. Staining with agents like potassium permanganate can also be useful for identifying byproducts.

  • Solvent System: Adjust the solvent system polarity to achieve good separation of the starting material, product, and any byproducts (an Rf value of 0.2-0.4 for the product is ideal).

Section 5: Experimental Protocols

The following protocols are representative examples based on literature procedures for similar compounds and should be adapted and optimized for the specific substrates and equipment used.

Protocol 1: Representative Synthesis of a Pyrrolo[3,2-d]pyrimidine-2,4-dione Precursor

This protocol is adapted from procedures for the synthesis of related pyrrolopyrimidine systems.[7]

  • To a solution of the appropriate 5-aminouracil derivative in a suitable solvent (e.g., acetic acid or a mixture of ethanol and water), add the desired α-haloketone or aldehyde.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Representative Chlorination of a Pyrrolo[3,2-d]pyrimidine-2,4-dione

This protocol is a general procedure for the chlorination of heterocyclic di-ones.[2]

  • To the pyrrolo[3,2-d]pyrimidine-2,4-dione precursor, add a significant excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Representative Nucleophilic Aromatic Substitution with an Amine

This protocol is a general procedure for the SNAr of dichloropyrimidines.[4]

  • In a dry reaction vessel under an inert atmosphere, dissolve the this compound in an anhydrous aprotic solvent (e.g., THF, dioxane, or DMF).

  • Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2.0 equivalents).

  • Stir the reaction at the desired temperature (from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Strategies for Reducing the Toxicity of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on mitigating the toxicity of these compounds.

I. Understanding the Core Toxicity Issues

Q1: What are the primary toxicity concerns associated with this compound derivatives?

The core structure of this compound presents several potential toxicological liabilities. The dichloropyrimidine moiety is an electron-deficient aromatic heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity can lead to the formation of covalent adducts with biological macromolecules like proteins and DNA, a common mechanism for idiosyncratic drug-induced liver injury.[2]

Furthermore, metabolic activation by cytochrome P450 (CYP450) enzymes can generate reactive electrophilic intermediates.[2][3] These intermediates can cause cellular damage if not efficiently detoxified by Phase II conjugation pathways, such as glutathione (GSH) conjugation.[3][4] The safety data sheet for the parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, indicates it is harmful if swallowed and causes skin and eye irritation, underscoring its inherent reactivity.[5]

Q2: How does the structure of these derivatives relate to their toxicity?

The structure-activity relationship (SAR) and structure-toxicity relationship (STR) are intrinsically linked. The two chlorine atoms at the C2 and C4 positions are key to both the desired biological activity and the potential toxicity.[1] While essential for targeting specific kinases or receptors, they also represent the primary sites for metabolic activation and off-target reactions.[6]

Studies on related halogenated pyrrolo[3,2-d]pyrimidines have shown a wide variance in activity and toxicity, with maximum tolerated doses (MTD) in mice ranging from 5 to 10 mg/kg.[7] This highlights the significant impact that even minor structural modifications can have on the overall toxicity profile.

II. Strategies for Toxicity Reduction: A Troubleshooting Guide

This section provides practical, step-by-step guidance for addressing toxicity issues encountered during your research.

Problem 1: High in vitro cytotoxicity observed in preliminary screens.

High cytotoxicity in initial cell-based assays is a common hurdle. The MTT assay is a standard method to assess cell viability and determine the IC50 value of your compounds.[8][9] If your derivatives show potent but non-selective cytotoxicity, consider the following strategies.

Step-by-Step Protocol: Modifying the Core Scaffold
  • Introduce N5-Alkyl Substitutions: Alkylation at the N5 position of the pyrrole ring can slow the rate of metabolism, which is often a primary driver of toxicity.[7] This modification can act as a prodrug strategy, where the N5-alkyl group is later cleaved in vivo to release the active, unsubstituted parent compound.[7]

    • Rationale: This approach has been shown to significantly decrease toxicity (increasing MTD to 40 mg/kg in one study) while maintaining comparable cellular activity.[7]

  • Bioisosteric Replacement of Chlorine Atoms: Consider replacing one or both chlorine atoms with other functional groups to modulate reactivity.

    • Rationale: While the chlorine atoms are often crucial for activity, their replacement with less reactive groups can mitigate the formation of reactive metabolites. However, this may also impact the desired biological activity, requiring a careful balancing act.

  • Explore Regioisomers: The biological activity and toxicity of pyrrolo[3,2-d]pyrimidines can differ significantly from their pyrrolo[2,3-d]pyrimidine regioisomers.[10]

    • Rationale: Synthesizing and testing the corresponding regioisomers can sometimes lead to a better therapeutic index.

Problem 2: Evidence of metabolic instability and reactive metabolite formation.

If you suspect that metabolic activation is the root cause of toxicity, the following experimental workflow can help you investigate and address this issue.

Experimental Workflow: Assessing and Mitigating Metabolic Activation

Caption: Workflow for assessing and mitigating metabolic activation.

Detailed Protocol: Glutathione (GSH) Trapping Assay

This assay is designed to detect the formation of reactive electrophilic metabolites by trapping them with glutathione.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from a relevant animal species), your test compound, and a NADPH-regenerating system.

  • Add Trapping Agent: Add glutathione (GSH) to the mixture.

  • Initiate Reaction: Start the reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Quench Reaction: Stop the reaction at various time points by adding a quenching solution (e.g., cold acetonitrile).

  • Analyze by LC-MS/MS: Centrifuge the samples to pellet the protein and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH adducts.[6]

    • Interpretation: The presence of GSH adducts confirms the formation of reactive metabolites.[6]

Problem 3: Poor in vivo tolerability despite promising in vitro data.

Sometimes, compounds that appear safe in cell-based assays exhibit toxicity in animal models. This can be due to a variety of factors, including the formation of toxic metabolites, off-target effects, or poor pharmacokinetic properties.

Troubleshooting Steps for in vivo Toxicity
  • Conduct Acute Toxicity Studies: Determine the LD50 (lethal dose, 50%) or MTD of your compound in a relevant animal model. This will provide a baseline for the compound's toxicity.

  • Pharmacokinetic (PK) and ADME Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of your compound is crucial.[3] Stable isotope labeling can be a powerful tool for these studies.[3]

    • Rationale: A short plasma half-life and rapid conversion to other metabolites might indicate that the toxicity is caused by a metabolite rather than the parent compound.[7]

  • Histopathological Examination: After in vivo studies, perform a thorough histopathological examination of key organs (e.g., liver, kidneys) to identify any signs of tissue damage.[11]

III. Frequently Asked Questions (FAQs)

Q3: Can computational modeling help predict the toxicity of my derivatives?

Yes, computational or in silico methods can be valuable tools in the early stages of drug discovery to predict potential toxicities and guide the design of safer compounds.[12] These models can help identify potential metabolic "hotspots" on your molecule that are likely to be oxidized by CYP450 enzymes.

Q4: Are there alternative delivery systems that can reduce the toxicity of these compounds?

Novel drug delivery systems (NDDSs) such as liposomes, nanoparticles, and microspheres can enhance bioavailability, improve target specificity, and reduce systemic toxicity.[12] These systems can protect the drug from premature metabolism and control its release, potentially minimizing adverse effects.[12]

Q5: What are the key detoxification pathways for halogenated heterocyclic compounds?

The primary detoxification pathways for electrophilic compounds, including halogenated heterocycles, involve Phase II conjugation reactions.[13][14] The most important of these is conjugation with glutathione (GSH), often catalyzed by glutathione S-transferases (GSTs).[4] The resulting GSH conjugates are then further metabolized and excreted as mercapturic acids.[4] Another important pathway is enzymatic hydrolysis of epoxides, which can be formed during Phase I metabolism, by epoxide hydrolase.[4]

IV. Summary of Key Data

The following table summarizes typical data that should be generated when assessing the toxicity and efficacy of this compound derivatives.

ParameterAssayPurposeTypical Values
In Vitro Potency Cell-based proliferation assay (e.g., MTT)To determine the concentration at which the compound inhibits 50% of cell growth.IC50 values can range from nanomolar to micromolar.[15]
In Vitro Cytotoxicity Cytotoxicity assay against normal cell linesTo assess the selectivity of the compound for cancer cells over healthy cells.IC50 values should be significantly higher for normal cells than for cancer cells.
Metabolic Stability Liver microsome stability assayTo determine the rate at which the compound is metabolized.Expressed as half-life (t1/2) or intrinsic clearance (Clint).
Reactive Metabolite Formation GSH trapping assayTo detect the formation of electrophilic metabolites.Presence or absence of GSH adducts.
In Vivo Efficacy Xenograft mouse modelTo evaluate the ability of the compound to inhibit tumor growth in a living organism.Tumor growth inhibition (TGI) percentage.
In Vivo Toxicity Acute toxicity studyTo determine the maximum tolerated dose (MTD) or LD50.MTD values can vary widely depending on the compound's structure.[7]

V. References

  • BenchChem. in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives. 8

  • BenchChem. Application Notes and Protocols for In Vivo Metabolic Studies of 2-Amino-4,6-dichloropyrimidine-¹³C₂. 3

  • ResearchGate. The structure-activity relationship of pyrrolo [3,2-d]pyrimidines. 16

  • PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. 6

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. 12

  • PubMed Central. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. 10

  • BenchChem. Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. 9

  • PubMed. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. 17

  • ChemicalBook. 2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE - Safety Data Sheet. 5

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. 18

  • PubMed. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. 7

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. 19

  • University of Basrah. Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. --INVALID-LINK--

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. 15

  • MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. 20

  • ResearchGate. (PDF) Mechanisms of Toxification and Detoxification which Challenge Drug Candidates and Drugs. 13

  • SpringerLink. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. 21

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. 22

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. --INVALID-LINK--

  • PubMed. [The detoxification pathways of electrophilic intermediate compounds]. 4

  • National Library of Medicine. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. 14

  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. 23

  • PubMed. Metabolic activation and toxicity of a DDT-metabolite, 3-methylsulphonyl-DDE, in the adrenal zona fasciculata in mice. 11

  • LookChem. Cas 63200-54-4,2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE. 24

  • PubMed. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. 2

  • Sigma-Aldrich. Halogenated Heterocycles. 25

  • Designs for Health. Modulating Metabolic Detoxification Pathways with Nutrition and Lifestyle Strategies. 26

References

Validation & Comparative

A Comparative Guide to 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the kinase inhibitor 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine with other established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed protocols.

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif in numerous kinase inhibitors. Its structural similarity to adenine allows it to compete for the ATP-binding site of various kinases, making it a privileged scaffold in the design of targeted cancer therapies. This guide focuses on this compound, a representative of this class, and compares its potential efficacy against well-established kinase inhibitors, Sunitinib and Erlotinib, which target key oncogenic pathways.

Comparative Analysis of Kinase Inhibitory Profiles

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[3,2-d]pyrimidine Analog EGFR2.5[1]
HER20.98[1]
VEGFR-2~2.5 (cellular phosphorylation)
PDGFR~3.6 (cellular phosphorylation)
Sunitinib VEGFR-280[2][3][4]
PDGFRβ2[2][3][4]
c-Kit-[2][3]
FLT350 (ITD mutant)[2][3]
Erlotinib EGFR2[5]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6][7]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Simplified VEGFR-2 signaling cascade.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8][9][10] Dysregulation of EGFR signaling is a common feature of many cancers. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[11][12]

EGFR_Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation

Caption: Overview of the EGFR signaling pathway.

Experimental Protocols

To empirically compare the efficacy of this compound with other kinase inhibitors, a series of in vitro assays are essential. The following are detailed, self-validating protocols for key experiments.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The causality being tested is the direct interaction between the inhibitor and the kinase, independent of cellular context.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Incubate Incubate Kinase, Substrate, ATP +/- Inhibitor Reagents->Incubate Measure Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate

Caption: Generalized workflow for a biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase (e.g., VEGFR-2, EGFR) in a suitable kinase assay buffer.

    • Prepare a stock solution of the kinase-specific substrate (e.g., a synthetic peptide) in the assay buffer.

    • Prepare a stock solution of ATP in the assay buffer. The final concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, Sunitinib, Erlotinib) and a vehicle control (e.g., DMSO) in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and inhibitor (or vehicle) to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

    • Measure the kinase activity. For luminescence-based assays like ADP-Glo™, this involves converting the ADP produced to ATP and then using luciferase to generate a light signal proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay

This cell-based assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines that are dependent on the targeted kinase signaling. The causality explored here is the inhibitor's ability to induce cell death or inhibit proliferation in a cellular context.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HUVECs for VEGFR-2, A431 for EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the kinase inhibitors in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitors or vehicle control.

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of the target kinase and its downstream effectors, providing a direct measure of the inhibitor's on-target effect within the cell. The causality demonstrated is the inhibition of kinase-mediated phosphorylation.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the kinase inhibitors for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7][13]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[7][14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2 or anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein like GAPDH.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors. Based on the activity of its close analogs, it is likely to exhibit significant inhibitory activity against key oncogenic kinases such as VEGFR-2 and EGFR. Comparative analysis with established drugs like Sunitinib and Erlotinib provides a benchmark for its potential therapeutic efficacy. The experimental protocols detailed in this guide offer a robust framework for the empirical validation and characterization of this and other novel kinase inhibitors. Further investigation through the described biochemical and cell-based assays is warranted to fully elucidate the therapeutic potential of this compound.

References

Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Guide for 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action (MoA) for novel small molecule inhibitors. We will use the compound 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, hereafter designated Cmpd-X , as a working example.

The pyrrolo[3,2-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors. This structural alert strongly suggests that Cmpd-X's biological activity likely stems from the inhibition of a specific kinase or kinase family. This guide outlines a systematic, multi-phase approach to test this hypothesis, using the well-characterized, clinically approved EGFR inhibitor, Gefitinib , as a benchmark for comparison. Our hypothetical target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC).

Phase 1: Biochemical Validation - Does Cmpd-X Directly Inhibit the Target Enzyme?

The foundational step in MoA validation is to determine if the compound directly interacts with and inhibits its purified, recombinant target protein, free from the complexities of a cellular environment. This approach provides a clear, quantitative measure of the compound's intrinsic potency.

Experiment: In Vitro Kinase Activity Assay

The objective is to quantify the ability of Cmpd-X to inhibit the phosphorylation of a substrate by the purified EGFR kinase domain. We will determine its half-maximal inhibitory concentration (IC50), a key measure of potency.

Causality of Experimental Choice: An in vitro assay isolates the kinase and the inhibitor, ensuring that any observed effect is a direct result of their interaction. This removes confounding variables present in cells, such as membrane transport, off-target effects, or metabolic degradation. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous format, making it suitable for high-throughput screening and accurate IC50 determination.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Cmpd-X and Gefitinib in 100% DMSO.

    • Create a 2X working solution of recombinant human EGFR kinase domain in kinase buffer.

    • Prepare a 2X working solution of the ULight™-poly-GT substrate and ATP in kinase buffer. The ATP concentration should be set to the Michaelis constant (Km) for EGFR to ensure accurate competitive inhibitor IC50 determination.

  • Compound Plating:

    • Perform a serial 1:3 dilution of Cmpd-X and Gefitinib in DMSO, starting from a 1 mM concentration, across a 384-well plate.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compounds into the final assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Reaction:

    • Add the 2X EGFR enzyme solution to the wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the 2X ULight™-poly-GT/ATP solution.

    • Incubate for 60 minutes at room temperature, shielded from light.

  • Detection:

    • Stop the reaction and detect the phosphorylated substrate by adding a "stop-and-detect" solution containing EDTA and a Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the percent inhibition against the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundTargetAssay FormatIC50 (nM)
Cmpd-X EGFRTR-FRETHypothetical: 15
Gefitinib EGFRTR-FRET2 - 37

This table allows for a direct comparison of intrinsic potency. An IC50 value for Cmpd-X in the low nanomolar range would be a strong indicator of potent, direct EGFR inhibition.

Phase 2: Cellular Validation - Does Cmpd-X Engage its Target in a Biological System?

Confirming direct enzymatic inhibition is necessary but not sufficient. The next critical phase is to verify that Cmpd-X can enter a living cell, bind to its intended target, and modulate the downstream signaling pathway.

Experiment 1: Western Blot for Target and Pathway Modulation

This experiment assesses whether Cmpd-X inhibits EGFR phosphorylation (autophosphorylation at sites like Y1068) and, consequently, the phosphorylation of key downstream effectors like AKT and ERK in an EGFR-dependent cancer cell line (e.g., NCI-H1975).

Causality of Experimental Choice: Western blotting provides a semi-quantitative snapshot of the state of the signaling pathway. Observing a dose-dependent decrease in the phosphorylation of EGFR and its downstream nodes, AKT and ERK, provides strong evidence that the compound is engaging its target and producing the expected biological cascade effect. This directly links target engagement to pathway modulation.

cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Protocol seed Seed NCI-H1975 cells starve Serum-starve cells (16h) seed->starve treat Treat with Cmpd-X or Gefitinib starve->treat stim Stimulate with EGF (100 ng/mL) treat->stim lyse Lyse cells & collect protein stim->lyse quant Quantify protein (BCA assay) lyse->quant sds Run SDS-PAGE quant->sds transfer Transfer to PVDF membrane sds->transfer block Block with 5% BSA transfer->block p_ab Incubate with Primary Ab (p-EGFR, p-AKT, etc.) block->p_ab s_ab Incubate with HRP-conjugated Secondary Ab p_ab->s_ab detect Detect with ECL substrate s_ab->detect

Caption: Workflow for Western Blot analysis of pathway modulation.

Experiment 2: Cellular Thermal Shift Assay (CETSA)

CETSA provides direct, incontrovertible evidence of target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand (our inhibitor).

Causality of Experimental Choice: While Western Blotting shows the consequence of target engagement, CETSA demonstrates the physical binding event itself. This is a critical validation step to rule out the possibility that the observed pathway modulation is due to an indirect, off-target effect. It serves as a self-validating system when paired with the Western blot data.

  • Cell Treatment: Treat a suspension of NCI-H1975 cells with either Cmpd-X (e.g., at 10x the cellular IC50) or vehicle (DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Clarification: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze these samples by Western Blot using an antibody against total EGFR.

  • Data Interpretation: In the presence of a binding ligand (Cmpd-X), EGFR will remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" is plotted as the percentage of soluble protein versus temperature.

CompoundTargetAssay FormatCellular EC50 (nM)CETSA Shift (ΔTm)
Cmpd-X p-EGFR (Y1068)Western BlotHypothetical: 50Hypothetical: +4.2°C
Gefitinib p-EGFR (Y1068)Western Blot~100Reported

A positive thermal shift (ΔTm) provides strong evidence of direct physical binding in a cellular milieu. The cellular EC50 from the Western Blot should ideally correlate with the phenotypic results in the next phase.

Phase 3: Phenotypic Validation - Does Target Engagement Lead to the Expected Biological Outcome?

The final phase connects the molecular mechanism to a relevant cellular phenotype. Since EGFR signaling drives proliferation in many cancer cells, we expect that inhibiting it with Cmpd-X will reduce cell viability.

Experiment: Cell Viability Assay

This experiment measures the effect of Cmpd-X on the proliferation and viability of an EGFR-dependent cell line (NCI-H1975) over a 72-hour period.

Causality of Experimental Choice: This assay directly tests the hypothesis that the anti-proliferative activity observed in the initial screen is a consequence of the specific on-target mechanism validated in Phases 1 and 2. The choice of an ATP-based readout (like CellTiter-Glo®) is strategic because cellular ATP levels are a strong indicator of metabolic activity and cell viability, providing a robust and sensitive measure of the compound's overall cytostatic or cytotoxic effect.

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CmpdX Cmpd-X / Gefitinib CmpdX->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by Cmpd-X.

CompoundCell LineAssay FormatEC50 (nM)
Cmpd-X NCI-H1975CellTiter-Glo® (72h)Hypothetical: 65
Gefitinib NCI-H1975CellTiter-Glo® (72h)~120

The cell viability EC50 should be reasonably close to the cellular target engagement EC50 determined by Western Blot. A strong correlation between these values (biochemical IC50 < cellular EC50 < phenotypic EC50) builds a cohesive and trustworthy argument for the proposed mechanism of action.

Conclusion

This guide outlines a logical, evidence-based workflow to validate the hypothesis that this compound (Cmpd-X) functions as a protein kinase inhibitor, using EGFR as a representative target. By systematically progressing from direct biochemical inhibition to cellular target engagement, pathway modulation, and finally, phenotypic outcomes, researchers can build a robust data package. Comparing the results against a well-characterized inhibitor like Gefitinib provides essential context and benchmarks the performance of the novel compound. This rigorous, multi-faceted approach ensures a high degree of scientific confidence in the elucidated mechanism of action, paving the way for further preclinical development.

A Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis, Properties, and Biological Activity of Pyrrolo[2,3-d], Pyrrolo[3,2-d], and Pyrrolo[3,4-d]pyrimidines

In the landscape of medicinal chemistry, the pyrrolopyrimidine scaffold holds a privileged position. As bioisosteres of purines, these fused heterocyclic systems are adept at interacting with a multitude of biological targets, leading to their widespread investigation and development as therapeutic agents. This guide provides a comparative analysis of the three main isomers of pyrrolopyrimidine: pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine. We will delve into their synthesis, physicochemical properties, and biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction to Pyrrolopyrimidine Isomers

The pyrrolopyrimidine core structure consists of a pyrimidine ring fused to a pyrrole ring. The variation in the point of fusion gives rise to the different isomers, each with a unique spatial arrangement of nitrogen atoms and hydrogen bond donors and acceptors. This seemingly subtle difference in structure can have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

The pyrrolo[2,3-d]pyrimidine scaffold is the most extensively studied of the three, being a key component in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[1][2] The pyrrolo[3,2-d]pyrimidine isomer, while less explored, has demonstrated significant potential, with some studies indicating superior potency over its [2,3-d] counterpart in certain applications.[3] The pyrrolo[3,4-d]pyrimidine isomer is the least studied of the three, but emerging research suggests it also possesses interesting biological activities.[4][5]

This guide will provide a head-to-head comparison of these three isomers, equipping researchers with the knowledge to make informed decisions in the design and development of novel therapeutics based on the pyrrolopyrimidine scaffold.

Core Structures of Pyrrolopyrimidine Isomers

To visually represent the fundamental differences between the three isomers, the following diagram illustrates their core structures.

Caption: Core structures of the three main pyrrolopyrimidine isomers.

Comparative Synthesis of Pyrrolopyrimidine Isomers

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. The three pyrrolopyrimidine isomers are accessed through distinct synthetic routes, each with its own advantages and challenges.

Pyrrolo[2,3-d]pyrimidine Synthesis: The most common approach to the 7-deazapurine core involves the construction of a pyrimidine ring onto a pre-existing pyrrole. This is often achieved by reacting a substituted 2-aminopyrrole with a 1,3-dicarbonyl compound or its equivalent. A widely used starting material is 2-amino-3-cyanopyrrole, which can be cyclized with formic acid or formamide to yield the pyrrolo[2,3-d]pyrimidine scaffold.

Pyrrolo[3,2-d]pyrimidine Synthesis: The synthesis of the 9-deazapurine isomer typically starts from a substituted pyrimidine. A common strategy involves the construction of the pyrrole ring onto a 4,5-diaminopyrimidine. For instance, reaction of 4,5-diaminopyrimidine with a α-haloketone can lead to the formation of the pyrrolo[3,2-d]pyrimidine core.

Pyrrolo[3,4-d]pyrimidine Synthesis: The synthesis of this isomer is less documented but can be achieved through multicomponent reactions. For example, a one-pot condensation reaction of an aminocyclohexane derivative with benzaldehyde can be used to prepare functionalized spiro pyrrolo[3,4-d]pyrimidines.[4][5]

Physicochemical Properties: A Comparative Overview

While comprehensive, directly comparable data on the physicochemical properties of the parent, unsubstituted isomers is scarce, we can infer some general trends from the available literature on their derivatives.

PropertyPyrrolo[2,3-d]pyrimidinePyrrolo[3,2-d]pyrimidinePyrrolo[3,4-d]pyrimidine
Solubility Generally poor in water, but can be improved with appropriate substitutions. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is poorly soluble in water but shows better solubility in organic solvents like ethanol and DMSO.[6]Water solubility is also generally low, with hydrochloride salts often prepared to improve solubility.[3]Data on the parent scaffold is limited, but derivatives have been synthesized and characterized.
Melting Point The melting point of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is approximately 214-217 °C.[6]Derivatives often have high melting points, for instance, N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride has a decomposition temperature of 260°C.[3]Spiro derivatives have been reported with varying melting points.
Crystal Structure The crystal structure of several derivatives has been determined, often to understand their binding mode to target proteins.X-ray crystallography has been used to confirm the structure of synthesized derivatives.The crystal structures of spiro pyrrolo[3,4-d]pyrimidine derivatives have been reported.

Biological Activity: A Head-to-Head Comparison

The true value of a scaffold in drug discovery lies in its biological activity. The pyrrolopyrimidine isomers have been investigated for a wide range of therapeutic applications, with some notable differences in their potency and selectivity.

Anticancer Activity

All three isomers have demonstrated potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell growth and proliferation.

Pyrrolo[2,3-d]pyrimidines are well-established as potent kinase inhibitors.[1][2] They are known to target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs). The FDA-approved drug Ruxolitinib, a JAK inhibitor for the treatment of myelofibrosis, features the pyrrolo[2,3-d]pyrimidine scaffold.

Pyrrolo[3,2-d]pyrimidines have also shown significant promise as anticancer agents. A key study directly comparing the two isomers found that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers as antitubulin agents.[3] This suggests that for certain targets, the 9-deazapurine scaffold may offer a superior binding orientation. Derivatives of this isomer have been investigated as inhibitors of EGFR, HER2, and KDR.[7]

Pyrrolo[3,4-d]pyrimidines are the least explored in the context of cancer, but recent studies have shown that spiro derivatives of this isomer exhibit anti-inflammatory and antioxidant activities, which can be relevant in cancer therapy.[4][5]

Comparative Anticancer Activity Data (IC50 Values)

Compound/IsomerTarget/Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine derivativeHT-29 (colon cancer)4.01[8]
Pyrrolo[3,2-d]pyrimidine derivativeMDA-MB-435 (melanoma)Submicromolar[3]
Spiro pyrrolo[3,4-d]pyrimidine derivativeCOX-2 InhibitionPotent, with high selectivity index[4][5]
Anti-inflammatory Activity

The pyrrolopyrimidine scaffold has also been investigated for its anti-inflammatory properties.

Pyrrolo[2,3-d]pyrimidines have been shown to inhibit kinases involved in inflammatory signaling pathways.

Pyrrolo[3,2-d]pyrimidines have also been explored as anti-inflammatory agents.

Pyrrolo[3,4-d]pyrimidines have recently emerged as potent anti-inflammatory agents. A study on spiro pyrrolo[3,4-d]pyrimidine derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, with some compounds showing a higher selectivity index than the commercial drug celecoxib.[4][5]

Experimental Protocols

To facilitate comparative studies, this section provides a standardized protocol for a key assay in the evaluation of pyrrolopyrimidine isomers as kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Test compounds (pyrrolopyrimidine isomers and derivatives)

  • Protein kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds, a positive control (a known inhibitor of the kinase), and a negative control (DMSO) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the assay buffer.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells. This will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

G A Prepare Serial Dilutions of Test Compounds B Dispense Compounds, Positive & Negative Controls into 384-well Plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add Luminescence Reagent (e.g., Kinase-Glo®) E->F G Incubate in Dark F->G H Measure Luminescence G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[3,4-d]pyrimidine isomers reveals a family of scaffolds with immense therapeutic potential. While the pyrrolo[2,3-d]pyrimidine isomer has been the most extensively studied and has led to the development of successful drugs, this guide highlights the significant and, in some cases, superior potential of the less-explored [3,2-d] and [3,4-d] isomers.

The key takeaways from this analysis are:

  • Pyrrolo[3,2-d]pyrimidines can exhibit superior potency: For certain biological targets, the 9-deazapurine scaffold may offer a more favorable binding orientation than the 7-deazapurine core.

  • Pyrrolo[3,4-d]pyrimidines are an emerging area of interest: Recent studies have demonstrated their potential as potent anti-inflammatory agents, opening up new avenues for research.

  • Synthetic accessibility varies: The choice of isomer will also depend on the synthetic feasibility and the availability of starting materials.

Future research should focus on a more systematic and direct comparison of these isomers. Head-to-head studies evaluating a series of closely related derivatives of all three isomers against a panel of biological targets would provide invaluable data for understanding their structure-activity relationships. Furthermore, a more in-depth investigation of the physicochemical properties of the parent scaffolds is needed to guide the design of derivatives with optimal drug-like properties.

By understanding the unique characteristics of each pyrrolopyrimidine isomer, researchers can make more strategic decisions in the design of novel and effective therapeutic agents. This guide serves as a foundational resource to stimulate further exploration and unlock the full potential of this versatile and powerful class of heterocyclic compounds.

References

Comparative Analysis of Kinase Cross-Reactivity: A Guide to Profiling 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyrimidine Scaffold and the Imperative of Selectivity

The pyrrolo[3,2-d]pyrimidine core, an isomer of the well-known pyrrolo[2,3-d]pyrimidine scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal "privileged scaffold" for designing competitive inhibitors of protein kinases.[3] Kinase inhibitors have revolutionized targeted cancer therapy, but their development is a double-edged sword. The high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4][5]

A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental. Therefore, a rigorous and multi-faceted assessment of a compound's cross-reactivity is not merely a characterization step but a cornerstone of preclinical development.[6]

This guide focuses on 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine , a compound that serves as a versatile synthetic intermediate for building libraries of more complex kinase inhibitors.[2][7] While specific biological data for this precursor is not extensively published, its structure provides a quintessential starting point for a drug discovery campaign. Here, we present a comprehensive framework for characterizing its kinase cross-reactivity profile. We will compare and contrast the industry-standard experimental methodologies, explain the causality behind their application, and provide detailed protocols to ensure the generation of robust, trustworthy data. We will use hypothetical data for our lead compound and representative comparators to illustrate the interpretation of results.

The Strategic Workflow for Kinase Inhibitor Profiling

A successful profiling campaign does not rely on a single experiment. Instead, it follows a logical progression from broad, high-throughput screening to more focused, biologically relevant validation. This tiered approach ensures that resources are used efficiently, prioritizing compounds with the most promising selectivity profiles for further development.

G cluster_0 Tier 1: Broad Selectivity Assessment cluster_1 Tier 2: Potency & Cellular Validation cluster_2 Tier 3: Functional & Phenotypic Assays A Primary Biochemical Screen (e.g., against target kinase) B Broad Kinome Profiling (e.g., KINOMEscan® @ 1µM) A->B Identify initial hits C Quantitative Binding Assay (Kd) For hits from kinome screen B->C Characterize off-targets D Biochemical Potency Assay (IC50) Against target and key off-targets C->D E Cellular Target Engagement (CETSA®) Confirm binding in intact cells D->E Confirm physiological relevance F Cellular Phosphorylation Assay E->F Validate functional effect G Phenotypic Screens (e.g., Proliferation, Apoptosis) F->G

Caption: A tiered workflow for kinase inhibitor profiling.

Part 1: Broad Kinome Profiling with Competition Binding Assays

The first step in understanding a compound's selectivity is to cast a wide net across the human kinome. The goal is to identify all potential binding partners, both intended and unintended.

Method of Choice: KINOMEscan®

The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 450 kinases.[8][9] Its primary strength lies in its methodology, which is independent of ATP.[10] This is a critical distinction from traditional enzymatic assays.

Causality Behind the Choice: By eliminating the dependence on ATP, the assay measures the true thermodynamic dissociation constant (Kd), which reflects the intrinsic binding affinity between the compound and the kinase.[8] This provides a more direct and consistent measure for structure-activity relationship (SAR) studies, as IC50 values from enzymatic assays can be heavily influenced by the ATP concentration used, making cross-assay comparisons difficult.[11]

G cluster_0 No Inhibitor (Control) cluster_1 With Inhibitor Kinase_A Kinase-DNA Ligand_A Immobilized Ligand Kinase_A->Ligand_A Binds Bead_A Solid Support Ligand_A->Bead_A Result_A High qPCR Signal (Kinase is captured) Bead_A->Result_A Inhibitor Test Compound Kinase_B Kinase-DNA Inhibitor->Kinase_B Binds Ligand_B Immobilized Ligand Kinase_B->Ligand_B Binding blocked Bead_B Solid Support Ligand_B->Bead_B Result_B Low qPCR Signal (Kinase remains in solution) Bead_B->Result_B G A Treat intact cells with Vehicle or Compound X B Heat cell suspensions across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells (e.g., freeze-thaw cycles) B->C D Separate soluble fraction from precipitated protein (Centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Plot melt curves and determine thermal shift (ΔTm) E->F

References

A Comparative Guide to Confirming Target Engagement of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of leading methodologies for confirming the cellular target engagement of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. As compounds built on the pyrrolo[3,2-d]pyrimidine scaffold have shown potent inhibitory activity against protein kinases, particularly mutants of the Epidermal Growth Factor Receptor (EGFR) implicated in non-small cell lung cancer (NSCLC)[1], this guide will proceed with EGFR as the primary target of interest.

For drug development professionals and researchers, moving beyond inferential data from cell viability assays to direct evidence of target binding within the complex cellular milieu is a mandatory step for validating a compound's mechanism of action. This document offers an objective analysis of key techniques, explaining the causality behind experimental choices and providing field-proven protocols to ensure robust and reliable results.

The Imperative of Direct Target Validation

Confirming that a molecule physically interacts with its intended target inside a living cell is the cornerstone of mechanism-of-action studies. This validation provides the crucial link between the chemical matter and the observed biological or phenotypic response. Without this evidence, researchers risk misinterpreting data, leading to costly and time-consuming pursuits of compounds with misunderstood mechanisms or significant off-target effects. The following sections compare and contrast the most powerful and widely adopted methods for this purpose.

Comparative Analysis of Target Engagement Methodologies

Several techniques can be employed to measure the interaction between a small molecule and its protein target in cells. Each method relies on a different biophysical principle and offers distinct advantages and limitations.

MethodPrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[2][3]Label-free; applicable in intact cells and tissues, reflecting physiological conditions; direct evidence of binding.[4][5]Not all binding events cause a significant thermal shift; can be lower throughput; requires a specific and sensitive antibody for detection.[4]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6][7]High-throughput; quantitative measurement of affinity in live cells; provides real-time data.[5][6]Requires genetic modification (tagging) of the target protein; potential for steric hindrance from the tag or tracer.[5]
Western Blotting (Downstream Pathway Analysis) Indirectly measures target engagement by quantifying changes in the phosphorylation state of downstream signaling proteins.Utilizes standard lab equipment; provides functional confirmation of target inhibition; can reveal pathway-level effects.Indirect evidence of binding; pathway feedback loops can complicate interpretation; relies on high-quality phospho-specific antibodies.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[5][8]Label-free; does not depend on thermal stability changes; can detect weak or transient interactions.[8]Requires careful optimization of protease concentration and digestion time; data can be less quantitative than other methods.[8]

Proposed Workflow for Validating EGFR Engagement

A multi-pronged approach provides the most robust and compelling evidence for target engagement. We propose a sequential workflow that first directly confirms the physical interaction and then validates the functional consequences of that interaction.

Target_Engagement_Workflow cluster_0 Step 1: Direct Physical Binding cluster_1 Step 2: Functional Cellular Consequence cluster_2 Outcome CETSA Cellular Thermal Shift Assay (CETSA) Confirm direct binding via thermal stabilization NanoBRET NanoBRET™ Assay Quantify binding affinity (IC50) in live cells CETSA->NanoBRET Complementary Data WB Western Blot Analysis Assess inhibition of downstream EGFR signaling (p-AKT, p-ERK) CETSA->WB Validate Functional Impact NanoBRET->WB Conclusion High-Confidence Target Engagement WB->Conclusion

Caption: Recommended workflow for confirming target engagement.

The EGFR Signaling Cascade: Targets for Functional Validation

To functionally validate the engagement of an EGFR inhibitor, it is essential to monitor the phosphorylation status of its key downstream effectors. The two major signaling pathways activated by EGFR are the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are central to cell proliferation, survival, and growth.

EGFR_Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine Inhibitor->EGFR AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P Proliferation Cell Proliferation, Survival, Growth pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Proliferation CETSA_Workflow cluster_prep 1. Cell Culture & Treatment cluster_heat 2. Heat Challenge cluster_process 3. Lysis & Separation cluster_analysis 4. Analysis node1 Culture H1975 cells (EGFR L858R/T790M) node2 Treat cells with compound or vehicle (DMSO) for 1-2h node1->node2 node3 Harvest and resuspend cells in PBS node4 Aliquot into PCR tubes and heat across a temperature gradient (e.g., 40-70°C) for 3 minutes node3->node4 node5 Lyse cells via freeze-thaw cycles node6 Centrifuge at 20,000 x g to pellet aggregated proteins node5->node6 node7 Collect supernatant (soluble fraction) node6->node7 node8 Quantify protein concentration (BCA) node9 Analyze soluble EGFR levels by Western Blot node8->node9 node10 Plot melt curves and determine ΔTm node9->node10 cluster_prep cluster_prep cluster_heat cluster_heat cluster_process cluster_process cluster_analysis cluster_analysis

References

comparing efficacy of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Efficacy of 2,4-Disubstituted 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives as Dual Enzyme Inhibitors

This guide provides a detailed comparative analysis of a series of novel 6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives, focusing on their efficacy as dual inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). We will explore the synthetic rationale, structure-activity relationships (SAR), and the experimental data supporting their potential as next-generation therapeutic agents.

Introduction: The Rationale for a Novel Scaffold

The folate metabolic pathway is a cornerstone of chemotherapy, as it provides the essential one-carbon units for the synthesis of nucleotides required for DNA replication and cell division. Key enzymes in this pathway, Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), have been validated as critical targets for anticancer drugs.

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, has proven highly successful in this domain, most notably with the clinically approved drug Pemetrexed, which primarily targets TS. However, the development of drug resistance and the desire for broader activity profiles necessitate the exploration of novel heterocyclic systems. This guide focuses on the structural isomer, the pyrrolo[3,2-d]pyrimidine (4,7-dideazapurine) core. Specifically, we examine derivatives of the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine nucleus, which have been investigated as potential dual inhibitors of both TS and DHFR, a strategy aimed at delivering a more potent and durable antitumor effect.[1][2]

Synthetic Strategy: From a Dichloro Intermediate to Diverse Analogs

The strategic synthesis of the target compounds hinges on the use of a versatile, reactive intermediate. While the parent compound for this series is the 6-methyl-5H-pyrrolo[3,2-d]pyrimidine core, the key to generating diversity at the biologically crucial C2 and C4 positions is a halogenated precursor. The synthesis leverages a chloro-substituted intermediate , namely N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide, to introduce the final functionalities.[3]

This approach is powerful because the chlorine atom at the C4 position acts as a good leaving group, allowing for nucleophilic substitution to create the target 4-oxo derivatives. The 2-amino group is protected during these synthetic steps to ensure regioselectivity. This causality—using a reactive halogenated intermediate to systematically build a library of analogs—is fundamental to modern medicinal chemistry and allows for a thorough exploration of the structure-activity landscape.

Below is a generalized workflow for the synthesis of the target compounds.

Caption: Generalized synthetic workflow for 6-methyl-pyrrolo[3,2-d]pyrimidine derivatives.

Comparative Efficacy: A Quantitative Analysis

A series of classical and nonclassical antifolates based on the 2-amino-4-oxo-6-methyl-pyrrolo[3,2-d]pyrimidine scaffold were synthesized and evaluated for their inhibitory activity against human TS, human DHFR, and DHFR from the opportunistic pathogen Toxoplasma gondii (T. gondii).[1][3]

The "classical" analogue 4 incorporates a p-aminobenzoyl-L-glutamate side chain, designed to be a substrate for folylpolyglutamate synthetase (FPGS), which can enhance intracellular retention and potency. The "nonclassical" analogues 5-15 lack the glutamate moiety and feature various substituted benzyl groups at the C5 position.

Table 1: Comparative Inhibitory Activity (IC₅₀, nM) of 6-Methyl-pyrrolo[3,2-d]pyrimidine Derivatives

Compound R Group (at C5-CH₂-) Human TS IC₅₀ (nM) Human DHFR IC₅₀ (nM) T. gondii DHFR IC₅₀ (nM) Selectivity Index* for T. gondii
4 4-(CO-Glu)-C₆H₄ 46 120 100 1.2
5 C₆H₅ >50,000 >200,000 1,000 >200
6 4-CH₃-C₆H₄ >50,000 >200,000 1,100 >182
7 4-OCH₃-C₆H₄ >50,000 >200,000 800 >250
8 3,4,5-(OCH₃)₃-C₆H₃ 4,000 100,000 1,000 100
9 2-Thienyl >50,000 >200,000 900 >222
10 4-F-C₆H₄ 10,000 100,000 900 111
11 4-Cl-C₆H₄ >50,000 >200,000 1,200 >167
12 4-CF₃-C₆H₄ 11,000 100,000 900 111
Pemetrexed (Reference) 9,500 6,600 - -
PDDF (Reference TS Inhibitor) 70 - - -
MTX (Reference DHFR Inhibitor) - 7 - -

Data sourced from Gangjee et al., J Med Chem, 2007.[3] *Selectivity Index = (IC₅₀ against human DHFR) / (IC₅₀ against T. gondii DHFR)

Structure-Activity Relationship (SAR) Insights:
  • Dual Inhibition Achieved: The classical analogue 4 demonstrated potent, nanomolar inhibition of both human TS (IC₅₀ = 46 nM) and human DHFR (IC₅₀ = 120 nM). This is a significant finding, as it validates the pyrrolo[3,2-d]pyrimidine scaffold as a successful platform for creating dual-target inhibitors.[1][3] Notably, its TS inhibitory activity was comparable to the lead compound from the isomeric pyrrolo[2,3-d]pyrimidine series, but its DHFR inhibition was enhanced by 18-fold.[1]

  • Crucial Role of the Glutamate Moiety: A stark difference in efficacy is observed between the classical analogue 4 and the nonclassical analogues 5-15 . The removal of the glutamate tail in the nonclassical compounds led to a dramatic loss of activity against human TS and DHFR.[1] This underscores the critical importance of the glutamate portion for binding to the active sites of these human enzymes, likely through interactions that mimic the natural folate substrate.

  • Potency against Pathogen DHFR: While the nonclassical analogues were poor inhibitors of human enzymes, several compounds (8, 9, 10, 12 ) displayed potent activity against T. gondii DHFR, with IC₅₀ values around 1 µM or less.[1] Furthermore, they exhibited high selectivity for the pathogenic enzyme over the human counterpart (selectivity indices >100). This suggests that the C5-benzyl substituent region can be modified to achieve species-selective inhibition, a key principle in antimicrobial drug design.

Experimental Protocols

To ensure scientific integrity and reproducibility, the core methodologies are outlined below.

Protocol 1: General Synthesis of 2-Amino-4-oxo-6-methyl-pyrrolo[3,2-d]pyrimidine Analogs
  • N-Benzylation: To a solution of the key intermediate, N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide (29 ), in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add the appropriately substituted benzyl bromide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product via column chromatography.

  • Hydrolysis and Deprotection: Treat the benzylated intermediate with a 3 M solution of HCl in methanol and heat at reflux for 24 hours.

  • Cool the reaction mixture, and collect the resulting precipitate by filtration. Wash with cold methanol and ether to yield the final nonclassical analogue.

  • For the classical analogue, further coupling with diethyl L-glutamate followed by saponification is required.[3]

Protocol 2: In Vitro Enzyme Inhibition Assay (General Workflow)

Assay_Workflow cluster_0 Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare serial dilutions of test compounds (e.g., in DMSO) D Pre-incubate enzyme with test compound A->D B Prepare assay buffer with recombinant enzyme (TS or DHFR) B->D C Prepare substrate solution (e.g., dUMP/mTHF for TS, DHF/NADPH for DHFR) E Initiate reaction by adding substrate C->E D->E F Monitor reaction progress (e.g., spectrophotometrically at 340 nm for DHFR) E->F G Calculate reaction rates F->G H Plot % Inhibition vs. Compound Concentration G->H I Determine IC₅₀ values using non-linear regression H->I

Caption: General workflow for in vitro enzyme inhibition assays.

  • Enzyme Activity Measurement: Enzyme activity is determined by monitoring the change in absorbance resulting from substrate conversion. For DHFR, this involves tracking the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • IC₅₀ Determination: Assays are performed with a range of inhibitor concentrations. The rate of reaction at each concentration is measured and compared to an uninhibited control.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a suitable equation using nonlinear regression analysis.[1]

Conclusion and Future Directions

The 6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold represents a highly promising and synthetically tractable framework for developing novel enzyme inhibitors. The research highlighted in this guide demonstrates that derivatives of this core can be rationally designed to achieve potent, dual inhibition of human TS and DHFR. The classical antifolate 4 stands out as a particularly effective dual inhibitor, validating the therapeutic strategy.[1]

Furthermore, the structure-activity relationships reveal a clear path for optimization. While the glutamate moiety is essential for activity against human enzymes, modifications to the C5-benzyl group of nonclassical analogues can be exploited to generate selective inhibitors of pathogenic enzymes like T. gondii DHFR.[1] Future work should focus on further exploring substitutions at the C5 position to enhance potency and cell permeability, as well as investigating the in vivo efficacy and pharmacokinetic profiles of the most promising compounds.

References

Comparative Efficacy of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Benchmark Analysis for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrrolo[3,2-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This mimicry allows derivatives of this scaffold to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy.[1][2]

This guide focuses on 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine , a key intermediate and pharmacophore. The dichloro substitutions at the C2 and C4 positions of the pyrimidine ring are particularly significant. These positions act as reactive handles for synthetic modification, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.[3] This guide will provide a comparative analysis of its activity, benchmarked against other key pyrrolo[3,2-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine derivatives, offering researchers a data-driven framework for advancing their drug discovery programs.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism by which pyrrolo[3,2-d]pyrimidine derivatives exert their biological effects is through competitive inhibition at the ATP-binding site of protein kinases. The nitrogen-rich heterocyclic core forms critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors ATP. By occupying this site, the inhibitor prevents the binding and subsequent hydrolysis of ATP, thereby blocking the phosphorylation of substrate proteins and halting the downstream signaling cascade.

cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region ATP_Site->Hinge Forms H-Bonds Substrate_Site Substrate Binding Site ATP_Site->Substrate_Site Enables Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate_Site->Phospho_Substrate Phosphorylates Pyrrolo Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo->ATP_Site Binds Competitively ATP ATP ATP->ATP_Site Blocked Binding Substrate Substrate Protein Substrate->Substrate_Site Binds

Caption: ATP-Competitive Inhibition by Pyrrolo[3,2-d]pyrimidines.

Benchmark Comparison of Pyrrolopyrimidine Derivatives as Kinase Inhibitors

The versatility of the pyrrolopyrimidine scaffold is evident in the diverse range of kinases it can be engineered to inhibit. The following table benchmarks the activity of various derivatives, providing a comparative landscape for researchers. While direct, extensive data for this compound is limited in public literature, data for closely related analogs like 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine and other chlorinated derivatives provide a strong basis for its potential activity profile.[4][5][6]

Compound/Derivative ClassPrimary Target(s)Key IC₅₀ ValuesCell Line(s) / ModelReference
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine General CytotoxicityVarying IC₅₀ values reportedHeLa, MCF7, A59 (Cancer Cell Lines)[4]
N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines VEGFR-2Potent, with some compounds >100-fold more potent than SemaxanibB16-F10 Murine Melanoma Model[5][6]
Pyrrolo[2,3-d]pyrimidine Series Src Tyrosine KinaseCompound 8h : IC₅₀ = 7.1 µMU87 Glioblastoma Cell Line[7]
Halogenated Pyrrolo[2,3-d]pyrimidines EGFR, Her2, VEGFR2, CDK2Compound 5k : IC₅₀ = 40-204 nM against the kinase panelHepG2 (Liver Cancer) and other cell lines[8][9][10]
Pyrrolo[3,2-d]pyrimidine Series KDR (VEGFR-2)Type II (DFG-out) inhibitorsMolecular Docking & QSAR studies[11]
Pyrrolo[2,3-d]pyrimidine-based RET Kinase (wild-type and mutant)Lead compound 59 : low nanomolar potencyLC-2/ad (NSCLC cell line)[12]
2,4-dichloro-6-methylpyrimidine Derivatives EGFRT790M/L858RCompound L-18 : IC₅₀ = 0.65 µMH1975 (NSCLC cell line)[13]

Expanding Horizons: Beyond Kinase Inhibition

While kinase inhibition is the most explored activity, the pyrrolo[3,2-d]pyrimidine scaffold demonstrates a broader therapeutic potential. This versatility underscores its value as a foundational structure in drug discovery.

Activity ProfileMechanism / TargetKey FindingsReference
Antitumor Inhibition of mitochondrial & cytosolic one-carbon metabolism (e.g., SHMT2)Lead compounds showed efficacy in lung, colon, and pancreatic cancer models.[14][15]
Anti-obesity Neuropeptide Y5 (NPY5) Receptor AntagonismIdentification of several potent Y5 antagonists for potential evaluation.[16][17][18]
Antibacterial (Mechanism under investigation)Exhibited activity against S. aureus, P. aeruginosa, E. coli.[19]
Antifungal (Mechanism under investigation)Fused pyrimidine systems show broad biological activities.[20]

Experimental Protocols for Activity Benchmarking

To ensure data integrity and reproducibility, standardized assays are critical. Below are detailed protocols for primary enzymatic and cell-based screening.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Inhibition is observed as a higher luminescence signal (more ATP remaining).

Causality: This method directly measures the compound's ability to interfere with the kinase's core function—ATP consumption. It is a primary screen to identify on-target enzymatic inhibition, independent of cellular effects.

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Dispense Kinase & Buffer to Plate B 2. Add Test Compound (e.g., Pyrrolopyrimidine) A->B C 3. Add Substrate & ATP to Initiate B->C D 4. Incubate at RT (e.g., 60 min) C->D E 5. Add ATP Detection Reagent (Luciferase) D->E F 6. Incubate (10 min) E->F G 7. Read Luminescence F->G H 8. Plot Signal vs. Compound Concentration G->H I 9. Calculate IC₅₀ Value H->I

Caption: Workflow for an in vitro luminescent kinase assay.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well white assay plate, add the purified target kinase enzyme diluted in kinase buffer.

  • Compound Addition: Add the test compounds (serially diluted in DMSO, then further diluted in buffer) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the specific peptide substrate and ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure ATP consumption by adding a luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®). Luciferase uses the remaining ATP to produce light.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT or equivalent)

This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the cell number.

Causality: This is a crucial secondary assay that validates whether the enzymatic inhibition observed in vitro translates to a functional anti-cancer effect in a cellular context. It accounts for factors like cell permeability and off-target effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H1975, U87) in a 96-well clear plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include appropriate vehicle controls.

  • Incubation: Return the plates to the incubator and incubate for 72 hours. This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.

  • Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI₅₀/IC₅₀ value.

Conclusion and Future Outlook

The This compound scaffold and its isomers represent a highly tractable and validated starting point for the development of targeted therapeutics. As demonstrated, its primary utility lies in the realm of kinase inhibition, where strategic synthetic modifications at the C2 and C4 positions can yield highly potent and selective agents against oncology targets like VEGFR, EGFR, and Src.[5][7][13] Furthermore, emerging research into its role in metabolic pathways and as an antimicrobial agent highlights a rich and underexplored therapeutic potential.[14][15][19] Future benchmark studies should focus on systematic structure-activity relationship (SAR) profiling to optimize for kinase selectivity, thereby minimizing off-target effects and enhancing the therapeutic window of next-generation pyrrolopyrimidine-based drugs.

References

A Researcher's Guide to the Validation of Novel Pyrrolo[3,2-d]pyrimidine Analogs as Chemical Probes: A Comparative Analysis Focused on PLK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel chemical entities, specifically focusing on the promising 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold, as selective research tools. For the purpose of this guide, we will refer to our lead molecule as "Compound X." Our central hypothesis is that Compound X acts as an inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis and a well-validated cancer target.[1][2][3] This document will navigate the essential experimental journey from initial characterization to cellular validation, using established PLK1 inhibitors such as Volasertib (BI 6727), BI 2536, Rigosertib, and Onvansertib as benchmarks for rigorous comparison.

The Scientific Imperative: Why Validate a New PLK1 Inhibitor?

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[4][5] Its overexpression is a hallmark of numerous cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[2][3][5] While several PLK1 inhibitors have been developed, the quest for novel chemical probes with improved selectivity, potency, and distinct mechanisms of action remains a critical endeavor for both basic research and clinical drug development.[1][6] A well-validated inhibitor can serve as a powerful tool to dissect the complex biology of PLK1 and to explore new therapeutic strategies.

The pyrrolo[3,2-d]pyrimidine core is a versatile scaffold known to be a constituent of various kinase inhibitors.[7][8] Our hypothetical Compound X, this compound, represents a novel iteration of this scaffold, necessitating a thorough and objective validation process before its adoption as a reliable research tool.

The Validation Workflow: A Multi-Pillar Approach

The validation of a new chemical probe is a multi-faceted process that extends beyond simple potency measurements. It requires a systematic evaluation of its selectivity, mechanism of action, and cellular effects. The following sections outline a logical and experimentally robust workflow for the comprehensive validation of Compound X.

Validation_Workflow cluster_0 Biochemical Characterization cluster_1 Selectivity Profiling cluster_2 Cellular Characterization cluster_3 Genetic Validation Biochemical_Potency Biochemical Potency (IC50) Binding_Kinetics Binding Kinetics (Kon/Koff) Biochemical_Potency->Binding_Kinetics Elucidates binding dynamics Mechanism_of_Action Mechanism of Action (ATP-competitive vs. non-competitive) Binding_Kinetics->Mechanism_of_Action Informs binding mode Kinome_Scan Broad Kinome Screen Mechanism_of_Action->Kinome_Scan Contextualizes selectivity Off-Target_Validation Validation of Off-Targets Kinome_Scan->Off-Target_Validation Confirms off-target hits Cellular_Potency Cellular Potency (EC50) Off-Target_Validation->Cellular_Potency Interprets cellular effects Target_Engagement Cellular Target Engagement Cellular_Potency->Target_Engagement Confirms on-target action Phenotypic_Assays Phenotypic Assays (Mitotic Arrest, Apoptosis) Target_Engagement->Phenotypic_Assays Links target to phenotype Genetic_Knockdown Comparison with siRNA/shRNA Phenotypic_Assays->Genetic_Knockdown Validates on-target phenotype Rescue_Experiments Rescue with Drug-Resistant Mutant Genetic_Knockdown->Rescue_Experiments Confirms specificity

Caption: A logical workflow for the validation of a novel chemical probe.

Comparative Analysis: Compound X vs. Established PLK1 Inhibitors

A crucial aspect of validating a new research tool is to benchmark its performance against existing alternatives. This section provides a comparative overview of key parameters for Compound X (hypothetical data) and established PLK1 inhibitors.

Compound Target(s) IC50 (PLK1) Mechanism of Action Key Features Clinical Status
Compound X Putative PLK1To be determinedTo be determinedTo be determinedPreclinical
Volasertib (BI 6727) PLK1, PLK2, PLK3[9][10]0.87 nM[10]ATP-competitive[9][10][11]Dihydropteridinone derivative, improved pharmacokinetic profile over BI 2536.[4][9]Phase III trials[6]
BI 2536 PLK1, PLK2, PLK3, BRD4[12][13]0.83 nM[12][14]ATP-competitiveFirst-generation PLK1 inhibitor, potent but with some off-targets.[4][6]Clinical development halted in favor of Volasertib.
Rigosertib (ON 01910) PLK1 (non-ATP competitive), PI3K[5][15][16]9 nM[15][16]Non-ATP-competitive[15][16]Ras mimetic, unique mechanism of action.[5]Phase III trials[16]
Onvansertib PLK1[17][18]Potent nM inhibitorATP-competitiveOrally available, selective PLK1 inhibitor.[19]Phase II trials[20]

Experimental Protocols for Validation

Biochemical Assays: Potency and Mechanism of Action

Objective: To determine the in vitro potency and mechanism of inhibition of Compound X against PLK1.

Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human PLK1 enzyme, a suitable peptide substrate (e.g., a derivative of Cdc25C), ATP, and Compound X.

  • Procedure:

    • Prepare a serial dilution of Compound X.

    • In a 96-well plate, incubate PLK1, the peptide substrate, and varying concentrations of Compound X in a kinase buffer for 30 minutes at room temperature.[16]

    • Initiate the kinase reaction by adding a final concentration of ATP (at its Km value for PLK1).

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, LanthaScreen).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Action: To determine if the inhibition is ATP-competitive, repeat the kinase assay with varying concentrations of both ATP and Compound X. A Lineweaver-Burk plot will reveal the mechanism of inhibition. An increase in the apparent Km of ATP with no change in Vmax is indicative of ATP-competitive inhibition.

Selectivity Profiling: The Kinome Scan

Objective: To assess the selectivity of Compound X across a broad panel of human kinases.

Protocol: Kinome Scan

  • Service Provider: Engage a commercial service provider that offers large-scale kinase profiling (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Submit Compound X for screening at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

    • The service provider will perform radiometric or fluorescence-based assays to determine the percentage of inhibition for each kinase.

  • Data Analysis:

    • Analyze the results to identify any off-target kinases that are significantly inhibited by Compound X.

    • A highly selective compound will show potent inhibition of PLK1 with minimal activity against other kinases.

    • Follow up with full IC50 determinations for any significant off-target hits.

Cellular Assays: Target Engagement and Phenotypic Effects

Objective: To confirm that Compound X engages PLK1 in a cellular context and elicits the expected biological response.

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

  • Cell Line: Use a cell line (e.g., HeLa or U2OS) engineered to express a NanoLuc®-PLK1 fusion protein.

  • Procedure:

    • Culture the cells and treat with a serial dilution of Compound X.

    • Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of PLK1.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The binding of Compound X to PLK1 will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of Compound X concentration to determine the cellular EC50 value.

Protocol: Phenotypic Assessment of Mitotic Arrest

  • Cell Line: Use a cancer cell line known to be sensitive to PLK1 inhibition (e.g., HeLa, A549).

  • Procedure:

    • Treat cells with varying concentrations of Compound X for 24 hours.

    • Fix the cells and stain them with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., DAPI).

    • Image the cells using high-content microscopy.

  • Data Analysis: Quantify the percentage of cells arrested in mitosis. A potent PLK1 inhibitor will cause a dose-dependent increase in the mitotic index.[12]

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB_inactive Cdk1/Cyclin B (inactive) Cdk1_CyclinB_active Cdk1/Cyclin B (active) Cdk1_CyclinB_inactive->Cdk1_CyclinB_active Activation Wee1 Wee1 Wee1->Cdk1_CyclinB_inactive Inhibits Cdc25 Cdc25 (inactive) Cdc25->Cdk1_CyclinB_inactive Activates Mitotic_Events Spindle Assembly, Chromosome Segregation Cdk1_CyclinB_active->Mitotic_Events Drives PLK1 PLK1 PLK1->Wee1 Inhibits (Phosphorylation) PLK1->Cdc25 Activates (Phosphorylation) Compound_X Compound X (Putative Inhibitor) Compound_X->PLK1 Inhibits

Caption: The role of PLK1 in the G2/M transition and its inhibition by Compound X.

Genetic Validation: Confirming On-Target Effects

Objective: To demonstrate that the observed cellular phenotype is a direct result of PLK1 inhibition.

Protocol: siRNA-Mediated Knockdown and Comparison

  • Procedure:

    • Transfect a suitable cell line with siRNA targeting PLK1 or a non-targeting control siRNA.

    • After 48-72 hours, confirm PLK1 knockdown by Western blotting.

    • In parallel, treat cells with Compound X.

    • Assess and compare the phenotypes (e.g., mitotic arrest, apoptosis) of the PLK1 knockdown cells and the Compound X-treated cells.

  • Expected Outcome: The phenotype induced by Compound X should closely mimic that of PLK1 genetic knockdown, providing strong evidence for on-target activity. This is a critical step in validating PLK1 as the primary target.[1][21]

Conclusion: Establishing Compound X as a Validated Research Tool

The validation of a novel chemical probe like this compound requires a rigorous, multi-pronged experimental approach. By systematically characterizing its biochemical properties, selectivity, and cellular effects in comparison to well-established benchmarks, researchers can build a strong case for its utility as a selective PLK1 inhibitor. This guide provides a roadmap for this validation process, emphasizing the importance of scientific integrity and thoroughness. A well-validated Compound X can be a valuable asset to the scientific community, enabling deeper insights into PLK1 biology and potentially serving as a scaffold for future therapeutic development.

References

A Researcher's Guide to Assessing the Selectivity of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of critical cellular targets. Derivatives have shown promise as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as enzymes involved in nucleotide synthesis like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Given this potential for diverse biological activity, a thorough and systematic evaluation of selectivity is not merely a characterization step but a critical determinant of a compound's therapeutic potential and safety profile.

Achieving inhibitor selectivity is a significant challenge in drug development, as many cellular targets, particularly the 500+ protein kinases in the human kinome, share highly conserved ATP-binding sites. A lack of selectivity can lead to off-target effects and toxicity, while in some cases, controlled polypharmacology can be beneficial. This guide eschews a rigid template, instead presenting a logical, multi-tiered experimental strategy—from broad, high-throughput biochemical screens to focused cell-based validation—to build a comprehensive selectivity profile. We will explain the causality behind each experimental choice, provide actionable protocols, and use illustrative data to guide interpretation.

Part 1: Foundational Strategy - The In Vitro Biochemical Screen

The initial and most crucial step is to understand the compound's intrinsic affinity for a wide array of purified enzymes. This approach provides a clean, quantitative baseline of activity, free from the complexities of a cellular environment like membrane permeability, efflux pumps, or intracellular ATP concentrations.

Rationale for a Broad Kinase Panel

Given that the pyrrolopyrimidine core is an isostere of adenine, a component of ATP, the compound is highly likely to interact with ATP-binding sites. Therefore, the primary hypothesis is that it will function as a kinase inhibitor. A broad screening panel is the most efficient method to identify primary targets, reveal unexpected off-targets, and immediately classify the compound's selectivity profile. We recommend a two-tiered approach: an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify "hits," followed by full dose-response curves (IC₅₀ determination) for any enzyme showing significant inhibition (e.g., >70%).

Experimental Protocol: In Vitro Radiometric Kinase Assay

Radiometric assays, which measure the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate, remain a gold standard for their directness, sensitivity, and broad applicability across different kinase and substrate types.

Objective: To determine the IC₅₀ values of this compound against a panel of purified protein kinases.

Materials:

  • Recombinant purified kinases

  • Specific peptide or protein substrates for each kinase

  • This compound (test compound)

  • Staurosporine (non-selective control)

  • Known selective inhibitor (e.g., Sunitinib for VEGFR2)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • "Cold" (non-radiolabeled) ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates (e.g., P81)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

  • Kinase Reaction Setup: In a 96-well polypropylene plate, add 5 µL of the diluted compound.

  • Enzyme/Substrate Addition: Add 20 µL of a master mix containing the specific kinase and its corresponding substrate diluted in kinase buffer. The final concentration of each kinase should be optimized for linear reaction kinetics.

  • Initiation of Reaction: Start the reaction by adding 25 µL of ATP solution containing a mix of [γ-³³P]ATP and cold ATP. The final ATP concentration should ideally be at or near the Kₘ value for each specific kinase to ensure the resulting IC₅₀ value approximates the inhibitor's intrinsic affinity (Kᵢ).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Termination: Stop the reaction by adding 50 µL of 10% phosphoric acid. This protonates the substrate, allowing it to bind to the phosphocellulose filter paper.

  • Washing: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Illustrative Data & Comparative Analysis

To contextualize the results, the compound's activity should be compared against well-characterized inhibitors.

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serves as a negative control for selectivity.

  • Sunitinib: A multi-kinase inhibitor primarily targeting VEGFR and PDGF receptors, provides a benchmark for a clinically relevant, non-specific but targeted profile.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile (IC₅₀, nM)

Kinase TargetKinase FamilyTest CompoundSunitinib (Benchmark)Staurosporine (Control)
VEGFR2 (KDR) Tyrosine Kinase15 105
PDGFRβ Tyrosine Kinase45 87
c-KIT Tyrosine Kinase90 126
FLT3 Tyrosine Kinase150 254
EGFRTyrosine Kinase>10,000>10,00020
SRCTyrosine Kinase1,2002503
CDK2/CycASer/Thr Kinase>10,000>10,0008
ROCK1Ser/Thr Kinase8,5005,00015
PKASer/Thr Kinase>10,000>10,00010

Interpretation: The hypothetical data in Table 1 suggest that this compound is a potent inhibitor of VEGFR2 with some activity against other related tyrosine kinases like PDGFRβ and c-KIT. Crucially, it shows high selectivity against unrelated kinases like EGFR and the serine/threonine kinases tested. This profile is more selective than Staurosporine but appears to have a narrower spectrum than Sunitinib, making it an interesting candidate for further investigation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Compound Dilution (10-point curve) Reaction Combine & Incubate (30°C, 60 min) Compound->Reaction Enzyme Enzyme/Substrate Master Mix Enzyme->Reaction ATP [γ-³³P]ATP/Cold ATP Master Mix ATP->Reaction Initiates Reaction Terminate Terminate Reaction (Phosphoric Acid) Reaction->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Count Scintillation Counting Filter->Count Analyze IC₅₀ Curve Fitting & Analysis Count->Analyze

Figure 1. Workflow for In Vitro Radiometric Kinase Assay.

Part 2: Cellular Validation - Bridging the Gap to Physiology

While biochemical assays are fundamental, they do not predict how a compound will behave in a living cell. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its intended target in the presence of high intracellular ATP concentrations (~1-10 mM), and elicit a functional downstream response.

Rationale for Cellular Target Engagement & Phosphorylation Assays

First, a target engagement assay directly measures the binding of the compound to its target inside the cell. This confirms the compound reaches its destination. Technologies like NanoBRET™ are ideal for this, providing quantitative data on compound affinity in a physiological context.

Second, a functional assay, such as measuring the phosphorylation of a downstream substrate, validates that target engagement translates into modulation of the signaling pathway. For a VEGFR2 inhibitor, a logical step is to measure the phosphorylation of VEGFR2 itself or a key downstream effector like PLCγ or ERK in response to VEGF stimulation.

Experimental Protocol: Cellular VEGFR2 Phosphorylation Assay (Western Blot)

Objective: To determine the EC₅₀ of the test compound for the inhibition of VEGF-induced VEGFR2 phosphorylation in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • Test compound and controls

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture & Starvation: Plate HUVECs and grow to ~80-90% confluency. To reduce basal signaling, starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Compound Treatment: Pre-treat the starved cells with serial dilutions of the test compound or controls for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL final concentration) for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation. Include a non-stimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-VEGFR2 antibody.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. Plot the normalized signal against inhibitor concentration to determine the cellular EC₅₀.

Table 2: Comparison of Biochemical vs. Cellular Potency

TargetBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Potency Shift (Cellular/Biochemical)
VEGFR2 1518012-fold
PDGFRβ 4585019-fold
c-KIT 90>10,000>110-fold

Interpretation: A rightward shift in potency from biochemical to cellular assays is expected due to factors like cell permeability and competition with high intracellular ATP. The data in Table 2 show a ~12-fold shift for VEGFR2, indicating good cell permeability and on-target activity. However, the much larger shift for c-KIT suggests the compound may struggle to inhibit this kinase effectively in a cellular context, thereby enhancing its functional selectivity for VEGFR2 over c-KIT.

G cluster_pathways Downstream Signaling Cascades cluster_ras Proliferation cluster_akt Survival VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K TestCompound Test Compound (2,4-dichloro-6-methyl- 5H-pyrrolo[3,2-d]pyrimidine) TestCompound->VEGFR2 Inhibits (Blocks ATP Binding) PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Angiogenesis ERK->CellProliferation mTOR mTOR AKT->mTOR mTOR->CellProliferation

Figure 2. Simplified VEGFR2 Signaling Pathway and Point of Inhibition.

Conclusion and Forward Look

This guide outlines a robust, logical workflow for assessing the selectivity of this compound. Based on our illustrative analysis, the compound presents a promising profile as a potent and relatively selective VEGFR2 inhibitor. The initial biochemical screen identified a narrow spectrum of activity within the tyrosine kinase family, which was further refined by cellular assays that demonstrated a functional selectivity for VEGFR2 over other potential targets like c-KIT.

This systematic approach, moving from broad biochemical profiling to focused cellular validation, provides the critical data needed to make informed decisions in a drug discovery program. It establishes a compound's mechanism of action, illuminates potential off-target liabilities, and builds confidence for progression into more complex preclinical models.

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors. Its resemblance to the purine core of ATP allows it to effectively compete for the binding sites of numerous kinases, which are pivotal regulators of cellular processes and attractive targets for therapeutic intervention. This guide provides a detailed exploration of the structure-activity relationships (SAR) of a specific subclass: 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine analogues. We will dissect the nuanced effects of structural modifications on their biological activity, compare their potential with established kinase inhibitors, and provide foundational experimental protocols for their synthesis and evaluation.

The 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The 5H-pyrrolo[3,2-d]pyrimidine core is a deazapurine isostere, a class of compounds with demonstrated biological significance.[1] The presence of the pyrrole ring fused to the pyrimidine ring creates a unique electronic and steric environment. The 2,4-dichloro substitution pattern is a key feature, providing two reactive sites for nucleophilic substitution, allowing for the systematic introduction of various functionalities to probe the chemical space around the core and optimize biological activity. This disubstitution is crucial for creating libraries of analogues for SAR studies.

While much of the existing research has focused on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, the distinct arrangement of the nitrogen atoms in the pyrrolo[3,2-d]pyrimidine core significantly influences its hydrogen bonding capabilities and overall geometry, leading to different SAR profiles.[2][3] Our focus here is to illuminate the specific contributions of substituents on the less explored, yet highly promising, this compound framework. This scaffold is of particular interest for its potential to yield potent and selective inhibitors of key kinases implicated in cancer and other diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[4][5]

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions

The biological activity of this compound analogues is exquisitely sensitive to the nature and position of various substituents. The following analysis is based on established principles of medicinal chemistry and available data on related pyrrolopyrimidine structures.

The Crucial Role of the 2,4-Dichloro Substituents

The chlorine atoms at the C2 and C4 positions are not merely synthetic handles; they are critical for activity. They act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of amines, alcohols, and other nucleophiles. The regioselectivity of these substitutions is a key consideration in the synthetic strategy. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This differential reactivity can be exploited for the sequential introduction of different substituents.

Impact of the C6-Methyl Group

The methyl group at the C6 position of the pyrrole ring is expected to have a significant impact on the molecule's properties. It can influence:

  • Binding Affinity: The methyl group can engage in hydrophobic interactions within the target protein's binding pocket, potentially increasing affinity.

  • Metabolic Stability: Methyl groups can block sites of oxidative metabolism, thereby increasing the compound's half-life. A related analogue, 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, has been noted for its enhanced metabolic stability due to the N5-methyl group.[6] A similar effect can be anticipated for the C6-methyl substitution.

  • Solubility: The introduction of a small alkyl group can subtly modulate the lipophilicity of the molecule, which in turn affects its solubility and permeability.

Exploring Substitutions at the C4 Position

The C4 position is a prime site for modification to achieve both potency and selectivity. Introducing substituted anilines at this position has been a successful strategy for developing potent kinase inhibitors in the related pyrrolo[2,3-d]pyrimidine series.[7] For our target scaffold, we can hypothesize a similar trend:

  • Small, electron-withdrawing groups on the aniline ring, such as halogens, can enhance binding through halogen bonding or by modulating the pKa of the aniline nitrogen.

  • Bulky or rigid groups can be used to probe the shape of the binding pocket and can introduce conformational constraints that may favor binding to a specific kinase.

  • Hydrogen bond donors and acceptors on the aniline substituent can form additional interactions with the kinase hinge region, a critical determinant of binding affinity.

Modifications at the C2 Position

While the C4 position is often the primary focus for potency, modifications at the C2 position can fine-tune the molecule's properties:

  • Introduction of small amines can provide an additional hydrogen bond donor, potentially increasing affinity.

  • Bioisosteric replacements of the chlorine atom with other small groups can be used to modulate physicochemical properties like solubility and lipophilicity without drastically altering the core structure.

Comparative Analysis with Clinically Approved Kinase Inhibitors

To contextualize the potential of this compound analogues, it is instructive to compare them with established kinase inhibitors that target similar pathways, particularly VEGFR2.

CompoundCore ScaffoldTarget KinasesKey Features
Sorafenib Pyridyl-ureaVEGFR, PDGFR, RAFMulti-kinase inhibitor with a urea hinge-binding motif.[8][9]
Sunitinib IndolinoneVEGFR, PDGFR, KITMulti-kinase inhibitor with a pyrrole-2-carboxamide moiety.[8][10]
Pazopanib PyrimidineVEGFR, PDGFR, c-KitIndazolylpyrimidine core.[8][11]
Hypothetical Analogue Pyrrolo[3,2-d]pyrimidineVEGFR, EGFR (putative)Deazapurine core mimicking the ATP adenine ring.

The pyrrolo[3,2-d]pyrimidine scaffold offers a distinct advantage due to its structural similarity to adenine, the core component of ATP.[3] This "bioisosteric" relationship can lead to high-affinity binding to the ATP-binding site of kinases. The key to success will be achieving selectivity for the desired kinase to minimize off-target effects.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route, adapted from general procedures for pyrrolo[3,2-d]pyrimidines, is outlined below.[12][13]

G cluster_0 Synthesis of Pyrrolo[3,2-d]pyrimidine Core Start Substituted Pyrrole Step1 Cyclization with Urea/Thiourea derivative Start->Step1 Reagents & Conditions Step2 Chlorination (e.g., POCl3) Step1->Step2 Intermediate Product This compound Step2->Product

Caption: General synthetic workflow for the this compound scaffold.

Step-by-step methodology:

  • Synthesis of the Pyrrolopyrimidinone Core: A suitably substituted 2-amino-3-cyanopyrrole is reacted with a source of the pyrimidine ring, such as urea or a derivative, under basic conditions to form the corresponding 4-amino-5H-pyrrolo[3,2-d]pyrimidin-2(3H)-one.

  • Chlorination: The resulting pyrrolopyrimidinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups at the C2 and C4 positions to chlorine atoms, yielding the desired this compound.

Kinase Inhibition Assay (Example: VEGFR2)

The inhibitory activity of the synthesized analogues against a target kinase like VEGFR2 can be determined using a variety of commercially available assay kits. A typical workflow is as follows:

G cluster_1 VEGFR2 Inhibition Assay Workflow Start Prepare assay components: - Recombinant VEGFR2 - Kinase substrate (e.g., poly(Glu,Tyr) 4:1) - ATP - Test compounds Step1 Incubate kinase, substrate, and test compound Start->Step1 Step2 Initiate reaction by adding ATP Step1->Step2 Step3 Stop reaction and measure kinase activity (e.g., luminescence, fluorescence) Step2->Step3 Result Calculate IC50 values Step3->Result

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against VEGFR2 kinase.

Detailed Protocol:

  • Plate Preparation: Add the test compounds at various concentrations to the wells of a microtiter plate.

  • Enzyme and Substrate Addition: Add a solution containing the recombinant human VEGFR2 enzyme and its substrate to each well.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent that produces a luminescent or fluorescent signal.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic exploration of substitutions at the C2, C4, and other positions, guided by the SAR principles outlined in this guide, will be crucial for identifying potent and selective drug candidates. Future work should focus on obtaining co-crystal structures of lead compounds with their target kinases to rationalize the observed SAR and guide further optimization. The insights provided herein are intended to empower researchers in their quest to develop the next generation of targeted therapies.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a chlorinated heterocyclic compound typical of those used in kinase inhibitor discovery and other areas of medicinal chemistry. The procedures outlined here are synthesized from established safety data for structurally similar compounds and general principles of hazardous waste management, designed to build a culture of safety and trust in your laboratory operations.

The core principle of this guide is self-validation: every step is explained with scientific causality, ensuring that procedures are not just followed, but understood. This approach empowers you to handle not only this specific compound but also other hazardous chemicals with the expertise and confidence required in a modern research environment.

Hazard Assessment: Understanding the Risk Profile

This compound, as a chlorinated heterocyclic compound, should be handled as a hazardous substance. Based on data from structurally analogous chemicals, it is prudent to assume it possesses corrosive and toxic properties.[1][2][3] Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride.[1][2]

Table 1: Assumed Hazard Profile and Safety Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][3]Wear nitrile or neoprene gloves, a lab coat, and full-length clothing.[1][2]
Serious Eye Damage Causes serious eye irritation or damage.[1][3]Use chemical safety goggles and/or a face shield.[1]
Acute Toxicity (Oral/Inhalation) May be harmful or toxic if swallowed or inhaled.[3][4]Handle only within a certified chemical fume hood. Avoid generating dust.[1][5]
Environmental Hazard Potentially harmful to aquatic life. Discharge into the environment must be avoided.[4][5]Prevent entry into drains and waterways.[5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound in any form—solid, in solution, or as waste—ensure the following PPE is worn and engineering controls are in place. The causality is clear: creating multiple barriers between the chemical and the researcher is paramount to preventing exposure.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in situations with a higher risk of splashing.[1]

  • Skin Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste. All contaminated clothing should be removed immediately and decontaminated before reuse.[1][3][6]

On-Site Waste Management: Segregation and Collection Protocol

Proper disposal begins at the point of generation. The primary goal is to prevent unintentional reactions and ensure the waste can be safely handled by disposal personnel. Mixing incompatible waste streams is a common and dangerous laboratory error.[7]

Step-by-Step Waste Collection Procedure:

  • Select an Appropriate Waste Container :

    • For Solid Waste : Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle with a screw cap). The original container can be used if it is in good condition.[8][9]

    • For Liquid Waste (e.g., in organic solvents) : Use a designated container for halogenated organic solvent waste.[8] Ensure the container is compatible with the solvent used and is vented if necessary. Do not use metal containers for potentially corrosive waste.[7]

  • Label the Container :

    • Before adding any waste, affix a "HAZARDOUS WASTE" label.[7]

    • Clearly list all chemical constituents by their full name, including solvents, and their approximate percentage composition.[7] For example:

      • "this compound (~5g)"

      • "Dichloromethane (95%)"

      • "Methanol (5%)"

  • Accumulate Waste Safely :

    • Keep the waste container tightly closed at all times, except when adding waste.[7][8] This prevents the release of vapors and protects the contents from moisture and air, with which it may be incompatible.[6]

    • Store the waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within the fume hood or a ventilated cabinet.[7]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][6]

  • Container Capacity : Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[8]

Spill and Decontamination Procedures

Accidents happen, but a prepared response minimizes the risk.

For a Small Spill (Solid):

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid creating dust.[1]

  • Carefully sweep up the mixture and place it into a designated hazardous waste container.[1]

  • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Decontamination of Glassware and Surfaces:

  • Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The initial rinseate is considered acutely hazardous and MUST be collected in the appropriate halogenated waste stream.[9]

  • Subsequent rinses can also be collected in the same waste stream.

  • After solvent rinsing, wash the glassware with soap and water.

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow from the moment the chemical is identified as waste to its final, compliant disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Collection & Segregation cluster_2 Disposal & Compliance A Generation of Waste (e.g., unreacted material, contaminated consumables, solutions) B Is the waste solid, liquid, or a contaminated item? A->B C_solid Collect in labeled container for 'Solid Chlorinated Organic Waste' B->C_solid Solid C_liquid Collect in labeled container for 'Halogenated Liquid Waste' B->C_liquid Liquid C_sharps Collect in designated 'Sharps/Contaminated Waste' container B->C_sharps Contaminated Item (e.g., pipette tip) D Store container in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. C_solid->D C_liquid->D C_sharps->D E Is container >90% full or project complete? D->E E->D No F Complete Hazardous Material Pickup Request Form for EHS E->F Yes G EHS collects, consolidates, and transfers to an approved waste disposal facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound.

Final Disposal Protocol: Preparing for Removal

The final step is the handover of waste to your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Final Container Check : Ensure the container is clean on the exterior, tightly sealed, and the label is accurate and legible.[8] An externally contaminated container poses a risk to everyone who handles it.

  • Request Pickup : Complete and submit a hazardous material pickup request form as required by your institution.[7][9] Provide accurate information about the waste composition, as this is critical for proper disposal and regulatory compliance.

  • Store Securely : Store the sealed container in your designated SAA until pickup. Do not leave hazardous waste in unapproved locations.[6]

Regulatory Framework

In the United States, the disposal of this type of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Due to its characteristics, this compound waste would likely be classified as a hazardous waste, necessitating disposal at a licensed treatment, storage, and disposal facility (TSDF), typically via high-temperature incineration to ensure complete destruction.[10][11][12]

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. Among these, 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers while maintaining experimental integrity.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not reliant on a single piece of equipment but on an integrated system of engineering controls, personal protective equipment, and safe work practices. Before any handling of this compound, ensure that primary engineering controls, such as a certified chemical fume hood, are in proper working order.[1] PPE should be considered the final and crucial barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE) Ensemble

The following table outlines the recommended PPE for handling this compound, based on the hazards identified from analogous compounds.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is the recommended minimum. The outer glove should be changed immediately upon contamination. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. The selection of glove material should always be guided by the manufacturer's chemical resistance data for chlorinated organic compounds.[10]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield worn over the goggles is required when there is a significant risk of splashes, such as during transfers of larger quantities or when handling solutions.[11]
Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat.[12]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.
Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is as much about its correct use as its selection. Follow this step-by-step protocol to ensure maximum protection.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully buttoned or zipped.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Respiratory Protection (if needed): Perform a positive and negative pressure seal check before entering the work area.

Doffing (Taking Off) PPE: The principle of doffing is to avoid self-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) from the back of the head. Remove goggles in a similar manner. Place them in a designated area for decontamination.

  • Laboratory Coat/Coveralls: Unbutton or unzip the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: All disposable PPE, including gloves and any contaminated wipes or absorbent materials, must be disposed of as hazardous waste.[14][15] Halogenated organic compounds require specific disposal streams.[16][17] Follow your institution's guidelines for the disposal of halogenated chemical waste.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Hazard & Procedure Assessment cluster_ppe_levels Personal Protective Equipment (PPE) Levels cluster_controls Engineering & Administrative Controls Start Start: Handling this compound Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., Weighing, Dissolving, Reaction) Assess_Quantity->Assess_Procedure Small Scale (<1g) Assess_Quantity->Assess_Procedure Large Scale (>1g) Level_1 Standard PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles Assess_Procedure->Level_1 Weighing solid in fume hood Level_2 Enhanced PPE: - Standard PPE + - Face Shield - Chemically Resistant Apron Assess_Procedure->Level_2 Dissolving or reaction with potential for splash Level_3 Maximum PPE: - Enhanced PPE + - NIOSH-approved Respirator Assess_Procedure->Level_3 Large spill or work outside fume hood Fume_Hood Work in a Chemical Fume Hood Level_1->Fume_Hood Level_2->Fume_Hood Spill_Kit Ensure Spill Kit is Accessible Level_3->Spill_Kit Fume_Hood->Spill_Kit

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and fostering a culture of safety within the laboratory. This commitment to safety not only protects individuals but also ensures the integrity and success of vital research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.